DOTAGA-anhydride
Description
The exact mass of the compound DOTA-GA-Anhydride, 95% is 458.20127855 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[4,10-bis(carboxymethyl)-7-(2,6-dioxooxan-3-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O9/c24-15(25)11-20-3-5-21(12-16(26)27)7-9-23(14-1-2-18(30)32-19(14)31)10-8-22(6-4-20)13-17(28)29/h14H,1-13H2,(H,24,25)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBCIVKIWIFVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of DOTAGA-Anhydride as a Chelator
For Researchers, Scientists, and Drug Development Professionals
Abstract
DOTAGA-anhydride is a versatile bifunctional chelator that has emerged as a critical tool in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. Derived from the well-established DOTA macrocycle, this compound offers a key advantage: a reactive anhydride group that allows for efficient conjugation to biomolecules such as peptides and antibodies. This conjugation occurs while preserving the four carboxylate arms essential for forming highly stable complexes with a variety of trivalent radiometals. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its chelation chemistry, conjugation strategy, and the superior stability of its resulting radiometal complexes. Experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.
Introduction: The Need for Advanced Bifunctional Chelators
In the realm of nuclear medicine, the effective delivery of radiometals to specific biological targets is paramount. This is achieved by linking the radionuclide to a targeting biomolecule (e.g., an antibody or peptide) via a bifunctional chelator (BFC). The BFC must not only form a thermodynamically stable and kinetically inert complex with the radiometal to prevent its release in vivo, but also possess a reactive functional group for covalent attachment to the biomolecule.[1]
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a gold-standard chelator known for its ability to form exceptionally stable complexes with a wide range of radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac).[2] However, traditional DOTA derivatives often require the use of one of the four carboxylate arms for bioconjugation, which can compromise the overall stability of the resulting metal complex.
DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) was developed to address this limitation. It features a fifth carboxylic acid on a glutaric acid side chain, allowing for conjugation without sacrificing the core chelating structure.[3] this compound represents a further refinement, providing a highly reactive functional group for efficient and regioselective conjugation.[4][5]
Mechanism of Action
The utility of this compound is rooted in a two-part mechanism: a highly efficient and regioselective conjugation reaction followed by robust chelation of the target radiometal.
Conjugation via Anhydride Ring-Opening
This compound is synthesized by treating DOTAGA with an activating agent like acetic anhydride, which forms a cyclic intramolecular anhydride on the glutaric acid moiety.[4][5] This anhydride is highly susceptible to nucleophilic attack by primary amines, such as the lysine residues on a protein or peptide.[6][7]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the opening of the anhydride ring and the formation of a stable amide bond, covalently linking the DOTAGA chelator to the biomolecule.
A critical feature of this reaction is its high regioselectivity. The nucleophilic attack of an amine on the this compound has been shown to selectively form one of two possible regioisomers.[1] This ensures a well-defined and homogenous product, which is crucial for regulatory approval and consistent clinical performance. The anhydride is, however, sensitive to water and can be rapidly hydrolyzed.[5] Therefore, conjugation reactions are typically performed in anhydrous organic solvents or under conditions that minimize hydrolysis.
Metal Chelation
Once conjugated to the biomolecule, the DOTAGA moiety retains its full complement of four carboxylate arms and four nitrogen atoms within the cyclen ring. This octadentate ligand structure is pre-organized to form a cage-like structure that tightly binds trivalent metal ions.
The chelation process involves the displacement of water molecules from the metal's hydration sphere by the nitrogen and carboxylate oxygen donor atoms of the DOTAGA. The resulting complex is characterized by high thermodynamic stability (high log K values) and, crucially, high kinetic inertness.[8][9] Kinetic inertness refers to the slow rate of dissociation of the metal from the chelator, which is vital for preventing the release of free radionuclides in the body, thereby minimizing off-target radiation damage and toxicity.
The coordination geometry of the metal within the DOTAGA chelate can vary depending on the ionic radius of the metal ion. For instance, the smaller ⁶⁸Ga³⁺ ion typically forms a hexacoordinate complex (N₄O₂), leaving two carboxylate arms free.[10] In contrast, larger ions like ¹⁷⁷Lu³⁺ and ²²⁵Ac³⁺ can be octacoordinate, engaging all four nitrogen atoms and all four carboxylate groups.[10] This adaptability allows DOTAGA to be a versatile chelator for a range of theranostic radionuclides.
Quantitative Data
The performance of a bifunctional chelator is defined by quantitative parameters such as radiolabeling efficiency, stability of the complex, and the biological properties of the final conjugate.
Table 1: Comparative Radiolabeling Efficiency
| Chelator Conjugate | Radionuclide | Conditions (Temp, Time, pH) | Radiolabeling Efficiency (%) | Reference |
| DOTAGA-ffk(Sub-KuE) | ⁶⁸Ga | 95°C, 5 min, pH 3.5-4.5 | >98% | [11] |
| DOTAGA-ffk(Sub-KuE) | ¹⁷⁷Lu | 95°C, 30 min, pH 5.5 | >98% | [11] |
| DOTAGA-OTSA101 | ²²⁵Ac | Not specified, 60 min | 58.2 ± 14.5% | [4] |
| DOTA-OTSA101 | ²²⁵Ac | Not specified, 60 min | 30.5 ± 11.0% | [4] |
| DO3A-OTSA101 | ²²⁵Ac | Not specified, 60 min | 53.6 ± 7.3% | [4] |
| DOTAGA-ZHER2:2891 | ¹¹¹In | 90°C, 20 min | >99% | |
| DOTA-ZHER2:2891 | ¹¹¹In | 90°C, 20 min | >99% |
Note: Efficiency can be highly dependent on precursor concentration and specific activity.
Table 2: In Vitro and In Vivo Stability of Radioconjugates
| Radioconjugate | Condition | Stability / Purity | Reference |
| ²²⁵Ac-DOTAGA-OTSA101 | Murine Serum, 37°C, 7 days | >96% intact | [4] |
| ²²⁵Ac-DOTA-OTSA101 | Murine Serum, 37°C, 7 days | >96% intact | [4] |
| ¹¹¹In-DOTAGA-Tz | Human Serum, 37°C, 4h | ~70% intact | |
| ¹¹¹In-DOTA-Tz | Human Serum, 37°C, 4h | ~50% intact | |
| ⁶⁸Ga-DOTAGA-ZHER2:2891 | PBS, 2h | >99% intact | |
| ⁶⁸Ga-DOTA-ZHER2:2891 | PBS, 2h | >99% intact |
Table 3: Physicochemical and Biological Properties
| Conjugate | Parameter | Value | Reference |
| ⁶⁸Ga-DOTAGA-ffk(Sub-KuE) | logP | -3.6 ± 0.1 | [11] |
| ¹⁷⁷Lu-DOTAGA-ffk(Sub-KuE) | logP | -3.9 ± 0.1 | [11] |
| ⁶⁸Ga-DOTA-FFK(Sub-KuE) | logP | -3.4 ± 0.1 | [11] |
| ¹⁷⁷Lu-DOTA-FFK(Sub-KuE) | logP | -3.6 ± 0.1 | [11] |
| natGa-DOTAGA-ffk(Sub-KuE) | IC₅₀ (PSMA) | 6.2 ± 0.9 nM | [11] |
| natGa-DOTA-FFK(Sub-KuE) | IC₅₀ (PSMA) | 9.4 ± 1.5 nM | [11] |
Note: logP is a measure of lipophilicity. IC₅₀ values indicate the concentration required to inhibit 50% of binding to the target.
While specific thermodynamic stability constants (log K) for DOTAGA with ⁶⁸Ga, ¹⁷⁷Lu, and ²²⁵Ac are not widely reported, the high in vivo stability observed in numerous studies strongly suggests they are comparable to, if not greater than, those of DOTA. For non-radioactive trivalent metals, DOTAGA has demonstrated high complexation constants (log β) of 22.44 for Cu²⁺, 29.4 for Fe³⁺, and 20.52 for Zn²⁺.[5]
Experimental Protocols
Detailed experimental protocols are critical for reproducible results. Below are representative methodologies for conjugation and radiolabeling using this compound.
Protocol: Conjugation of this compound to a Peptide
This protocol is adapted from methodologies used for solid-phase peptide synthesis.[11]
-
Resin Preparation: The peptide is synthesized on a solid-phase resin (e.g., Tritylchloride polystyrene).
-
Reagent Preparation: Prepare a solution of this compound (1.5 equivalents relative to the peptide) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (10 equivalents) in an anhydrous solvent like N-Methyl-2-pyrrolidone (NMP).
-
Coupling Reaction: Add the this compound/DIPEA solution to the peptide-bound resin. Allow the mixture to shake at room temperature for 18 hours to ensure complete coupling.
-
Washing: After the reaction, thoroughly wash the resin with NMP and Dichloromethane (DCM) to remove unreacted reagents.
-
Cleavage and Deprotection: Cleave the DOTAGA-peptide conjugate from the resin and simultaneously remove any protecting groups using a standard cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final DOTAGA-peptide conjugate.
-
Characterization: Confirm the identity and purity of the product using analytical HPLC and mass spectrometry.
Protocol: Radiolabeling of a DOTAGA-Conjugate with Gallium-68
This protocol is a general guideline adapted from published procedures.[11]
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add a suitable buffer, such as sodium acetate or HEPES, to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 3.5-4.5.
-
Precursor Addition: Add the DOTAGA-peptide conjugate (typically 3-10 nmol) dissolved in water or buffer to the buffered ⁶⁸Ga solution.
-
Incubation: Heat the reaction mixture at 95-100°C for 5-10 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. An RCP of >95% is typically required for clinical use.
-
Purification (if necessary): If the RCP is below the required threshold, the product can be purified using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ⁶⁸Ga.
Conclusion
This compound stands out as a superior bifunctional chelator for the development of next-generation radiopharmaceuticals. Its mechanism of action leverages a highly reactive anhydride for efficient, regioselective conjugation, while critically preserving the octadentate coordination sphere required for robust metal chelation. The resulting DOTAGA-radiometal complexes exhibit high stability and favorable in vivo properties, as supported by extensive quantitative data. The detailed protocols provided herein offer a foundation for researchers to utilize this compound in the synthesis of novel targeted imaging agents and therapeutic constructs, ultimately advancing the field of personalized nuclear medicine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increasing the Net Negative Charge by Replacement of DOTA Chelator with DOTAGA Improves the Biodistribution of Radiolabeled Second-Generation Synthetic Affibody Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Precision Oncology: A Technical Guide to DOTAGA-Anhydride in Radionuclide Drug Conjugate (RDC) Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with radionuclide drug conjugates (RDCs) emerging as a powerful modality for both diagnosing and treating malignancies. At the heart of these sophisticated therapeutics lies the crucial role of bifunctional chelators, which securely cage a radionuclide while providing a reactive handle for conjugation to a targeting biomolecule. Among these, DOTAGA-anhydride , a derivative of the well-established DOTA macrocycle, has garnered significant attention for its favorable properties in RDC development. This technical guide provides an in-depth exploration of this compound, offering a comprehensive resource for researchers and drug developers in the field of precision oncology.
Introduction to this compound: A Superior Scaffold for RDCs
DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid) is a pentacarboxylate derivative of DOTA. The anhydride form, this compound, presents a highly reactive cyclic anhydride group, making it an efficient bifunctional chelating agent for coupling to biomolecules.[1][2] This reactive moiety readily and regioselectively reacts with primary amines, such as the lysine residues on antibodies and peptides, under mild conditions to form stable amide bonds.[3][4] This approach preserves the four carboxylate groups essential for tightly coordinating a wide array of diagnostic and therapeutic radionuclides.[2]
The key advantages of using this compound in RDC development include:
-
Mild Conjugation Conditions: The reaction with biomolecules can be performed at room temperature and neutral pH, preserving the integrity and biological activity of sensitive proteins like monoclonal antibodies.[3][4]
-
High Stability: DOTAGA forms highly stable complexes with a variety of medically relevant radionuclides, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetrium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[5][6] This high stability is critical to minimize the release of the radionuclide in vivo, thereby reducing off-target toxicity.
-
Versatility in Theranostics: The ability to chelate both diagnostic and therapeutic isotopes makes DOTAGA an ideal chelator for developing theranostic RDCs, allowing for patient stratification, dosimetry calculations, and personalized treatment monitoring with the same targeting molecule.[7][8]
Quantitative Analysis of DOTAGA-Based RDCs
The performance of an RDC is critically dependent on quantitative parameters such as conjugation efficiency, radiolabeling yield, specific activity, and in vivo stability and efficacy. The following tables summarize key quantitative data for RDCs developed using this compound, providing a comparative overview for researchers.
| Parameter | Biomolecule | Radionuclide | Value | Reference |
| Degree of Conjugation | Trastuzumab | - | 2.6 macrocycles/antibody | [3][4] |
| OTSA101 Antibody | - | ~2.1 macrocycles/antibody | [9] | |
| Radiolabeling Yield | DOTAGA-Trastuzumab | ¹¹¹In | 75% (97% after purification) | [3][4] |
| DOTAGA-PSMA Ligand | ⁶⁸Ga | Nearly quantitative | [5][6] | |
| DOTAGA-PSMA Ligand | ¹⁷⁷Lu | Nearly quantitative | [5][6] | |
| DOTAGA-OTSA101 | ²²⁵Ac | 58.2 ± 14.5% | [9] | |
| Specific Activity | DOTAGA-PSMA Ligand | ⁶⁸Ga | 250-300 GBq/µmol | [5][6] |
| DOTAGA-PSMA Ligand | ¹⁷⁷Lu | 38 GBq/µmol | [5][6] | |
| Binding Affinity (IC₅₀) | ⁿᵃᵗGa-DOTAGA-ffk(Sub-KuE) | - | Lower than DOTA-FFK(Sub-KuE) | [5][6] |
| ⁿᵃᵗLu-DOTAGA-ffk(Sub-KuE) | - | Lower than DOTA-FFK(Sub-KuE) | [5][6] | |
| ⁿᵃᵗCu-DOTAGA-PSMA-I&T | - | 11.2 ± 2.3 nM | [10] | |
| In Vivo Tumor Uptake | ¹¹¹In-DOTAGA-Trastuzumab | ¹¹¹In | 65 %ID/g (72h p.i.) | [3][4] |
| ⁶⁸Ga-DOTAGA-ffk(Sub-KuE) | ⁶⁸Ga | High tumor accumulation | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in the development of DOTAGA-based RDCs.
Conjugation of this compound to Monoclonal Antibodies
This protocol is adapted from procedures for conjugating bifunctional chelators to antibodies.[3][4][11]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) for purification.
-
Spectrophotometer for protein concentration measurement.
-
MALDI-TOF mass spectrometry for determining the degree of conjugation.
Procedure:
-
Antibody Preparation: If necessary, buffer exchange the antibody solution into a carbonate/bicarbonate buffer (pH 8.5-9.0) to facilitate the reaction with the amine-reactive this compound. Adjust the antibody concentration to 2-5 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. Incubate the reaction mixture for 30 minutes to 1 hour at room temperature with gentle stirring.
-
Purification: Purify the DOTAGA-conjugated antibody from unreacted chelator using a pre-equilibrated SEC column. Elute with a suitable buffer (e.g., PBS).
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.
-
Determine the average number of DOTAGA molecules conjugated per antibody (degree of conjugation) using MALDI-TOF mass spectrometry.
-
Radiolabeling of DOTAGA-Conjugates with Gallium-68 (⁶⁸Ga)
This protocol is based on established methods for ⁶⁸Ga labeling of DOTA- and DOTAGA-conjugated peptides and can be adapted for antibodies.[10][12][13]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator.
-
DOTAGA-conjugated biomolecule.
-
Sodium acetate or HEPES buffer (pH 3.5-4.5).
-
Cation-exchange cartridge (e.g., SCX).
-
5 M NaCl solution.
-
Heating block.
-
Radio-TLC or radio-HPLC for quality control.
Procedure:
-
⁶⁸Ga Elution and Concentration: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Trap the eluted ⁶⁸Ga³⁺ on a cation-exchange cartridge.
-
Elution of Concentrated ⁶⁸Ga: Elute the ⁶⁸Ga³⁺ from the cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl solution directly into a reaction vial.
-
Labeling Reaction: Add the DOTAGA-conjugated biomolecule (typically 3 nmol for peptides) and a buffer (e.g., HEPES to achieve a final pH of 3.5-4.5) to the reaction vial containing the eluted ⁶⁸Ga.
-
Incubation: Heat the reaction mixture at 95°C for 5-15 minutes.
-
Quality Control: After cooling, determine the radiochemical purity of the ⁶⁸Ga-labeled RDC using radio-TLC or radio-HPLC. For many applications, if the radiochemical purity is >95%, no further purification is needed.[13]
Radiolabeling of DOTAGA-Conjugates with Lutetium-177 (¹⁷⁷Lu)
This protocol is based on established methods for ¹⁷⁷Lu labeling of DOTA- and DOTAGA-conjugated molecules.[14][15][16]
Materials:
-
¹⁷⁷LuCl₃ solution.
-
DOTAGA-conjugated biomolecule.
-
Ammonium acetate or ascorbate buffer (pH 4.5-5.5).
-
Heating block.
-
DTPA solution (quenching agent).
-
C18 Sep-Pak cartridge for purification.
-
Radio-TLC or radio-HPLC for quality control.
Procedure:
-
Labeling Reaction: In a sterile reaction vial, combine the DOTAGA-conjugated biomolecule (e.g., 0.7 nmol for peptides) with a suitable buffer. Add the required activity of ¹⁷⁷LuCl₃.
-
Incubation: Heat the reaction mixture at 90-95°C for 20-30 minutes.
-
Quenching: After cooling, add a small volume of DTPA solution to chelate any unreacted ¹⁷⁷Lu.
-
Purification (if necessary): If the radiochemical purity is below the desired level, the ¹⁷⁷Lu-labeled RDC can be purified using a C18 Sep-Pak cartridge.
-
Quality Control: Determine the radiochemical purity, specific activity, and stability of the final product using radio-TLC or radio-HPLC.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams illustrate key signaling pathways targeted by DOTAGA-RDCs and the general workflow for RDC development.
References
- 1. researchgate.net [researchgate.net]
- 2. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2 - Wikipedia [en.wikipedia.org]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. furthlab.xyz [furthlab.xyz]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the DOTAGA-Anhydride Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the DOTAGA-anhydride group, a critical bifunctional chelator in the development of radiopharmaceuticals and other targeted molecular agents. This document details its synthesis, stability, and reactivity with key nucleophiles, supported by experimental protocols and quantitative data.
Introduction to this compound
This compound, chemically known as 2,2',2''-(10-(2,6-dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, is a derivative of the macrocyclic chelator DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid). The presence of the cyclic anhydride functional group makes it a highly valuable tool for the conjugation of the DOTAGA chelating moiety to biomolecules, such as peptides, antibodies, and nanoparticles.[1][2] The key advantage of this compound lies in its ability to react efficiently with nucleophilic groups on these biomolecules, forming stable covalent bonds while preserving the metal-chelating properties of the DOTA macrocycle.[3] This allows for the subsequent radiolabeling with a variety of medically relevant radioisotopes for applications in diagnostic imaging (PET, SPECT) and targeted radiotherapy.[3][4]
Synthesis of this compound
This compound is readily synthesized from its precursor, DOTAGA, through a dehydration reaction, typically using acetic anhydride.[5][6] This intramolecular cyclization forms the reactive anhydride ring from the two carboxylic acid functionalities of the glutaric acid moiety of DOTAGA.
Experimental Protocol: Synthesis of this compound
Materials:
-
DOTAGA
-
Acetic anhydride
-
Pyridine (optional, as a base)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve DOTAGA in an anhydrous solvent such as dimethylformamide (DMF).
-
Add an excess of acetic anhydride to the solution. A mild base like pyridine can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for several hours (e.g., 4-18 hours) under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with diethyl ether to remove residual acetic anhydride and other impurities.
-
Dry the final product under vacuum.
The resulting this compound should be stored under anhydrous conditions at low temperature (e.g., -20°C or -80°C) to minimize hydrolysis.[2]
Stability of this compound
The primary factor limiting the stability of this compound is its susceptibility to hydrolysis. The cyclic anhydride ring can be readily opened by water to regenerate the dicarboxylic acid of DOTAGA, rendering it inactive for conjugation.
Key Stability Considerations:
-
Solvent: For conjugation reactions, it is crucial to use anhydrous organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to minimize hydrolysis.[1]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis. Therefore, it is recommended to perform reactions at or below room temperature and store the compound at low temperatures (-20°C to -80°C).[2]
Quantitative Data on Stability
While specific kinetic data for this compound hydrolysis is not extensively published, the following table provides a general overview of its stability based on available information and analogy to other cyclic anhydrides.
| Condition | Stability | Notes |
| Aqueous Solution (neutral pH, RT) | Low | Rapid hydrolysis observed in under an hour.[1] |
| Anhydrous Organic Solvents (e.g., DMF, DMSO) | High | Stable for extended periods when stored properly.[2] |
| Storage (solid, -20°C to -80°C, anhydrous) | High | Recommended storage condition to maintain reactivity.[2] |
Reactivity with Nucleophiles
The reactivity of this compound is centered around the electrophilic nature of the carbonyl carbons in the anhydride ring. Nucleophiles can attack one of these carbonyls, leading to a ring-opening reaction and the formation of a stable amide or ester bond.
References
- 1. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. DOTA-GA anhydride - www.chematech-mdt.com [chematech-mdt.com]
- 5. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a valuable building block for the preparation of DOTA-like chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]
DOTAGA-Anhydride: A Versatile Building Block for Advanced DOTA-like Chelating Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy and molecular imaging is continually evolving, demanding robust and versatile chelating agents for the stable complexation of radiometals. Among these, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has emerged as a gold standard. However, the need for efficient and site-specific conjugation to biomolecules without compromising the chelator's coordination properties has driven the development of derivatives like DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid). This technical guide delves into the synthesis, properties, and applications of DOTAGA-anhydride, a highly valuable and reactive intermediate that serves as a pivotal building block for constructing sophisticated DOTA-like chelating systems.
Introduction to this compound: A Strategic Advantage in Chelation Chemistry
DOTAGA itself is an analogue of DOTA where one of the acetate arms is replaced with a glutaric acid moiety. This modification introduces a fifth carboxylic acid group that can be leveraged for bioconjugation, preserving the four acetate arms crucial for strong metal chelation. The synthesis of this compound from DOTAGA provides a reactive electrophilic site that readily couples with nucleophilic functional groups on biomolecules, such as primary amines, offering a streamlined and efficient conjugation strategy.[1][2] This approach is particularly advantageous as it maintains the integrity of the DOTA macrocyclic framework, which is essential for forming highly stable complexes with a wide array of diagnostic and therapeutic radionuclides, including Gallium-68, Lutetium-177, Yttrium-90, and Actinium-225.[3][4][5]
Synthesis and Chemical Properties
This compound is synthesized through the reaction of DOTAGA with acetic anhydride.[1][2] This process results in the formation of an intramolecular cyclic anhydride from the two carboxylic acid groups of the glutaric acid residue.[2] This anhydride is sensitive to water and can hydrolyze back to the diacid form.[2]
Key Properties of DOTAGA-derived Chelates:
-
High Stability: DOTAGA forms exceptionally stable complexes with various metal ions, a critical feature for in vivo applications to prevent the release of free radiometals.[3]
-
Enhanced Hydrophilicity: Compared to some other DOTA derivatives, DOTAGA-conjugated biomolecules often exhibit increased hydrophilicity.[4] This can lead to more favorable pharmacokinetic profiles, such as faster clearance from non-target tissues like the blood, liver, and intestine.[3]
-
Versatile Radiolabeling: DOTAGA is a versatile chelator compatible with a broad range of radiometals used in both diagnostic imaging (e.g., 68Ga for PET) and endoradiotherapy (e.g., 177Lu, 90Y, 225Ac).[4][5]
Data Presentation: Comparative Properties of DOTAGA Chelates
The following table summarizes key quantitative data related to DOTAGA-conjugated compounds, highlighting their performance in preclinical studies.
| Property | 68Ga-DOTAGA-ffk(Sub-KuE) | 177Lu-DOTAGA-ffk(Sub-KuE) | Reference |
| logP | -3.6 ± 0.1 | -3.9 ± 0.1 | [4] |
| Radiochemical Purity | ≥95% | Not explicitly stated | [4] |
| Specific Activity (GBq/µmol) | 80 - 120 (automated) | Not explicitly stated | [4][6] |
| 250 - 300 (manual) | [4][6] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound.
Synthesis of this compound
While the search results indicate that this compound is commercially available from suppliers like Chematech, the synthesis involves reacting DOTAGA with acetic anhydride.[1][2][4] For researchers opting to synthesize it in-house, a general procedure would be as follows (specific conditions may require optimization):
-
Dissolution: Dissolve DOTAGA in a suitable aprotic solvent.
-
Reaction: Add an excess of acetic anhydride to the solution.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period.
-
Isolation: Remove the solvent and excess acetic anhydride under vacuum to yield the this compound product.
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR (1D and 2D experiments like COSY, HMBC, and NOESY) and mass spectrometry.[1]
Conjugation of this compound to Peptides (Solid-Phase Synthesis)
This protocol is adapted from the synthesis of DOTAGA-conjugated PSMA ligands.[4]
-
Resin Preparation: The peptide with a free amino group (e.g., the N-terminus or a lysine side chain) is assembled on a solid support resin (e.g., Tritylchloride polystyrene resin) using standard Fmoc solid-phase peptide synthesis (SPPS).
-
Coupling Reaction:
-
Swell the peptide-bound resin in an appropriate solvent like N-methyl-2-pyrrolidone (NMP).
-
Prepare a solution of this compound (1.5 equivalents relative to the peptide) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (10 equivalents) in NMP.
-
Add the this compound solution to the resin and shake the mixture for an extended period (e.g., 18 hours).
-
-
Washing: Thoroughly wash the resin with NMP and dichloromethane (DCM) to remove unreacted reagents.
-
Cleavage and Deprotection: Cleave the DOTAGA-conjugated peptide from the resin and simultaneously remove any side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water).
-
Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final conjugate using analytical HPLC and mass spectrometry.
Radiolabeling with Gallium-68
This protocol describes a general method for the 68Ga-labeling of DOTAGA-conjugated peptides.[4][6]
-
68Ga Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
68Ga Trapping and Elution: Trap the eluted 68Ga3+ on a cation exchange cartridge. Wash the cartridge with water and then elute the 68Ga3+ with a small volume of 5 M NaCl solution.
-
Buffering: Add a suitable buffer, such as 2.7 M HEPES, to the eluted 68Ga3+ to adjust the pH to approximately 3.5-4.5.
-
Labeling Reaction:
-
Add the buffered 68Ga3+ solution to the DOTAGA-conjugated peptide (e.g., 3 nmol in 10 µL of water).
-
Heat the reaction mixture at 95°C for 5 minutes.
-
-
Quality Control: After cooling, determine the radiochemical purity using radio-TLC and radio-HPLC. For many DOTAGA-conjugates, radiochemical purities of ≥95% can be achieved, allowing for direct use in preclinical studies without further purification.[4][6]
Visualizations of Key Processes
Synthesis of this compound
Caption: Synthesis of this compound from DOTAGA and acetic anhydride.
Conjugation of this compound to a Biomolecule
Caption: Conjugation of this compound to a biomolecule via ring-opening.
Radiolabeling Workflow
References
- 1. This compound: a valuable building block for the preparation of DOTA-like chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOTAGA Peptide Synthesis Service - Creative Peptides [creative-peptides.com]
- 4. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Bifunctional Chelating Agents for Nuclear Medicine: An In-depth Technical Guide
Introduction
Bifunctional chelating agents (BFCAs) are cornerstone molecules in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.[1][2] These compounds possess a dual functionality: a robust chelating moiety that securely sequesters a metallic radionuclide and a reactive functional group for covalent attachment to a biological targeting vector, such as a monoclonal antibody, peptide, or small molecule.[3][4] The judicious selection of a BFCA is critical as it influences the stability, biodistribution, and overall efficacy of the resulting radiopharmaceutical.[1] This guide provides a comprehensive technical overview of BFCAs, including their classification, key quantitative data, detailed experimental protocols, and relevant biological pathways.
Core Concepts and Classification
A target-specific radiopharmaceutical can be conceptually divided into four components: the targeting biomolecule, a pharmacokinetic modifying linker, the bifunctional chelating agent, and the radionuclide.[5] The BFCA's primary role is to form a thermodynamically stable and kinetically inert complex with the radiometal, preventing its release in vivo, which could lead to off-target toxicity.[5]
BFCAs are broadly categorized based on their chemical structure into two main classes:
-
Acyclic (Linear) Chelators: These open-chain molecules, such as derivatives of diethylenetriaminepentaacetic acid (DTPA) and N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), offer rapid radiolabeling kinetics.[6][7]
-
Macrocyclic Chelators: These cyclic molecules, including derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), typically form more stable and inert complexes compared to their acyclic counterparts.[6][8]
The choice between an acyclic and a macrocyclic chelator is largely dictated by the coordination chemistry of the selected radionuclide.[5]
Quantitative Data for Key Bifunctional Chelating Agents
The selection of an appropriate BFCA is guided by several quantitative parameters that dictate the performance of the final radiopharmaceutical. Below are tables summarizing key data for commonly used BFCAs with various medically relevant radionuclides.
Table 1: Thermodynamic Stability Constants (log K) of Common Chelator-Metal Complexes
| Chelator | Ga(III) | Lu(III) | Y(III) | Cu(II) | In(III) |
| DOTA | 21.3 | 22.45 | 24.9 | 22.5 | 23.9 |
| NOTA | 31.1 | 21.7 | 21.8 | 21.6 | 26.2 |
| DTPA | 23.0 | 22.4 | 22.1 | 21.4 | 29.0 |
| CHX-A"-DTPA | N/A | 24.1 | 24.9 | N/A | N/A |
| HBED-CC | 38.5 | N/A | N/A | N/A | N/A |
Table 2: Typical Radiolabeling Conditions and Efficiencies
| Chelator | Radionuclide | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) |
| DOTA | ⁶⁸Ga | 85-95 | 10-15 | 3.5-4.5 | >95 |
| ¹⁷⁷Lu | 90-100 | 20-30 | 4.5-5.5 | >98 | |
| ⁹⁰Y | 90 | 15 | 6.5 | >95 | |
| NOTA | ⁶⁸Ga | Room Temp | 5-10 | 3.5-4.5 | >98 |
| DTPA | ¹¹¹In | Room Temp | 20-30 | 5.0-6.0 | >95 |
| CHX-A"-DTPA | ⁹⁰Y | Room Temp | 5 | 6.0 | >95 |
Data compiled from multiple sources.[12][13][14][15]
Table 3: In Vitro Serum Stability of Radiolabeled Conjugates
| Chelator Conjugate | Radionuclide | Time (h) | % Intact in Serum |
| DOTA-TATE | ¹⁷⁷Lu | 168 | >98 |
| NOTA-Rituximab | ⁶⁴Cu | 48 | 97.5 ± 3.0 |
| DTPA-Rituximab | ⁶⁴Cu | 48 | 14.0 ± 12.9 |
| AAZTA5-PSMA-617 | ¹⁷⁷Lu | 24 | Stable |
| AAZTA5-PSMA-617 | ⁶⁸Ga | 2 | Minor degradation |
Data compiled from multiple sources.[13][16][17]
Table 4: In Vivo Biodistribution of ⁶⁸Ga-DOTATATE and ¹⁷⁷Lu-DOTATATE in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Organ | ⁶⁸Ga-DOTATATE (1 h p.i.) | ¹⁷⁷Lu-DOTATATE (24 h p.i.) |
| Blood | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Liver | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Spleen | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Pancreas | 0.6 ± 0.2 | 0.3 ± 0.1 |
| Kidneys | 4.1 ± 1.2 | 1.8 ± 0.4 |
| Tumor | 12.5 ± 3.5 | 3.7 ± 1.1 |
Data represents approximate values compiled from preclinical studies in mice bearing somatostatin receptor-positive tumors.[18][19]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the development and evaluation of BFCA-based radiopharmaceuticals.
Protocol 1: Synthesis of p-SCN-Bn-DOTA
This protocol outlines a general synthetic route for p-SCN-Bn-DOTA, a commonly used bifunctional chelator.
-
Synthesis of DOTA-tris(tBu)-ester: Commercially available cyclen is reacted with tert-butyl bromoacetate in the presence of a base (e.g., Na₂CO₃) in a suitable solvent (e.g., acetonitrile) to protect three of the four carboxylic acid groups.
-
Alkylation with p-nitrobenzyl bromide: The remaining secondary amine on the DOTA-tris(tBu)-ester is alkylated with p-nitrobenzyl bromide.
-
Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as H₂/Pd-C.
-
Conversion to isothiocyanate: The resulting amine is converted to the isothiocyanate group using thiophosgene or a suitable equivalent.
-
Deprotection of tert-butyl esters: The tert-butyl protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the final p-SCN-Bn-DOTA product.
-
Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Conjugation of a Bifunctional Chelator to a Monoclonal Antibody
This protocol describes a standard method for conjugating an isothiocyanate-functionalized chelator (e.g., p-SCN-Bn-DOTA) to a monoclonal antibody (mAb).[3]
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5-9.0)
-
p-SCN-Bn-DOTA dissolved in DMSO
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Spectrophotometer
-
-
Procedure:
-
Antibody Preparation: Ensure the mAb solution is at a concentration of 5-10 mg/mL in an amine-free buffer at the appropriate pH.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the p-SCN-Bn-DOTA solution to the mAb solution. Incubate the reaction mixture for 4-18 hours at room temperature with gentle mixing.
-
Purification: Remove unreacted chelator by passing the reaction mixture through a pre-equilibrated SEC column.
-
Characterization: Determine the protein concentration of the conjugate using a spectrophotometer at 280 nm. The chelator-to-antibody ratio can be determined by methods such as MALDI-TOF mass spectrometry.
-
Protocol 3: Radiolabeling of a DOTA-conjugated Peptide with ⁶⁸Ga
This protocol details the radiolabeling of a DOTA-peptide conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[1][6]
-
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for elution
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
Reaction buffer (e.g., 1 M sodium acetate, pH 4.5)
-
Heating block
-
Sterile water for injection (SWFI)
-
C18 Sep-Pak cartridge for purification
-
-
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain the ⁶⁸GaCl₃ eluate.
-
Reaction Mixture Preparation: In a sterile vial, combine 10-20 µg of the DOTA-conjugated peptide with the reaction buffer. Add the ⁶⁸GaCl₃ eluate.
-
Radiolabeling: Incubate the reaction mixture at 95°C for 10-15 minutes.[12]
-
Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash with sterile water and elute the final product with ethanol/water.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Protocol 4: In Vitro Serum Stability Assay
This assay assesses the stability of the radiolabeled conjugate in human serum.[12]
-
Materials:
-
Radiolabeled conjugate
-
Human serum
-
Incubator at 37°C
-
Instant thin-layer chromatography (ITLC) strips or HPLC system
-
-
Procedure:
-
Incubation: Add a small volume of the radiolabeled conjugate to a vial containing human serum. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Analysis: Analyze the aliquot using a suitable method to separate the intact radiolabeled conjugate from any released radiometal-chelate complex or free radiometal.
-
Calculation: Calculate the percentage of radioactivity associated with the intact conjugate at each time point.
-
Protocol 5: Cellular Internalization Assay
This assay measures the extent to which a radiolabeled ligand is internalized by target cells.
-
Materials:
-
Target cells expressing the receptor of interest
-
Radiolabeled ligand
-
Binding buffer (e.g., MEM with 0.2% BSA)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Gamma counter
-
-
Procedure:
-
Cell Plating: Plate cells in a multi-well plate and allow them to adhere.
-
Incubation: Add the radiolabeled ligand to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Separation of Surface-Bound and Internalized Activity:
-
At each time point, aspirate the medium and wash the cells with ice-cold binding buffer.
-
Add acid wash buffer and incubate for 5-10 minutes on ice to strip surface-bound radioactivity. Collect this fraction.
-
Lyse the cells with a lysis buffer (e.g., 1 M NaOH) to collect the internalized radioactivity.
-
-
Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Calculation: Express the internalized radioactivity as a percentage of the total cell-associated activity (surface-bound + internalized).
-
Visualizations: Diagrams of Key Processes
Diagram 1: Logical Relationship of a Bifunctional Chelator
Caption: Logical diagram illustrating the dual functionality of a bifunctional chelator.
Diagram 2: Experimental Workflow for Preclinical Evaluation of a Radiopharmaceutical
Caption: Workflow for the preclinical development and evaluation of a new radiopharmaceutical.
Diagram 3: Somatostatin Receptor Signaling Pathway
Caption: Simplified signaling pathway upon binding of a radiolabeled somatostatin analogue.
Conclusion
The field of nuclear medicine continues to advance, driven by the development of novel radiopharmaceuticals. Bifunctional chelating agents are at the heart of this progress, enabling the creation of highly specific and stable agents for both imaging and therapy. A thorough understanding of their chemical properties, coupled with robust and well-validated experimental procedures, is paramount for the successful translation of these promising molecules from the laboratory to the clinic. This guide provides a foundational resource for researchers and developers working to harness the power of BFCAs in the fight against diseases like cancer.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Tumor Burden on Quantitative [68Ga] DOTATOC Biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thno.org [thno.org]
- 5. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 9. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. forbestip.org [forbestip.org]
- 14. Whole-cell radioligand binding for receptor internalization [protocols.io]
- 15. www-pub.iaea.org [www-pub.iaea.org]
- 16. 68Ga, 44Sc and 177Lu-labeled AAZTA5-PSMA-617: synthesis, radiolabeling, stability and cell binding compared to DOTA-PSMA-617 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
DOTAGA-Anhydride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: 2,2',2''-(10-(2,6-dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, commonly known as DOTAGA-anhydride, is a bifunctional chelating agent that has garnered significant attention in the fields of nuclear medicine and drug development. As a derivative of the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, this compound offers a versatile platform for the stable chelation of various radiometals, while its anhydride functional group provides a convenient handle for covalent conjugation to a wide range of biomolecules, including peptides and antibodies.[1][2][3] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant biological pathways.
Core Physical and Chemical Properties
This compound is a white to off-white solid, recognized for its utility in preparing radionuclide drug conjugates (RDCs) for applications in Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.[1][3] Its chemical structure combines the robust metal-chelating cage of a DOTA derivative with a reactive anhydride group, enabling efficient labeling of targeting moieties.[2][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₀N₄O₉ | [1][5] |
| Molecular Weight | 458.46 g/mol | [1][5] |
| Appearance | White to off-white solid | [1][3] |
| Solubility | Soluble in DMSO (70 mg/mL with sonication) | [1] |
| Stability | Sensitive to water, hydrolyzes in less than one hour at room temperature.[6] Stock solutions in DMSO are stable for 6 months at -80°C under nitrogen.[1][3] | |
| Storage | Recommended storage at -80°C under a nitrogen atmosphere.[1][3] Shipped with dry ice.[1] |
Experimental Protocols
Synthesis of this compound
This compound can be readily synthesized by reacting DOTAGA with acetic anhydride.[2][4] This process results in the formation of an intramolecular carboxylic anhydride from the two carboxylic acid functions of the glutamic acid moiety of DOTAGA.[6]
General Protocol for Conjugation of this compound to Peptides
This protocol outlines the general steps for conjugating this compound to a peptide via a primary amine, such as the N-terminus or the side chain of a lysine residue.
Materials:
-
This compound
-
Peptide containing a primary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Solid-phase extraction (SPE) cartridge for purification
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the peptide in NMP.
-
Add a 1.5 to 2-fold molar excess of this compound to the peptide solution.
-
Add a 10-fold molar excess of DIPEA to the reaction mixture.
-
Allow the reaction to proceed for 18-24 hours at room temperature with gentle shaking.
-
Monitor the reaction progress using HPLC.
-
Upon completion, wash the reaction mixture with NMP and DCM.
-
Purify the DOTAGA-peptide conjugate using an appropriate SPE cartridge or preparative HPLC.
-
Lyophilize the purified conjugate to obtain a solid product.
This method has been successfully applied in the synthesis of various DOTAGA-conjugated peptides for preclinical research.[7]
Radiolabeling of DOTAGA-Conjugates with Gallium-68 (⁶⁸Ga)
The following is a generalized protocol for the radiolabeling of DOTAGA-conjugated biomolecules with ⁶⁸Ga for PET imaging.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTAGA-conjugated peptide or antibody
-
Sodium acetate buffer (0.1 M, pH 4.0-4.5)
-
Sterile, metal-free water
-
Heating block
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
In a sterile, metal-free reaction vial, add the DOTAGA-conjugated biomolecule (typically 5-50 µg).
-
Add sodium acetate buffer to the vial to adjust the pH to 4.0-4.5.
-
Add the ⁶⁸Ga eluate to the reaction vial.
-
Heat the reaction mixture at 95-100°C for 5-15 minutes.[8]
-
Cool the reaction vial to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for clinical use.
Radiolabeling of DOTAGA-Conjugates with Lutetium-177 (¹⁷⁷Lu)
This protocol describes the general procedure for labeling DOTAGA-conjugates with the therapeutic radionuclide ¹⁷⁷Lu.
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTAGA-conjugated peptide or antibody
-
Ammonium acetate or sodium ascorbate buffer (0.1 M, pH 5.0-5.5)
-
Gentisic acid/ascorbic acid solution (optional, as a radioprotectant)
-
Sterile, metal-free water
-
Heating block
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
In a sterile, metal-free reaction vial, dissolve the DOTAGA-conjugated biomolecule in the chosen buffer.
-
Add the ¹⁷⁷LuCl₃ solution to the vial.
-
If desired, add a radioprotectant solution.
-
Adjust the pH of the reaction mixture to 5.0-5.5.
-
Heat the reaction mixture at 95-100°C for 15-30 minutes.
-
Cool the reaction vial to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to assess radiochemical purity.
Mandatory Visualizations
Reaction of this compound with a Primary Amine
The conjugation of this compound to a biomolecule proceeds through the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride ring. This results in the opening of the anhydride and the formation of a stable amide bond, linking the chelator to the biomolecule.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: a valuable building block for the preparation of DOTA-like chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
DOTAGA-Anhydride: A Technical Guide for Radiolabeling Novices
For researchers, scientists, and professionals in drug development venturing into the field of radiolabeling, the selection of an appropriate chelator is a critical first step. This guide provides an in-depth look at DOTAGA-anhydride, a bifunctional chelator increasingly utilized for the development of radiopharmaceuticals for diagnostic imaging and therapy.
Core Concepts: Understanding this compound
This compound is a derivative of the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. The key modification is the presence of a glutamic acid moiety, which introduces an additional carboxylic acid group. This fifth carboxylic acid is activated as an intramolecular anhydride, providing a reactive site for conjugation to biomolecules, such as peptides and antibodies.[1][2] This design preserves the four acetate arms of the DOTA cage for efficient chelation of radiometals.[1]
The primary advantage of this compound lies in its ability to react with primary amines on biomolecules without the need for coupling agents, simplifying the conjugation process.[3] The anhydride ring opens upon reaction with a nucleophile, forming a stable amide bond.[1][2][4] This reaction is highly regioselective.[1][4]
Applications in Radiolabeling
This compound is a versatile chelator for a variety of radiometals used in both Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as in targeted radionuclide therapy.[1][2][5] Its ability to form stable complexes with trivalent radiometals is a key feature.[6] Commonly used radioisotopes include:
-
Gallium-68 (⁶⁸Ga): Widely used for PET imaging due to its favorable decay characteristics and availability from a generator.[7]
-
Lutetium-177 (¹⁷⁷Lu): A therapeutic radionuclide that also emits gamma rays suitable for imaging, making it ideal for theranostics.[7][8]
-
Yttrium-90 (⁹⁰Y): A high-energy beta emitter used in radionuclide therapy.[6]
-
Manganese-52 (⁵²Mn): A PET isotope with a longer half-life, suitable for tracking large molecules like antibodies.[9]
-
Indium-111 (¹¹¹In): A SPECT isotope.[6]
Quantitative Data for Radiolabeling Procedures
The efficiency of radiolabeling with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize typical conditions for conjugation and radiolabeling.
Table 1: Typical Conditions for Conjugation of this compound to Biomolecules
| Biomolecule | Molar Ratio (this compound:Biomolecule) | Solvent | pH | Reference |
| Cetuximab | 20:1 | Chloroform/Aqueous Buffer | - | [10] |
| Peptides (on resin) | 1.5:1 | NMP | - | [7] |
| Trastuzumab | 20:1 | 0.1 M NaHCO₃ | 8 | [9] |
| Peptides (in solution) | 1.5:1 | DMF | - | [11] |
Table 2: Typical Conditions for Radiolabeling of DOTAGA-Conjugates
| Radioisotope | Precursor Amount | Buffer | pH | Temperature (°C) | Time (min) | Specific Activity (GBq/μmol) | Reference |
| ⁶⁸Ga | 3 nmol | 2.7 M HEPES / 5 M NaCl | 3.5 - 4.5 | 95 | 5 | 250 - 300 | [7] |
| ¹⁷⁷Lu | 0.7 nmol | 0.1 M NH₄OAc | 5.5 | 95 | 30-45 | 38 | [7][8] |
| ⁹⁰Y | 400-500 μM concentration | 0.1 M Ammonium Acetate | 7 | 80 | 15 | up to 3.3 MBq/nmol | [6] |
| ¹¹¹In | - | 0.1 M Ammonium Acetate | 7 | - | - | - | [6] |
Experimental Protocols
Below are detailed methodologies for the key steps in utilizing this compound for radiolabeling.
Protocol 1: Conjugation of this compound to a Peptide on Solid Support
This protocol is adapted from methodologies used in the synthesis of peptide-based radiopharmaceuticals.[7][8]
-
Resin Preparation: Swell the peptide-bound resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP).
-
Reagent Preparation: Dissolve this compound (1.5 equivalents relative to the peptide) and diisopropylethylamine (DIPEA) (10 equivalents) in NMP.
-
Conjugation Reaction: Add the this compound/DIPEA solution to the swollen resin. Shake the reaction mixture at room temperature for 18 hours.
-
Washing: After the reaction, thoroughly wash the resin with NMP and dichloromethane (DCM) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the DOTAGA-conjugated peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Radiolabeling of a DOTAGA-Conjugated Peptide with Gallium-68
This protocol is a generalized procedure based on common practices for ⁶⁸Ga labeling.[7]
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl. The eluate can be further concentrated using a cation-exchange cartridge.
-
Buffer Preparation: Prepare a reaction buffer, typically 2.7 M HEPES, to adjust the pH of the final reaction mixture to between 3.5 and 4.5.
-
Reaction Mixture: In a reaction vial, add the DOTAGA-conjugated peptide (e.g., 3 nmol dissolved in water). Add the buffered ⁶⁸GaCl₃ solution.
-
Incubation: Heat the reaction mixture at 95°C for 5 minutes.
-
Quality Control: After cooling, determine the radiochemical purity using radio-TLC or radio-HPLC. For many DOTAGA-conjugates, radiochemical purities of ≥95% can be achieved, allowing for use without further purification.[7]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using this compound for preparing radiolabeled biomolecules.
Caption: Workflow for conjugating this compound to a biomolecule.
Caption: General workflow for radiolabeling a DOTAGA-conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a valuable building block for the preparation of DOTA-like chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imagerie-vivant.sciencesconf.org [imagerie-vivant.sciencesconf.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HER2 expression in different cell lines at different inoculation sites assessed by [52Mn]Mn-DOTAGA(anhydride)-trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of cetuximab and F(ab′)2 fragments for radiolabeling [bio-protocol.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Notes and Protocols for DOTAGA-Anhydride Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of DOTAGA-anhydride to antibodies, a critical step in the development of antibody-based diagnostics and therapeutics, such as radioimmunoconjugates for imaging and therapy.
Introduction
The bifunctional chelator DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) is an important reagent for stably chelating radiometals. The anhydride form of DOTAGA is particularly useful for conjugating the chelator to antibodies. The anhydride group reacts efficiently with primary amines, such as the epsilon-amino group of lysine residues on the antibody, to form a stable amide bond. This process is fundamental for creating antibody-drug conjugates (ADCs) and radioimmunoconjugates. The resulting DOTAGA-conjugated antibody can then be radiolabeled with a variety of metallic radionuclides for applications in molecular imaging (e.g., PET/SPECT) and radioimmunotherapy.[1]
The following sections provide a comprehensive protocol for this compound conjugation, including reagent preparation, the conjugation reaction, purification of the conjugate, and methods for characterization.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of this compound to the antibody, pH, temperature, and reaction time. The following table summarizes quantitative data from various studies on the conjugation of DOTA and its derivatives to antibodies.
| Antibody | Chelator | Molar Ratio (Chelator:Ab) | Reaction Conditions | Chelator/Antibody Ratio (avg.) | Reference |
| Trastuzumab | This compound | Not specified | PBS (pH 7.4), 25°C, 30 min | 2.6 | [2][3] |
| Trastuzumab | This compound | Not specified | Not specified | 1 and 4 | [1] |
| OTSA101 | p-SCN-Bn-DOTAGA | 3:1 | 50 mmol/L borate buffer (pH 8.5), 37°C, 16 h | 2.1 | [4] |
| mAb7 | DOTA-NHS ester | Not specified | Not specified | 2-3 | |
| cT84.66 | DOTA-NHS ester | Not specified | Optimized pH, buffer, and temperature | Not specified | [5] |
Experimental Protocols
This section details the step-by-step methodology for the conjugation of this compound to an antibody.
Materials and Reagents
-
Antibody of interest (e.g., Trastuzumab)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Borate Buffer (50 mM), pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-50 or PD-10 desalting column)
-
Centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)
-
Reaction tubes
-
Spectrophotometer (for determining antibody concentration)
-
Mass Spectrometer (for characterization)
Experimental Workflow
Caption: High-level workflow for antibody conjugation with this compound.
Step 1: Antibody Preparation (Buffer Exchange)
-
Buffer Exchange: It is crucial to exchange the antibody into an amine-free buffer to prevent competition with the primary amines on the antibody during the conjugation reaction.
-
For this protocol, we will use either PBS (pH 7.4) or Borate Buffer (pH 8.5).
-
Use a centrifugal filter (e.g., 30 kDa MWCO) or a desalting column for buffer exchange.
-
Add the antibody solution to the filter device and add the appropriate buffer.
-
Centrifuge according to the manufacturer's instructions.
-
Repeat the wash step 2-3 times to ensure complete buffer exchange.
-
-
Concentration Determination: After buffer exchange, determine the final concentration of the antibody using a spectrophotometer by measuring the absorbance at 280 nm (A280).
Step 2: Preparation of this compound Solution
-
This compound is moisture-sensitive.[6] Allow the vial to come to room temperature before opening to prevent condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO immediately before use. The concentration of the stock solution will depend on the desired molar excess for the conjugation reaction.
Step 3: Conjugation Reaction
-
Reaction Setup: In a reaction tube, add the buffer-exchanged antibody to achieve the desired final concentration (typically 1-10 mg/mL).
-
Addition of this compound: Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar ratio (e.g., 10:1 or 20:1 of this compound to antibody).
-
Incubation: Incubate the reaction mixture under the desired conditions. Based on literature, typical conditions are:
Step 4: Purification of the DOTAGA-Antibody Conjugate
-
Removal of Excess Chelator: After the incubation period, it is essential to remove the unreacted this compound and any byproducts. Size-exclusion chromatography (SEC) is the most common method for this purification step.[7][8]
-
SEC Protocol:
-
Equilibrate the SEC column (e.g., Sephadex G-50 or a PD-10 desalting column) with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The DOTAGA-conjugated antibody, being a larger molecule, will elute first, while the smaller, unreacted this compound will be retained and elute later.
-
Collect fractions and monitor the protein-containing fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified DOTAGA-antibody conjugate.
-
-
Concentration of Purified Conjugate: If necessary, concentrate the purified conjugate using a centrifugal filter.
Step 5: Characterization of the Conjugate
-
Determination of Chelator-to-Antibody Ratio (CAR):
-
Mass Spectrometry: The most accurate method to determine the number of DOTAGA molecules conjugated per antibody is mass spectrometry.[1][9][4]
-
The antibody-conjugate sample is typically deglycosylated before analysis.
-
The mass difference between the conjugated and unconjugated antibody allows for the calculation of the average number of attached DOTAGA molecules.[10]
-
-
-
Assessment of Antibody Integrity and Aggregation:
-
Size-Exclusion Chromatography (SEC-HPLC): Analytical SEC-HPLC can be used to assess the purity of the conjugate and to detect the presence of aggregates that may have formed during the conjugation process.
-
-
Immunoreactivity:
-
An in vitro binding assay (e.g., ELISA or flow cytometry) should be performed to confirm that the conjugation process has not significantly compromised the antibody's ability to bind to its target antigen.[11]
-
Application in Targeted Therapies: Signaling Pathways
DOTAGA-conjugated antibodies are often designed to target specific receptors on cancer cells, such as HER2 in breast cancer or PSMA in prostate cancer. The binding of these antibodies to their targets can be used for imaging the tumor or delivering a therapeutic payload. Below are simplified diagrams of the HER2 and PSMA signaling pathways.
Caption: Simplified HER2 signaling pathway.
The HER2 receptor, upon heterodimerization with other ErbB family members like HER3, activates downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[12][13][14]
Caption: PSMA's influence on signaling pathways.
Prostate-Specific Membrane Antigen (PSMA) expression can lead to a shift in cellular signaling from the MAPK pathway to the pro-survival PI3K-AKT pathway, thereby promoting tumor progression.[2][15][16] This makes PSMA an attractive target for antibody-based therapies.
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 4. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HER2 - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Conjugation of DOTAGA-Anhydride to Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the site-specific conjugation of 1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid anhydride (DOTAGA-anhydride) to peptides. This process is crucial for the development of targeted radiopharmaceuticals for diagnostic imaging and endoradiotherapy.
Introduction
DOTAGA is a bifunctional chelator that can be conjugated to targeting vectors, such as peptides, and subsequently used to complex radiometals like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[1][2][3] The anhydride form of DOTAGA allows for efficient, site-specific conjugation to free amine groups on a peptide, typically the N-terminus or the side chain of a lysine residue.[1][4] This site-specific modification is critical for preserving the peptide's binding affinity and biological activity. The resulting DOTAGA-peptide conjugates are valuable tools in nuclear medicine, particularly for applications in oncology, such as the imaging and treatment of prostate cancer by targeting the prostate-specific membrane antigen (PSMA).[1][2][5]
Key Advantages of DOTAGA-Conjugated Peptides:
-
High Radiometal Complexation Stability: The macrocyclic structure of DOTAGA forms highly stable complexes with various radiometals.[6]
-
Improved Pharmacokinetics: Compared to DOTA, DOTAGA conjugates can exhibit improved hydrophilicity and pharmacokinetics, leading to better tumor uptake and faster clearance from non-target tissues.[2][3]
-
Versatility in Radiolabeling: The same DOTAGA-conjugated peptide can be labeled with different radionuclides for both diagnostic (e.g., ⁶⁸Ga for PET imaging) and therapeutic (e.g., ¹⁷⁷Lu for radiotherapy) applications, embodying a "theranostic" approach.[1][2]
Experimental Protocols
Two primary strategies for the conjugation of this compound to peptides are presented: solid-phase synthesis and solution-phase conjugation.
Protocol 1: Solid-Phase Conjugation of this compound to a Resin-Bound Peptide
This method is highly efficient as the conjugation is performed while the peptide is still attached to the solid support, simplifying purification by washing away excess reagents.[1][2]
Materials:
-
Peptide-bound resin (with a free N-terminal amine or a lysine side-chain amine)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H₂O)
-
Cold diethyl ether
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in NMP or DMF.
-
Deprotection (if necessary): If the N-terminal amine is Fmoc-protected, treat the resin with 20% piperidine in NMP to expose the free amine. Wash the resin thoroughly with NMP and DCM.
-
Conjugation Reaction:
-
Prepare a solution of this compound (1.5 equivalents relative to the resin loading) and DIPEA (10 equivalents) in NMP.[1][4]
-
Add this solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 18 hours.[1] The coupling reaction is typically near-quantitative on the solid support.[1][2][5]
-
-
Washing: After the reaction, wash the resin extensively with NMP and DCM to remove unreacted this compound and DIPEA.[1]
-
Cleavage and Deprotection:
-
Purification:
-
Centrifuge to pellet the crude product, decant the ether, and dry the peptide in vacuo.
-
Dissolve the crude product in an appropriate solvent (e.g., water/acetonitrile mixture).
-
Purify the DOTAGA-peptide conjugate by preparative RP-HPLC.[5]
-
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[1][7]
Protocol 2: Solution-Phase Conjugation of this compound to a Purified Peptide
This protocol is suitable when the peptide has already been synthesized, purified, and contains a single, specific amine for conjugation.
Materials:
-
Purified peptide with a single free amine
-
This compound
-
DIPEA or Triethylamine (TEA)
-
DMF
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolution: Dissolve the purified peptide in DMF.
-
Conjugation Reaction:
-
Quenching and Solvent Removal: The reaction can be quenched by the addition of water. Remove the DMF under reduced pressure.
-
Purification:
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Purify the DOTAGA-peptide conjugate by preparative RP-HPLC.[5]
-
-
Characterization: Verify the identity and purity of the final conjugate using analytical RP-HPLC and mass spectrometry.
Data Presentation
The following tables summarize typical quantitative data obtained from the conjugation and subsequent radiolabeling of peptides with DOTAGA.
Table 1: Reaction Yields and Purity
| Parameter | Value | Reference |
| Coupling Yield on Resin | Almost quantitative | [1][2][5] |
| Overall Yield (post-HPLC) | ~15% | [1][5] |
| Radiochemical Purity | ≥95% | [2][5] |
Table 2: Radiolabeling Parameters for ⁶⁸Ga-DOTAGA-Peptides
| Parameter | Value | Reference |
| Precursor Amount | 3 nmol | [2][3][5] |
| Reaction Temperature | 95°C | [2][3][5] |
| Reaction Time | 5 min | [2][3][5] |
| pH | 3.5 - 4.5 | [2][3][5] |
| Specific Activity | 80 - 300 GBq/μmol | [2][3][5] |
Visualizations
Experimental Workflow: Solid-Phase Conjugation
Caption: Workflow for solid-phase this compound conjugation.
Logical Relationship: Theranostic Application of DOTAGA-Peptides
Caption: Theranostic concept using DOTAGA-peptide conjugates.
References
- 1. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer | springermedizin.de [springermedizin.de]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Radiolabeling Peptides with Gallium-68 using DOTAGA
Introduction
Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide with a short half-life (68 minutes) that is conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator, making it independent of on-site cyclotron production[1][2]. These characteristics make ⁶⁸Ga ideal for Positron Emission Tomography (PET) imaging, particularly when labeled to peptides that target specific cellular markers. The chelation of ⁶⁸Ga³⁺ to a targeting peptide is facilitated by a bifunctional chelator. DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) is a derivative of the widely used DOTA chelator[3][4]. It offers a robust framework for securely coordinating ⁶⁸Ga³⁺ while providing a functional group for covalent attachment to biomolecules. The use of DOTAGA and other DOTA-derivatives is crucial for developing ⁶⁸Ga-based radiopharmaceuticals for clinical applications, primarily in oncology[1][3].
Principle of Chelation
DOTAGA is a macrocyclic chelator that forms a stable complex with the Gallium-68 cation (Ga³⁺). The DOTAGA molecule encapsulates the metal ion within its rigid macrocyclic ring, with the carboxylate and amine groups coordinating the metal. This process forms a thermodynamically stable complex, which is essential to prevent the release of free ⁶⁸Ga in vivo. The glutaric acid moiety of DOTAGA provides a spacer and a carboxylic acid group for conjugation to a primary amine on the peptide, forming a stable amide bond.
Caption: Logical workflow for creating a ⁶⁸Ga-DOTAGA-peptide conjugate.
Comparative Data of Gallium-68 Chelators
The choice of chelator is critical for successful radiolabeling, impacting reaction conditions, stability, and specific activity. While DOTA has been the historical standard, derivatives like DOTAGA and other chelators like NODAGA offer distinct advantages.
Table 1: Comparison of Labeling Conditions and Performance for Different ⁶⁸Ga Chelators.
| Parameter | DOTAGA / DOTA-derivatives | NODAGA-derivatives | Key Considerations |
|---|---|---|---|
| Reaction Temperature | Typically requires heating (80-100°C)[3][5] | Can be labeled efficiently at room temperature[5] | Milder conditions are better for heat-sensitive peptides. |
| Reaction Time | 5-20 minutes[6][7][8] | Generally faster kinetics than DOTA[9] | Short reaction times are crucial due to the 68-minute half-life of ⁶⁸Ga. |
| Optimal pH | 3.5 - 4.5[5][6][7][10] | 3.5 - 4.5[5][10] | pH control is critical to prevent the formation of ⁶⁸Ga-colloids[6]. |
| Radiochemical Purity | Consistently >95%[6][11] | Often >95%[12] | High purity is required for clinical use to minimize non-target radiation dose. |
| Specific Activity | High; reported up to 18 ± 4 GBq/µmol for DOTA-peptides[6] | Can achieve higher specific activity than DOTA-derivatives[12] | Higher specific activity is needed for sensitive imaging and avoiding pharmacological effects[7]. |
| In Vitro Stability | Generally high stability in saline and serum[6][13] | High stability, sometimes reported as more stable than DOTA complexes[12] | Stability prevents the release of free ⁶⁸Ga, ensuring accurate targeting. |
Experimental Protocols
This section provides a detailed, representative protocol for the manual radiolabeling of a DOTAGA-conjugated peptide with ⁶⁸Ga.
I. Materials and Reagents
-
⁶⁸Ge/⁶⁸Ga Generator: Any commercially available generator (e.g., SnO₂, TiO₂, or ITG-type)[1][6][14].
-
DOTAGA-conjugated Peptide: Lyophilized or in solution at a known concentration (typically 1 mg/mL).
-
Buffers and Solutions:
-
Purification Cartridges (if required):
-
Equipment:
II. Gallium-68 Radiolabeling Workflow
The following diagram outlines the complete workflow from generator elution to the final radiolabeled peptide product.
Caption: Automated workflow for ⁶⁸Ga labeling of a DOTAGA-peptide.
III. Detailed Protocol Steps
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions, typically with 4-5 mL of 0.05 M or 0.1 M HCl, collecting the eluate in a lead-shielded vial[14][18]. Measure the activity in a dose calibrator. For higher specific activity, a fractionated elution can be performed to collect the ⁶⁸Ga peak in a smaller volume[6][7].
-
Eluate Post-Processing (Recommended): To increase the concentration of ⁶⁸Ga and remove metallic impurities, pass the eluate through a cation exchange (SCX) cartridge. The trapped ⁶⁸Ga³⁺ can then be eluted with a small volume of acidified 5 M NaCl solution directly into the reaction vial[2][15].
-
Reaction Preparation:
-
In a sterile reaction vial, add the required amount of DOTAGA-peptide (typically 10-20 nmol)[19].
-
Add sodium acetate buffer to the vial. The volume will depend on the acidity and volume of the incoming ⁶⁸Ga eluate.
-
-
Labeling Reaction:
-
Transfer the ⁶⁸Ga eluate (or the concentrated ⁶⁸Ga from the SCX cartridge) into the reaction vial containing the peptide and buffer[6].
-
Gently vortex the mixture.
-
Verify that the pH of the solution is between 3.5 and 4.5 using pH paper[7]. Adjust if necessary with buffer or dilute HCl/NaOH.
-
Place the vial in a pre-heated heating block at 95-100°C for 10-15 minutes[6][13]. Heating is crucial for efficient labeling with DOTA-based chelators[3].
-
-
Purification and Formulation:
-
After incubation, cool the vial to room temperature.
-
For many preparations, if the radiochemical purity is high (>95%), no further purification is needed[12].
-
If purification is required, load the reaction mixture onto a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unbound ⁶⁸Ga.
-
Elute the final ⁶⁸Ga-DOTAGA-peptide from the cartridge with a small volume of 50% ethanol solution, followed by sterile saline to obtain the desired final ethanol concentration (typically <10%)[8][14].
-
Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control Protocols
Quality control (QC) is mandatory to ensure the radiopharmaceutical is safe for clinical use. The primary QC tests are for radiochemical purity (RCP).
Table 2: Quality Control Specifications for ⁶⁸Ga-labeled Peptides.
| Test | Method | Specification | Reference |
|---|---|---|---|
| Radiochemical Purity (RCP) | HPLC, ITLC | ≥ 95% | [6][13] |
| pH | pH-indicator strips | 5.0 - 7.5 | [20] |
| Radionuclidic Purity (⁶⁸Ge) | Gamma Spectroscopy | < 0.001% ⁶⁸Ge breakthrough | [14][18] |
| Sterility | Incubation in culture media | No microbial growth | [20] |
| Bacterial Endotoxins | LAL test | < 17.5 EU/mL (or as per pharmacopeia) |[20] |
I. Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC)
ITLC is a rapid method to determine the percentage of labeled peptide versus free/unbound ⁶⁸Ga.
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A common system is 1:1 (v/v) 1 M ammonium acetate and methanol[13][17].
-
Procedure:
-
Spot a small drop of the final product onto the origin of an ITLC strip.
-
Place the strip in a chromatography chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove and dry the strip.
-
Scan the strip using a radio-TLC scanner.
-
-
Interpretation:
-
Calculation: RCP (%) = (Activity of product peak / Total activity on strip) x 100.
II. Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more detailed analysis of the product, separating the labeled peptide from impurities and unlabeled precursors.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of (A) water with 0.1% TFA and (B) acetonitrile with 0.1% TFA is typically used.
-
Detectors: A UV detector (to detect the unlabeled peptide) in series with a radioactivity detector.
-
Procedure: Inject a small volume of the final product into the HPLC system.
-
Interpretation: The radio-chromatogram should show a main peak corresponding to the ⁶⁸Ga-DOTAGA-peptide, with retention time distinct from any free ⁶⁸Ga or other radioactive impurities. The radiochemical purity is calculated as the area of the product peak relative to the total area of all radioactive peaks[14].
References
- 1. Feasibility and availability of ⁶⁸Ga-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 3. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Development of single vial kits for preparation of (68)Ga-labelled peptides for PET imaging of neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two Novel [68Ga]Ga-Labeled Radiotracers Based on Metabolically Stable [Sar11]RM26 Antagonistic Peptide for Diagnostic Positron Emission Tomography Imaging of GRPR-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. 68Ga-labelled DOTA-derivatised peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indium-111 Labeling of Monoclonal Antibodies with DOTAGA-Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of radiolabeled monoclonal antibodies (mAbs) is a cornerstone of targeted radionuclide imaging and therapy. The choice of the bifunctional chelator is critical for stably incorporating a radiometal, such as Indium-111 (¹¹¹In), while maintaining the antibody's immunoreactivity. DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) is a macrocyclic chelator that offers a robust platform for ¹¹¹In labeling. This document provides detailed application notes and protocols for the conjugation of monoclonal antibodies with DOTAGA-anhydride and their subsequent radiolabeling with ¹¹¹In.
Indium-111 is a gamma-emitting radionuclide suitable for single-photon emission computed tomography (SPECT) imaging, a widely used clinical imaging modality. The use of this compound for conjugation to lysine residues on the monoclonal antibody provides a stable amide bond, leading to a durable immunoconjugate. Preclinical studies have demonstrated that ¹¹¹In-DOTAGA-conjugated antibodies, such as Trastuzumab and Pertuzumab, retain their binding affinity and can be produced with high radiochemical purity, making them promising candidates for clinical translation.[1]
Data Summary
The following tables summarize key quantitative data obtained from preclinical evaluations of ¹¹¹In-DOTAGA-labeled monoclonal antibodies.
Table 1: Conjugation and Radiochemical Characteristics
| Parameter | Trastuzumab | Pertuzumab | Reference |
| Chelator:Antibody Ratio | 2.6 DOTAGA/antibody | 2.7 DOTAGA/antibody | [1] |
| Radiochemical Purity | > 95% | > 95% | [1] |
| Specific Activity | Not explicitly stated | Not explicitly stated |
Table 2: In Vitro Binding Affinity
| Parameter | ¹¹¹In-DOTAGA-Trastuzumab | ¹¹¹In-DOTAGA-Pertuzumab | Reference |
| Target Receptor | HER2 | HER2 | [1] |
| Cell Line | HCC1954 | HCC1954 | [1] |
| Dissociation Constant (Kd) | 5.5 x 10⁻⁹ M | 5.6 x 10⁻⁹ M | [1] |
Experimental Protocols
Protocol 1: Conjugation of Monoclonal Antibody with this compound
This protocol details the conjugation of this compound to primary amine groups (e.g., lysine residues) of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette with appropriate molecular weight cut-off)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The optimal molar ratio may need to be determined empirically for each specific antibody.
-
Gently mix the reaction solution by pipetting or slow vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of the Immunoconjugate:
-
Remove unconjugated this compound and any reaction byproducts by purifying the reaction mixture using a pre-equilibrated SEC column or by dialysis against a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Collect the fractions containing the purified DOTAGA-mAb conjugate.
-
-
Characterization of the Immunoconjugate:
-
Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.
-
The number of chelators per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay following complexation with a metal ion like yttrium.
-
Protocol 2: Radiolabeling of DOTAGA-mAb with Indium-111
This protocol describes the radiolabeling of the DOTAGA-conjugated monoclonal antibody with Indium-111.
Materials:
-
DOTAGA-mAb conjugate in a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
¹¹¹InCl₃ in 0.05 M HCl
-
Radiolabeling Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA) solution, pH 7
-
Purification system (e.g., PD-10 desalting column)
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Radiolabeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, add the desired amount of DOTAGA-mAb conjugate.
-
Add the required volume of ¹¹¹InCl₃ solution (typically 1-10 mCi per mg of antibody, but this should be optimized).
-
Adjust the pH of the reaction mixture to 5.0-5.5 using the Radiolabeling Buffer if necessary.
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
-
Quenching of the Reaction:
-
Add a small volume of the Quenching Solution (e.g., 1/10th of the reaction volume) to complex any free ¹¹¹In.
-
Incubate for an additional 5-10 minutes at room temperature.
-
-
Purification of the Radiolabeled Antibody:
-
Purify the ¹¹¹In-DOTAGA-mAb from unincorporated ¹¹¹In-DTPA complexes using a PD-10 desalting column pre-equilibrated with a suitable formulation buffer (e.g., saline).
-
Collect the fractions containing the purified radiolabeled antibody.
-
Protocol 3: Quality Control of ¹¹¹In-DOTAGA-mAb
1. Radiochemical Purity (RCP) Determination by Radio-TLC:
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase: 50 mM DTPA, pH 5.0
-
Procedure:
-
Spot a small aliquot of the final radiolabeled product onto an ITLC-SG strip.
-
Develop the chromatogram in the mobile phase.
-
In this system, the ¹¹¹In-DOTAGA-mAb remains at the origin (Rf = 0), while free ¹¹¹In complexed with DTPA migrates with the solvent front (Rf = 1.0).
-
Determine the distribution of radioactivity on the strip using a radio-TLC scanner.
-
-
Acceptance Criteria: Radiochemical purity should be >95%.[1]
2. Immunoreactivity Assay:
-
Procedure:
-
Perform a cell-based binding assay using a target-positive cell line (e.g., HCC1954 for HER2-targeting antibodies) and a target-negative cell line as a control.[1]
-
Incubate a fixed number of cells with increasing concentrations of the ¹¹¹In-DOTAGA-mAb.
-
After incubation, wash the cells to remove unbound radioactivity and measure the cell-bound radioactivity using a gamma counter.
-
The immunoreactive fraction can be determined by extrapolating the binding data to infinite antigen excess.
-
-
Acceptance Criteria: The radiolabeled antibody should demonstrate high and specific binding to target-positive cells.
3. In Vitro Stability:
-
Procedure:
-
Incubate the final radiolabeled product in human serum at 37°C for various time points (e.g., 1, 24, 48, and 72 hours).
-
At each time point, determine the radiochemical purity by Radio-TLC as described above to assess the stability of the radiolabel.
-
-
Acceptance Criteria: The radiolabeled antibody should exhibit high stability with minimal dissociation of ¹¹¹In over time.
Visualizations
Caption: Experimental workflow for the preparation and quality control of ¹¹¹In-DOTAGA-mAb.
Caption: Logical flow diagram for the quality control assessment of ¹¹¹In-DOTAGA-mAb.
References
Application Notes and Protocols for DOTAGA-Anhydride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DOTAGA-anhydride in solid-phase peptide synthesis (SPPS). The protocols outlined below are intended to serve as a foundational methodology for the efficient conjugation of the DOTAGA chelator to peptides, a critical step in the development of radiopharmaceuticals for imaging and therapy.
Introduction
DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) is a versatile bifunctional chelating agent widely employed in nuclear medicine. Its anhydride form, this compound, offers a convenient and efficient means of conjugation to the N-terminus or side-chain amino groups of peptides synthesized on a solid support. This approach maintains the integrity of the DOTA macrocycle's four carboxylic acid groups, which are essential for stable complexation with various radiometals.[1] The resulting DOTAGA-peptide conjugates are valuable tools for targeted radionuclide therapy and diagnostic imaging, such as PET/SPECT.
Key Advantages of this compound in SPPS
-
Efficient Coupling: this compound reacts readily with free amino groups on the resin-bound peptide, often leading to near-quantitative yields.[2]
-
Preservation of Chelating Moiety: The anhydride chemistry allows for conjugation while preserving the four carboxylate arms of the DOTA framework, which is crucial for stable radiometal coordination.[1]
-
Compatibility: It is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[3]
-
Versatility: This method allows for the straightforward production of a wide range of DOTAGA-functionalized peptides for various biomedical applications.
Experimental Protocols
The following protocols provide a step-by-step guide for the on-resin conjugation of this compound, cleavage of the peptide from the solid support, and subsequent purification.
Protocol 1: On-Resin Coupling of this compound
This protocol describes the coupling of this compound to the N-terminal amine of a resin-bound peptide following standard Fmoc-SPPS.
Materials:
-
Fmoc-deprotected peptide-bound resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Syringe shaker or reaction vessel
Procedure:
-
Resin Preparation: Following the final Fmoc deprotection step of the peptide synthesis, thoroughly wash the resin with NMP (3 x 5 mL per 100 mg of resin).
-
Coupling Reaction Mixture Preparation: In a separate vial, dissolve this compound (1.5 equivalents relative to the resin loading) in NMP. Add DIPEA (10 equivalents relative to the resin loading).
-
Coupling Reaction: Add the this compound/DIPEA solution to the washed resin.
-
Incubation: Shake the reaction mixture at room temperature for 18 hours to overnight.[2]
-
Washing: After the incubation period, wash the resin thoroughly with NMP (3 x 5 mL per 100 mg of resin) followed by DCM (3 x 5 mL per 100 mg of resin) to remove excess reagents.
-
Drying: Dry the resin under vacuum.
Protocol 2: Cleavage of DOTAGA-Peptide from Solid Support
This protocol outlines the cleavage of the DOTAGA-conjugated peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
DOTAGA-peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)[2]
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Swelling: Swell the dried DOTAGA-peptide-bound resin in DCM for 30 minutes.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per 1 g of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Slowly add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude DOTAGA-peptide.[2]
-
Pelleting: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification and Characterization of DOTAGA-Peptide
This protocol details the purification of the crude DOTAGA-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization.
Materials:
-
Crude DOTAGA-peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation: Dissolve the crude DOTAGA-peptide in a minimal amount of Solvent A or a mixture of Solvent A and B.
-
Purification: Purify the peptide by preparative RP-HPLC using a suitable gradient of Solvent A and Solvent B.[2] For example, a linear gradient from 10% to 90% Solvent B over 15 minutes.[2]
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final DOTAGA-peptide as a white powder.
-
Characterization: Confirm the identity of the purified DOTAGA-peptide by mass spectrometry to verify the correct molecular weight.[2]
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of DOTAGA-peptides.
| Parameter | Value/Range | Reference |
| On-Resin Coupling | ||
| This compound equivalents | 1.5 eq | [2] |
| DIPEA equivalents | 10 eq | [2] |
| Reaction Time | 18 hours / Overnight | [2] |
| Yield | Almost quantitative | [2] |
| Cleavage from Resin | ||
| Cleavage Cocktail | 95% TFA, 2.5% TIBS, 2.5% H₂O | [2] |
| Reaction Time | 2 x 30 min | [2] |
| Overall Yield | ||
| Based on initial peptide loading | ~15% | [2] |
Visualized Workflows
The following diagrams illustrate the key processes involved in the synthesis and application of DOTAGA-peptides.
Caption: Workflow for DOTAGA-Peptide Synthesis.
Caption: Radiolabeling and Application Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases [mdpi.com]
Application Notes and Protocols for DOTAGA-Anhydride in PET and SPECT Imaging Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid anhydride (DOTAGA-anhydride) in the synthesis of imaging probes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). DOTAGA is a versatile bifunctional chelator that forms stable complexes with a wide range of radiometals, making it a valuable tool for the development of targeted radiopharmaceuticals.[1][2][3]
Introduction to this compound
DOTAGA is a derivative of the widely used DOTA chelator, featuring a glutaric acid moiety that provides a reactive site for conjugation to biomolecules while maintaining the four carboxylic acid groups essential for stable radiometal chelation.[4][5] The anhydride form of DOTAGA offers a convenient and efficient method for coupling to free amine groups on peptides, antibodies, and other targeting ligands.[4][6] This approach preserves the integrity of the DOTA-like chelating cage, which is crucial for forming stable complexes with therapeutic and diagnostic radionuclides such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu).[1][2][7][8]
Compared to DOTA, DOTAGA derivatives have shown improved properties, including higher hydrophilicity and, in some cases, enhanced affinity for their biological targets, leading to improved pharmacokinetics and tumor accumulation of the resulting radiotracers.[1][2][9]
Key Applications
-
PET Imaging: Radiolabeling with positron emitters like ⁶⁸Ga and ⁶⁴Cu for high-resolution, quantitative imaging of biological targets in oncology and other diseases.[1][10][11]
-
SPECT Imaging: Complexation with SPECT isotopes such as Indium-111 (¹¹¹In) for preclinical and clinical imaging.[12]
-
Theranostics: The ability of DOTAGA to chelate both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radionuclides makes it an ideal platform for developing theranostic pairs for personalized medicine, allowing for patient stratification and therapy monitoring.[2][9][13][14]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide via Solid-Phase Synthesis
This protocol describes the coupling of this compound to a resin-bound peptide.
Materials:
-
Peptide-bound resin (with a free N-terminal or lysine side-chain amine)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O)
Procedure:
-
Swell the peptide-bound resin in NMP.
-
Prepare a solution of this compound (1.5 equivalents relative to the resin substitution) and DIPEA (10 equivalents) in NMP.
-
Add the this compound solution to the resin and shake at room temperature for 18 hours.[1]
-
Wash the resin thoroughly with NMP and DCM.
-
Cleave the DOTAGA-conjugated peptide from the resin and remove protecting groups using a suitable cleavage cocktail (e.g., TFA/TIPS/H₂O) for 2-3 hours.[1]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the DOTAGA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the product by mass spectrometry.
Diagram of this compound Conjugation to a Resin-Bound Peptide
Caption: Workflow for conjugating this compound to a peptide on solid support.
Protocol 2: Radiolabeling of DOTAGA-Peptides with Gallium-68 (⁶⁸Ga)
This protocol outlines the manual radiolabeling of a DOTAGA-conjugated peptide with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution (or as specified by the generator manufacturer)
-
DOTAGA-peptide conjugate (e.g., 3 nmol)
-
HEPES buffer (2.7 M) or Sodium Acetate (2.5 M)
-
Sterile water for injection
-
Heating block or water bath
Procedure:
-
Elute the ⁶⁸Ga from the generator using 0.1 M HCl. For some procedures, the eluate is further concentrated.[1]
-
To the DOTAGA-peptide solution, add the ⁶⁸Ga eluate.
-
Adjust the pH of the reaction mixture to 3.5-4.5 by adding HEPES or sodium acetate buffer.[1][2][15]
-
Cool the reaction to room temperature.
-
Perform quality control to determine radiochemical purity.
Diagram of ⁶⁸Ga Radiolabeling Workflow
Caption: General workflow for radiolabeling DOTAGA-peptides with Gallium-68.
Protocol 3: Radiolabeling of DOTAGA-Peptides with Lutetium-177 (¹⁷⁷Lu)
This protocol provides a method for labeling a DOTAGA-conjugated peptide with the therapeutic radionuclide ¹⁷⁷Lu.
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTAGA-peptide conjugate (e.g., 0.7 nmol)
-
Ammonium acetate buffer (0.1 M, pH 5.5)
-
Heating block or water bath
Procedure:
-
To a solution of the DOTAGA-peptide in ammonium acetate buffer, add the ¹⁷⁷LuCl₃ solution.
-
Ensure the final pH of the reaction mixture is approximately 5.5.[2]
-
Heat the reaction vial at 95°C for 30 minutes.[2]
-
Cool the reaction to room temperature.
-
Perform quality control to assess radiochemical purity.
Protocol 4: Quality Control of Radiolabeled DOTAGA-Probes
Quality control is essential to ensure the purity and identity of the final radiopharmaceutical product.
Methods:
-
Radio-Thin Layer Chromatography (Radio-TLC): A rapid method to determine radiochemical purity by separating the labeled product from free radionuclide. The choice of stationary and mobile phases depends on the specific product.[1][16][17]
-
Radio-High Performance Liquid Chromatography (Radio-HPLC): Provides a more detailed analysis of radiochemical purity and can separate the desired product from other radiolabeled and non-radiolabeled impurities. A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is commonly used.[1][17][18]
Acceptance Criteria:
-
Radiochemical Purity (RCP): Typically required to be ≥95% for in vitro and preclinical studies, and often >99% for clinical use.[1][17][18]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on DOTAGA-based imaging probes.
Table 1: Radiolabeling Efficiency and Specific Activity
| Radionuclide | Precursor Amount | Reaction Conditions | Radiochemical Yield | Specific Activity | Reference |
| ⁶⁸Ga | 3 nmol | 95°C, 5 min, pH 3.5-4.5 | ≥95% | 250-300 GBq/µmol | [1][2] |
| ⁶⁸Ga | 28 nmol | 95°C, 15 min, pH 3.5-4.0 | >95% | 18 ± 4 GBq/µmol | [15] |
| ¹⁷⁷Lu | 0.7 nmol | 95°C, 30 min, pH 5.5 | Quantitative | 38 GBq/µmol | [2] |
| ¹¹¹In | - | 80°C, 15 min, pH 7 | ~80% (purified to >95%) | - | [12] |
| ⁶⁴Cu | 0.5-20 µg | 60°C, 30 min, pH 5.5 | 28-98% | 22.5-255.6 GBq/mmol | [11] |
Table 2: In Vitro Performance of DOTAGA-Probes
| Compound | Target | Cell Line | IC₅₀ (nM) | logP | Reference |
| [⁶⁸Ga]DOTAGA-ffk(Sub-KuE) | PSMA | LNCaP | - | -3.6 ± 0.1 | [1][2] |
| [¹⁷⁷Lu]DOTAGA-ffk(Sub-KuE) | PSMA | LNCaP | - | -3.9 ± 0.1 | [1][2] |
| [natGa]DOTAGA-FFK(Sub-KuE) | PSMA | LNCaP | - | - | [1] |
| [natCu]-DOTAGA-PSMA-I&T | PSMA | - | 11.2 ± 2.3 | - | [9] |
| (R/S)-[natGa/natLu]-DOTAGA-PSMA | PSMA | - | 24-111 | - | [13][19] |
Table 3: In Vivo Tumor Uptake of DOTAGA-Probes (%ID/g)
| Compound | Tumor Model | Time p.i. | Tumor Uptake (%ID/g) | Reference |
| [⁶¹Cu]Cu-DOTAGA-PSMA-I&T | - | 1 h | 6.06 ± 0.25 | [9] |
| [⁶¹Cu]Cu-DOTAGA-PSMA-I&T | - | 4 h | 4.88 ± 0.63 | [9] |
| [⁶⁸Ga]Ga-DOTAGA-Glu-(FAPi)₂ | U87MG Xenograft | 45 min | 4.7 ± 0.5 | [10] |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of PET and SPECT imaging probes. Its straightforward conjugation chemistry, coupled with the ability to stably chelate a wide array of medically relevant radionuclides, positions it as a key tool in the development of novel radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. The protocols and data presented here provide a comprehensive resource for researchers and drug developers working in this exciting field.
References
- 1. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOTAGA Peptide Synthesis Service - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Radiomics Analysis for 177Lu-DOTAGA-(l-y)fk(Sub-KuE) Targeted Radioligand Therapy Dosimetry in Metastatic Prostate Cancer—A Model Based on Clinical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mattioli1885journals.com [mattioli1885journals.com]
- 19. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled (R)- vs (S)-DOTAGA Prostate-Specific Membrane Antigen-Targeting Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to DOTAGA-Anhydride Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTAGA-anhydride is a versatile bifunctional chelator widely employed in the development of radiopharmaceuticals for diagnostic imaging (PET/SPECT) and targeted radionuclide therapy.[1][2] Its structure is based on the robust DOTA cage, which can stably complex a variety of radiometals, including Gallium-68, Lutetium-177, and Indium-111.[1][3][4] The key feature of this compound is the presence of a reactive anhydride group, which allows for efficient and regioselective conjugation to primary amine groups on biomolecules such as antibodies, peptides, and proteins, under mild conditions.[5][6] This reaction forms a stable amide bond, covalently linking the chelator to the targeting molecule.
This guide provides a detailed, step-by-step protocol for the bioconjugation of this compound to biomolecules, subsequent purification, characterization, and radiolabeling. The protocols are designed to be accessible to researchers with a basic understanding of bioconjugation techniques.
Key Experimental Workflow
The overall process for creating a radiolabeled biomolecule using this compound involves several key stages, from initial conjugation to final quality control.
Caption: Experimental workflow for this compound bioconjugation and radiolabeling.
Materials and Reagents
-
Biomolecule: Antibody, peptide, or protein with available primary amine groups (e.g., lysine residues).
-
This compound: High-purity grade.
-
Solvents: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Buffers:
-
Conjugation Buffer: 0.1 M Sodium bicarbonate buffer (pH 8.5) or 0.1 M Phosphate buffer (pH 7.4).
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
-
Purification System: Size-exclusion chromatography (SEC) columns (e.g., PD-10 desalting columns) or HPLC system.
-
Analytical Equipment: UV-Vis spectrophotometer, Mass spectrometer (MALDI-TOF or ESI-MS), HPLC system.
-
Radiolabeling Reagents:
-
Gallium-68 chloride (⁶⁸GaCl₃) eluate from a ⁶⁸Ge/⁶⁸Ga generator.
-
Lutetium-177 chloride (¹⁷⁷LuCl₃).
-
Sodium acetate buffer (1 M, pH 4.5).
-
HEPES buffer (2.7 M).
-
-
Quality Control: Radio-TLC or radio-HPLC system.
Experimental Protocols
Protocol 1: this compound Conjugation to an Antibody (e.g., Trastuzumab)
This protocol describes the conjugation of this compound to the lysine residues of an antibody.
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), exchange the buffer to the Conjugation Buffer (pH 8.5) using a desalting column or ultrafiltration.
-
Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The anhydride is sensitive to moisture and will hydrolyze in aqueous solutions over time.[6]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound solution to the antibody solution. A 10- to 20-fold molar excess of this compound over the antibody is a common starting point.[7]
-
Gently mix the reaction solution by pipetting or slow vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature (25°C).[3][8]
-
-
Purification of the DOTAGA-Antibody Conjugate:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the antibody conjugate, typically the first colored fractions to elute.
-
Pool the relevant fractions and concentrate if necessary using an appropriate ultrafiltration device.
-
-
Characterization of the Conjugate:
-
Protein Concentration: Determine the final concentration of the DOTAGA-antibody conjugate using a standard protein assay (e.g., BCA or Bradford) or by measuring absorbance at 280 nm.
-
Chelator-to-Antibody Ratio (CAR): Determine the average number of DOTAGA molecules conjugated per antibody. This can be achieved using mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the conjugated antibody to the unconjugated antibody.
-
Protocol 2: this compound Conjugation to a Peptide
This protocol is suitable for peptides synthesized with a free N-terminal amine or a lysine residue.
-
Peptide Preparation:
-
Dissolve the purified peptide in the Conjugation Buffer (pH 8.5) to a known concentration.
-
-
This compound Solution Preparation:
-
Prepare a fresh solution of this compound in anhydrous DMF or DMSO as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the this compound solution to the peptide solution.[9][10]
-
For solid-phase synthesis, the reaction can be carried out with the peptide still on the resin, using a base like N,N-Diisopropylethylamine (DIPEA) in NMP.[9][10]
-
Incubate the reaction for 2-18 hours at room temperature, with gentle mixing.[9][10]
-
-
Purification and Characterization:
-
Purify the crude DOTAGA-peptide conjugate using reverse-phase HPLC (RP-HPLC).
-
Characterize the purified product by mass spectrometry to confirm the correct mass of the conjugate.
-
Protocol 3: Radiolabeling of DOTAGA-Conjugates with Gallium-68
This protocol is for the radiolabeling of the purified DOTAGA-bioconjugate for PET imaging.
-
Generator Elution and Fractionation:
-
Labeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
The final product can be sterile filtered for in vivo use.
-
Protocol 4: Radiolabeling of DOTAGA-Conjugates with Lutetium-177
This protocol is for the radiolabeling of the purified DOTAGA-bioconjugate for radionuclide therapy or SPECT imaging.
-
Labeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. The RCP should be >95%.
-
Data Presentation
The efficiency of this compound bioconjugation and subsequent radiolabeling is influenced by several parameters. The following tables summarize typical reaction conditions and outcomes reported in the literature.
Table 1: this compound Conjugation Parameters
| Biomolecule Type | Molar Ratio (DOTAGA:Biomolecule) | pH | Temperature (°C) | Duration | Degree of Labeling (Chelator/Biomolecule) | Reference(s) |
| Antibody (Trastuzumab) | 20:1 | 8.0 | Room Temp | 60 min | 2.067 | [7] |
| Antibody (Trastuzumab) | Not specified | 7.4 | 25 | 30 min | 2.6 | [3][8] |
| Peptide (on resin) | 1.5:1 | N/A | Room Temp | 18 hours | Not specified | [9][10] |
Table 2: Radiolabeling Parameters for DOTAGA-Conjugates
| Radionuclide | Precursor Amount (nmol) | Buffer | pH | Temperature (°C) | Duration | Radiochemical Yield (%) | Reference(s) |
| ⁶⁸Ga | 3 | 5.0 M NaCl / 2.7 M HEPES | 3.5 - 4.5 | 95 | 5 min | >95 | [10][12] |
| ¹⁷⁷Lu | 0.7 | 0.1 M NH₄OAc | 5.5 | 95 | 30 min | >95 | [12] |
| ¹¹¹In | Not specified | Not specified | Not specified | 37 | 1 hour | 75 (97 after purification) | [3][8] |
Application Example: Targeting HER2 in Cancer
DOTAGA-conjugated Trastuzumab is a prime example of a targeted radiopharmaceutical. Trastuzumab binds to the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast and gastric cancers.[1][8] The binding of Trastuzumab to HER2 blocks downstream signaling pathways that promote cell proliferation and survival, while the chelated radionuclide delivers a cytotoxic or imaging payload directly to the tumor cells.
Caption: HER2 signaling pathway and the inhibitory action of Trastuzumab.
Conclusion
This compound provides a reliable and efficient method for conjugating chelators to biomolecules for applications in nuclear medicine. The protocols outlined in this guide offer a robust framework for the development of novel targeted radiopharmaceuticals. Optimization of reaction conditions, particularly the molar ratio of this compound to the biomolecule, is crucial for achieving the desired degree of labeling while preserving the biological activity of the targeting molecule. Careful purification and characterization are essential steps to ensure the quality and performance of the final radiolabeled bioconjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. DOTAGA-trastuzumab. A new antibody conjugate targeting HER2/Neu antigen for diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
DOTAGA-Anhydride: A Versatile Bifunctional Chelator for Targeted Alpha Therapy
Introduction
DOTAGA-anhydride is a valuable bifunctional chelating agent increasingly utilized in the development of radiopharmaceuticals for targeted alpha therapy (TAT). Its structure, based on the well-established DOTA macrocycle, provides a stable coordination cage for various trivalent radiometals, including the potent alpha-emitter Actinium-225 (²²⁵Ac). The anhydride functional group offers a convenient and efficient means of conjugation to biomolecules such as peptides and antibodies, enabling the precise delivery of cytotoxic alpha particles to cancer cells. This document provides detailed application notes and protocols for the use of this compound in TAT research and development.
Application Notes
This compound serves as a critical component in the design of targeted radiopharmaceuticals. Its primary application lies in its ability to be conjugated to a targeting moiety (e.g., an antibody or a small molecule) and subsequently radiolabeled with a therapeutic radionuclide. The resulting radioimmunoconjugate can then selectively bind to tumor-associated antigens, delivering a highly localized and potent dose of alpha radiation.
Key Advantages of this compound in Targeted Alpha Therapy:
-
Stable Radionuclide Chelation: The DOTAGA chelator forms highly stable complexes with medically relevant radionuclides like ²²⁵Ac, which is crucial to prevent the release of the radioisotope in vivo and minimize off-target toxicity.[1][2][3]
-
Efficient Conjugation: The anhydride group reacts readily with primary amines on biomolecules, forming a stable amide bond without the need for complex activation steps.[4][5][6] This simplifies the preparation of radioimmunoconjugates.
-
Versatility: this compound can be conjugated to a wide range of targeting vectors, making it adaptable for various cancer targets.[6][7] Preclinical studies have demonstrated its use with PSMA ligands for prostate cancer and antibodies targeting other cancer types.[1][4][8]
-
Favorable Pharmacokinetics: Preclinical evaluations of DOTAGA-conjugated radiopharmaceuticals have shown promising pharmacokinetic profiles, with high tumor uptake and clearance from non-target tissues.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound and its conjugates for diagnostic and therapeutic applications.
Table 1: Radiolabeling Efficiency and Specific Activity
| Radionuclide | Precursor | Radiochemical Yield (%) | Specific Activity | Conditions | Reference |
| ⁶⁸Ga | DOTAGA-conjugated PSMA inhibitors | Almost quantitative | 250-300 GBq/µmol | 95°C, 5 min, pH 3.5-4.5 | [4][8] |
| ¹⁷⁷Lu | DOTAGA-conjugated PSMA inhibitors | Almost quantitative | 38 GBq/µmol | 95°C, 30 min, pH 5.5 | [4][8] |
| ²²⁵Ac | DOTAGA-OTSA101 | >95% | Not specified | Not specified | [1][9] |
| ²²⁵Ac | Au@TADOTAGA | 86% ± 1.8% | Not specified | 70°C, 30 min | [10] |
Table 2: In Vitro and In Vivo Stability
| Conjugate | Radionuclide | Stability Assay | Results | Reference |
| ²²⁵Ac-DOTA-OTSA101 | ²²⁵Ac | Murine Serum (7 days, 37°C) | >96% intact | [1] |
| ²²⁵Ac-DOTAGA-OTSA101 | ²²⁵Ac | Murine Serum (7 days, 37°C) | >96% intact | [1] |
| [²²⁵Ac]Ac-Au@TADOTAGA | ²²⁵Ac | PBS and acetate buffer (10 days) | ~80% stable | [10] |
Table 3: Biodistribution Data of ²²⁵Ac-labeled OTSA101 Conjugates (%ID/g at 168h post-injection)
| Organ | ²²⁵Ac-DOTA-OTSA101 | ²²⁵Ac-DOTAGA-OTSA101 |
| Blood | 11.0 ± 0.8 | 10.9 ± 0.6 |
| Liver | 5.2 ± 0.2 | 5.1 ± 0.4 |
| Spleen | 2.5 ± 0.2 | 2.5 ± 0.2 |
| Kidneys | 3.2 ± 0.2 | 3.2 ± 0.2 |
| Bone | 1.1 ± 0.1 | 1.0 ± 0.1 |
| Tumor | 21.6 ± 2.2 | 22.7 ± 2.1 |
Data extracted from a head-to-head comparison study.[1]
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol provides a general method for conjugating this compound to an antibody. Optimization of the molar ratio of chelator to antibody may be required for specific antibodies.
Materials:
-
Antibody solution (e.g., in 0.1 M borate-buffered saline, pH 8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 50 mM Glycine solution)
Procedure:
-
Antibody Preparation: Prepare the antibody in the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).
-
This compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL immediately before use.
-
Conjugation Reaction: Add the desired molar excess of this compound solution to the antibody solution. A typical starting point is a 20-fold molar excess of the chelator.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching (Optional): To stop the reaction, add a quenching solution such as glycine to react with any unreacted anhydride groups.
-
Purification: Remove excess, unconjugated this compound by size-exclusion chromatography. Elute the conjugated antibody with an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5-6.0, suitable for subsequent radiolabeling).
-
Characterization: Determine the antibody concentration and the average number of chelators per antibody molecule using established methods.
Protocol 2: Radiolabeling of DOTAGA-Conjugated Antibody with Actinium-225
This protocol describes a one-step method for radiolabeling a DOTAGA-conjugated antibody with ²²⁵Ac.[11] All procedures should be performed in a certified hot cell or shielded glove box following appropriate radiation safety protocols.
Materials:
-
²²⁵Ac-nitrate solution in dilute HCl
-
DOTAGA-conjugated antibody in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5-6.0)
-
Reaction buffer (e.g., 2 M tetramethyl ammonium acetate, TMAA)
-
L-ascorbic acid solution (e.g., 150 g/L)
-
Instant thin-layer chromatography (ITLC) strips
-
Mobile phase for ITLC (e.g., 50 mM DTPA, pH 5.5)
Procedure:
-
Reaction Setup: In a sterile, pyrogen-free reaction vial, add the ²²⁵Ac-nitrate solution.
-
Buffering: Add the reaction buffer (e.g., TMAA) to adjust the pH to approximately 5.5-6.0.
-
Antioxidant: Add L-ascorbic acid to prevent radiolysis.
-
Addition of Conjugate: Add the DOTAGA-conjugated antibody to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Some protocols for small molecules may use higher temperatures (e.g., 95°C for 5-30 minutes), but antibodies are heat-sensitive.[4][8][11]
-
Quality Control: Determine the radiochemical purity by ITLC. Spot the reaction mixture on an ITLC strip and develop it with the mobile phase. The radiolabeled antibody will remain at the origin, while free ²²⁵Ac will move with the solvent front.
-
Purification (if necessary): If the radiochemical purity is below the desired threshold (typically >95%), purify the radiolabeled antibody using size-exclusion chromatography.
Visualizations
References
- 1. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Proof-of-Concept Study on the Therapeutic Potential of Au Nanoparticles Radiolabeled with the Alpha-Emitter Actinium-225 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of DOTAGA-Trastuzumab for HER2 Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a key biomarker and therapeutic target in various cancers, most notably in a subset of breast and gastric cancers.[1][2] Overexpression of HER2 is associated with aggressive tumor growth and poor prognosis.[1] Trastuzumab, a humanized monoclonal antibody, specifically targets the extracellular domain of HER2, inhibiting its downstream signaling pathways and inducing an immune response against the tumor cells.[3] The conjugation of trastuzumab with a chelator like DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid) enables the stable incorporation of radiometals, creating a powerful tool for non-invasive imaging of HER2 expression through techniques like Positron Emission Tomography (PET).
This document provides detailed application notes and protocols for the preparation of DOTAGA-trastuzumab and its subsequent radiolabeling, primarily focusing on Gallium-68 (⁶⁸Ga) for PET imaging. These protocols are intended to guide researchers in the synthesis, purification, and quality control of this important imaging agent.
HER2 Signaling Pathway
The HER2 receptor, upon homo- or heterodimerization with other members of the EGFR family (e.g., HER3), activates intracellular tyrosine kinases.[1][2] This triggers a cascade of downstream signaling pathways, principally the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4][5] Trastuzumab binding to HER2 disrupts these signaling cascades, providing a therapeutic mechanism for HER2-positive cancers.
Caption: Simplified HER2 signaling pathway and the inhibitory action of trastuzumab.
Experimental Workflow for Preparation of ⁶⁸Ga-DOTAGA-Trastuzumab
The overall process for preparing radiolabeled DOTAGA-trastuzumab involves three main stages: conjugation of the DOTAGA chelator to the trastuzumab antibody, radiolabeling with the desired radionuclide (e.g., ⁶⁸Ga), and finally, quality control of the resulting radiopharmaceutical.
Caption: Experimental workflow for the preparation of ⁶⁸Ga-DOTAGA-Trastuzumab.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies on the preparation of DOTA- and DOTAGA-conjugated trastuzumab with various radiometals. This data provides a benchmark for expected outcomes.
Table 1: Conjugation and Radiolabeling Parameters
| Parameter | DOTAGA-Trastuzumab (¹¹¹In) | DOTA-Trastuzumab (⁶⁷Ga) | DOTAGA-Trastuzumab (⁵²Mn) |
| Chelator to Antibody Ratio | 2.6 : 1[6][7] | 5.8 : 1[8][9] | 2.07 : 1[10] |
| Radiolabeling Yield (Initial) | 75%[6][7] | >95% (as RCP)[8][9] | Not specified |
| Radiochemical Purity (Post-Purification) | 97%[6][7] | >95%[8][9] | >95%[10] |
| Molar Activity (MBq/mg) | Not specified | Not specified | 12.43 ± 10.85[10] |
Table 2: Quality Control and In Vitro/In Vivo Performance
| Parameter | DOTAGA-Trastuzumab (¹¹¹In) | DOTA-Trastuzumab (⁶⁷Ga) | DOTAGA-Trastuzumab (⁵²Mn) |
| Affinity (Kd) | 5.5 ± 0.6 nM[6][7] | Not specified | Not specified |
| In Vitro Stability (Human Serum) | Not specified | Stable at 37°C[8][9] | Not specified |
| Tumor Uptake (%ID/g) | 65% at 72h p.i. (BT-474 xenografts)[6][11] | Not specified | Significant time-dependent uptake in HER2+ cells[10] |
Experimental Protocols
Protocol 1: Conjugation of this compound to Trastuzumab
This protocol is adapted from a method for conjugating this compound to trastuzumab.[10]
Materials:
-
Trastuzumab (e.g., Ontruzant®)
-
This compound
-
0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8
-
Ultrapure water
-
30 kDa centrifugal filters
Procedure:
-
Antibody Purification: Purify the commercial trastuzumab solution using a 30 kDa centrifugal filter to remove any formulation excipients.
-
Buffer Exchange: Exchange the buffer of the purified trastuzumab to 0.1 M NaHCO₃ buffer (pH 8).
-
Conjugation Reaction: a. Dissolve this compound in the NaHCO₃ buffer. b. Add a 20-fold molar excess of the this compound solution to the trastuzumab solution. c. Incubate the reaction mixture for 1 hour at 37°C with gentle mixing.[12]
-
Purification of the Conjugate: a. Remove the unreacted this compound and concentrate the DOTAGA-trastuzumab conjugate using a 30 kDa centrifugal filter. b. Wash the conjugate multiple times with ultrapure water by repeated centrifugation and resuspension.
-
Characterization (Optional but Recommended): a. Determine the protein concentration using a spectrophotometric method (e.g., Nanodrop). b. Calculate the chelator-to-antibody ratio using a suitable analytical technique such as UPLC-MS.[10]
-
Storage: Store the purified DOTAGA-trastuzumab conjugate at -20°C or as recommended for the antibody.
Protocol 2: Radiolabeling of DOTAGA-Trastuzumab with Gallium-68 (⁶⁸Ga)
This protocol is a generalized procedure adapted from methods for radiolabeling DOTA-conjugated peptides and antibodies with ⁶⁸Ga.[13][14][15]
Materials:
-
DOTAGA-trastuzumab conjugate (from Protocol 1)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
-
Cation exchange cartridge (for ⁶⁸Ga purification/concentration, optional but recommended)
-
PD-10 desalting column or equivalent for purification
-
Sterile 0.22 µm syringe filter
Procedure:
-
Elution of ⁶⁸Ga: a. Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. b. (Optional) Purify and concentrate the ⁶⁸Ga eluate using a cation exchange cartridge. Elute the trapped ⁶⁸Ga from the cartridge.[13]
-
Radiolabeling Reaction: a. In a sterile reaction vial, add the required amount of DOTAGA-trastuzumab conjugate. b. Add sodium acetate buffer to adjust the pH to between 3.5 and 4.5. c. Add the ⁶⁸GaCl₃ eluate to the reaction vial. d. Incubate the reaction mixture at 85-95°C for 10-15 minutes.[13][15]
-
Purification of ⁶⁸Ga-DOTAGA-Trastuzumab: a. Cool the reaction mixture to room temperature. b. Purify the radiolabeled antibody from unchelated ⁶⁸Ga using a PD-10 desalting column, eluting with sterile saline or PBS. c. Collect the fractions containing the radiolabeled antibody.
-
Final Formulation: a. Pool the fractions containing the purified ⁶⁸Ga-DOTAGA-trastuzumab. b. Perform sterile filtration of the final product using a 0.22 µm syringe filter into a sterile vial.
Protocol 3: Quality Control of ⁶⁸Ga-DOTAGA-Trastuzumab
1. Radiochemical Purity (RCP):
-
Method: Instant Thin-Layer Chromatography (iTLC) or High-Performance Liquid Chromatography (HPLC).[8][14]
-
iTLC Procedure: a. Spot a small aliquot of the final product onto an iTLC strip (e.g., iTLC-SG). b. Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M citric acid or 1 mM DTPA solution).[10] c. ⁶⁸Ga-DOTAGA-trastuzumab should remain at the origin, while free ⁶⁸Ga will migrate with the solvent front. d. Measure the radioactivity distribution on the strip using a radio-TLC scanner. e. Calculate the RCP as: (Activity at origin / Total activity) x 100%.
2. Protein Integrity:
-
Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[8][9]
-
Procedure: a. Run samples of native trastuzumab, DOTAGA-trastuzumab, and the final radiolabeled product on an SDS-PAGE gel under non-reducing conditions. b. Stain the gel with a protein stain (e.g., Coomassie Blue). c. Compare the band patterns. The conjugated and radiolabeled antibody should show a similar migration pattern to the native antibody, indicating no significant degradation or aggregation.
3. In Vitro Stability:
-
Method: Incubation in human serum followed by size-exclusion chromatography or iTLC.[16]
-
Procedure: a. Incubate an aliquot of the final product in fresh human serum at 37°C for various time points (e.g., 1, 4, 24 hours). b. At each time point, analyze the sample for RCP as described above.
-
Acceptance Criteria: Minimal degradation or release of ⁶⁸Ga from the chelator over the study period.
4. Binding Affinity (Immunoreactivity):
-
Method: In vitro cell binding assay using a HER2-positive cell line (e.g., BT-474, SK-BR-3).[17]
-
Procedure: a. Incubate increasing concentrations of ⁶⁸Ga-DOTAGA-trastuzumab with a fixed number of HER2-positive cells. b. Measure the cell-bound radioactivity after washing away the unbound radiotracer. c. Determine the dissociation constant (Kd) by saturation binding analysis.
-
Acceptance Criteria: The Kd value should be in the low nanomolar range, comparable to that of native trastuzumab, indicating that the conjugation and radiolabeling processes did not significantly impair the antibody's binding affinity.
Conclusion
The preparation of ⁶⁸Ga-DOTAGA-trastuzumab provides a valuable tool for the non-invasive imaging of HER2 expression in vivo. The protocols outlined in this document, when followed with careful attention to detail and appropriate quality control measures, can yield a high-quality radiopharmaceutical suitable for preclinical and potentially clinical research. The ability to visualize and quantify HER2 status can aid in patient stratification, therapy monitoring, and the development of new HER2-targeted therapies.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blocksandarrows.com [blocksandarrows.com]
- 7. researchgate.net [researchgate.net]
- 8. Production and Quality Control of [(67)Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. HER2 expression in different cell lines at different inoculation sites assessed by [52Mn]Mn-DOTAGA(anhydride)-trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]
- 15. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing DOTAGA-anhydride to antibody conjugation ratio
Welcome to the Technical Support Center for DOTAGA-anhydride Antibody Conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve your desired chelator-to-antibody ratio (CAR) for developing antibody-radionuclide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for antibody conjugation?
A: this compound, or 2,2',2"-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, is a bifunctional chelator.[1] It contains a DOTA (macrocyclic) core for stably chelating radiometals (like ¹¹¹In, ¹⁷⁷Lu, ⁶⁸Ga, or ⁹⁰Y) and a reactive cyclic anhydride group.[1][2][3] This anhydride group reacts with primary amines (specifically, the ε-amino group of lysine residues) on the surface of an antibody to form a stable amide bond.[4] The key advantage of the DOTAGA structure is that it allows conjugation without sacrificing one of the four carboxylic acid arms required for optimal metal coordination, which can be a concern with other DOTA derivatives.[2][5]
Q2: What is the target reaction for this compound and an antibody?
A: The primary reaction is the nucleophilic acyl substitution where the ε-amino group of a lysine residue on the antibody attacks one of the carbonyl carbons of the anhydride ring. This opens the ring and forms a stable amide bond, covalently attaching the DOTAGA chelator to the antibody.
Q3: What is the optimal chelator-to-antibody ratio (CAR)?
A: There is no single "optimal" CAR; it is application-dependent.
-
Low CAR (2-4 chelators/antibody): This range is often preferred as it typically preserves the antibody's immunoreactivity and pharmacokinetic profile.[1][6] A study with Trastuzumab achieved a mean CAR of 2.6, which resulted in excellent tumor targeting.[1][7]
-
High CAR (>4): While a higher CAR can increase the specific activity (more radioactivity per antibody), it also increases the risk of altering the antibody's structure, leading to aggregation, faster blood clearance, increased liver uptake, and reduced tumor targeting.[6][8] The increased negative charge from the chelator's carboxyl groups can significantly impact the conjugate's biodistribution.[6]
Optimization is key. You should aim for the lowest CAR that provides sufficient signal or therapeutic effect for your application.
Q4: How does pH affect the conjugation reaction?
A: The pH of the reaction buffer is a critical parameter.
-
Reaction Efficiency: The lysine amine must be deprotonated (-NH₂) to be nucleophilic. Therefore, the reaction is typically performed at a pH between 7.4 and 9.0.[2] A pH of 7.4 has been used successfully.[1][7]
-
Anhydride Stability: Cyclic anhydrides are susceptible to hydrolysis (reaction with water), which opens the ring and renders the chelator unable to react with the antibody.[2] This hydrolysis is accelerated at higher pH. Therefore, a balance must be struck. While a higher pH deprotonates more lysine residues, it also hydrolyzes the anhydride more quickly.
-
Antibody Stability: High pH can also negatively impact the stability of the antibody itself, potentially causing denaturation or aggregation.[9]
Q5: How is the final chelator-to-antibody ratio (CAR) determined?
A: The CAR is typically determined using mass spectrometry. By comparing the mass of the native (unconjugated) antibody to the mass of the DOTAGA-conjugated antibody, the average number of attached chelators can be calculated. Size-exclusion chromatography (SEC-HPLC) is also essential to confirm the purity of the conjugate and quantify any aggregation.[10]
Experimental Protocol and Data
General Protocol for this compound Conjugation
This protocol provides a starting point for optimization. The exact parameters, especially the molar ratio of this compound to antibody, should be tested empirically.
-
Antibody Preparation:
-
The antibody should be highly pure (>95%).[11]
-
Perform a buffer exchange into a suitable conjugation buffer (e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.4-8.5). The buffer must be free of primary amines (like Tris) or other nucleophiles that would compete with the antibody.[11]
-
Adjust the antibody concentration to a recommended range, typically 1-5 mg/mL.
-
-
This compound Preparation:
-
This compound is sensitive to moisture and should be stored under nitrogen at -80°C.[12]
-
Just before use, dissolve the required amount of this compound in an anhydrous, water-miscible organic solvent like DMSO to a known concentration (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Bring the antibody solution to the desired reaction temperature (e.g., 25°C).[1][7]
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently stirring. The volume of organic solvent added should ideally not exceed 5-10% of the total reaction volume.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes).[1][7]
-
-
Purification:
-
Remove excess, unreacted, or hydrolyzed this compound immediately after the incubation period.
-
Size-Exclusion Chromatography (SEC) or dialysis are common methods for purifying the resulting antibody conjugate.
-
-
Characterization:
-
Determine the final protein concentration.
-
Analyze the conjugate by SEC-HPLC to assess purity and aggregation.
-
Determine the CAR using mass spectrometry.
-
Assess the immunoreactivity of the conjugate using an appropriate binding assay (e.g., ELISA or flow cytometry).[13]
-
Data from Published Experiments
The following tables provide examples of starting conditions and results from literature to guide your experimental design.
Table 1: Example Conjugation of this compound to Trastuzumab This table summarizes the specific conditions used in a successful conjugation experiment.[1][7]
| Parameter | Value |
| Antibody | Trastuzumab |
| Conjugation Buffer | PBS |
| Reaction pH | 7.4 |
| Reaction Temperature | 25°C |
| Reaction Time | 30 minutes |
| Resulting CAR | 2.6 |
Table 2: Recommended Starting Parameters for Optimization Use this table as a guide to set up a series of experiments to find the optimal conditions for your specific antibody.
| Parameter | Recommended Range | Key Consideration |
| Molar Ratio (Chelator:Ab) | 5:1 to 50:1 | Primary determinant of CAR . Start with a lower ratio (e.g., 10:1) and increase as needed.[2] |
| Antibody Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction kinetics but may also increase aggregation risk.[11] |
| Reaction pH | 7.4 - 8.5 | Balance between lysine deprotonation (favored by higher pH) and anhydride hydrolysis (faster at higher pH). |
| Reaction Temperature | 4°C to 37°C | Room temperature (25°C) is a common starting point.[1][7] Lower temperatures slow the reaction but may reduce aggregation. |
| Reaction Time | 30 - 120 minutes | Longer times may increase CAR but also increase the risk of hydrolysis and side reactions. |
Troubleshooting Guide
Problem: Low or No Conjugation
| Possible Cause | Recommended Solution |
| Inactive Chelator | The this compound may have hydrolyzed due to improper storage or exposure to moisture. Always use fresh, high-quality chelator from a reliable source and handle it in a dry environment.[2][13] |
| Insufficient Molar Ratio | The molar excess of chelator to antibody was too low. Increase the molar ratio in your next experiment (e.g., from 10:1 to 20:1 or 40:1). |
| Suboptimal pH | The reaction pH may be too low, leaving lysine residues protonated (-NH₃⁺) and non-nucleophilic. Increase the pH of the conjugation buffer (e.g., from 7.4 to 8.0-8.5).[14] |
| Interfering Buffer Components | Your antibody buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles. Perform a thorough buffer exchange into a non-interfering buffer like PBS or HEPES.[11] |
Problem: High Antibody Aggregation
| Possible Cause | Recommended Solution |
| High Conjugation Ratio | Attaching too many chelators can alter the protein's isoelectric point and surface properties, leading to aggregation. Aim for a lower CAR by reducing the molar excess of this compound.[6][9] |
| Solvent Shock | Adding too much organic solvent (e.g., DMSO) at once can denature the antibody. Add the chelator solution slowly while gently stirring. Keep the final organic solvent concentration below 10%. |
| Unfavorable Reaction Conditions | High temperature or prolonged incubation can promote aggregation. Try reducing the reaction temperature (e.g., to 4°C) or shortening the incubation time. |
| Poor Antibody Quality | The starting antibody may have pre-existing aggregates or be inherently unstable. Analyze the initial antibody solution by SEC-HPLC before conjugation.[11] |
Problem: Decreased Immunoreactivity
| Possible Cause | Recommended Solution |
| Modification of Key Lysine Residues | The conjugation reaction may have modified lysine residues within the antigen-binding site (paratopes). This is a major risk of random lysine conjugation.[6] |
| Conformational Changes | A high CAR can alter the antibody's three-dimensional structure, affecting its ability to bind the target antigen. |
| Solution for Both Causes | The primary solution is to reduce the CAR by decreasing the molar excess of this compound. A lower degree of modification reduces the statistical probability of altering a critical lysine residue. If the problem persists even at a low CAR, the antibody may not be suitable for this conjugation chemistry, and site-specific conjugation methods should be considered.[4][8] |
Visual Guides
Experimental Workflow
The following diagram outlines the complete process for conjugating this compound to an antibody, from preparation to final characterization.
Troubleshooting Logic
Use this flowchart to diagnose and resolve common issues encountered during the optimization process.
References
- 1. DOTAGA-trastuzumab. A new antibody conjugate targeting HER2/Neu antigen for diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation Ratio, Light Dose, and pH Affect the Stability of Panitumumab–IR700 for Near-Infrared Photoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Conjugation Troubleshooting [bio-techne.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of DOTAGA-anhydride during conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTAGA-anhydride. Our goal is to help you minimize hydrolysis and achieve successful conjugation to your biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a bifunctional chelator commonly used in bioconjugation to create radionuclide drug conjugates (RDCs). It contains a reactive cyclic anhydride group that readily couples with primary and secondary amines on biomolecules (like lysine residues on proteins or peptides) to form a stable amide bond. However, this anhydride ring is highly susceptible to nucleophilic attack by water, which leads to hydrolysis. This process opens the anhydride ring to form the less reactive DOTAGA-diacid, which can no longer efficiently conjugate to your biomolecule.[1][2]
Q2: What are the ideal storage conditions for this compound?
To prevent premature hydrolysis, this compound should be stored under stringent anhydrous conditions. It is recommended to store it at -20°C or -80°C in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[3] When handling the reagent, always allow it to warm to room temperature in the desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder. Use anhydrous solvents and pre-dried glassware for all manipulations.
Q3: Which solvents are recommended for this compound conjugation?
The most commonly recommended solvents are anhydrous (or "dry") polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).[4][5][6][7][8] It is crucial to use a high-purity, anhydrous grade of these solvents, as even small amounts of water can lead to significant hydrolysis of the anhydride.
Q4: Why is a base required for the conjugation reaction?
A non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction mixture.[5][6][7] The base serves two primary purposes:
-
It deprotonates the amine on the biomolecule, increasing its nucleophilicity and promoting the desired reaction with the anhydride.
-
It neutralizes any acidic byproducts that may form during the reaction.
Q5: How can I monitor the progress of my conjugation reaction?
The progress of the conjugation can be monitored by analytical techniques that can differentiate between the starting materials (biomolecule and this compound), the desired product (DOTAGA-conjugated biomolecule), and byproducts (hydrolyzed DOTAGA-diacid). The most common methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate the different components based on their polarity. The conjugated product will have a different retention time than the unconjugated biomolecule.[5][7]
-
Mass Spectrometry (MS): This can be used to confirm the identity of the conjugated product by detecting the expected mass increase corresponding to the addition of the DOTAGA moiety. It can also identify the presence of the hydrolyzed DOTAGA-diacid.[5][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of this compound: The most common cause. This can happen before or during the reaction. | - Ensure this compound is stored and handled under strictly anhydrous conditions. - Use high-purity, anhydrous solvents. Consider using freshly opened bottles or solvents from a solvent purification system. - Minimize the reaction time to what is necessary for conjugation. |
| 2. Suboptimal Reaction pH: The amine on the biomolecule is not sufficiently nucleophilic. | - Ensure the correct amount of base (e.g., DIPEA) is used. The optimal amount can vary depending on the biomolecule and buffer system. A molar excess of base is typically required. | |
| 3. Steric Hindrance: The amine on the biomolecule is not easily accessible. | - Increase the reaction temperature (e.g., from room temperature to 37°C), but be mindful that this can also increase the rate of hydrolysis. - Increase the molar excess of this compound. | |
| Mass Spectrometry shows a significant peak corresponding to the mass of the biomolecule + hydrolyzed DOTAGA (diacid). | Hydrolysis during the reaction: Water is present in the reaction mixture. | - See solutions for "Hydrolysis of this compound" above. - If your biomolecule is in an aqueous buffer, lyophilize it to a powder before redissolving in anhydrous solvent. |
| Multiple Conjugation Products Observed | Reaction with multiple amine sites: Your biomolecule has several accessible amine groups (e.g., multiple lysine residues). | - This is expected for biomolecules with multiple amine sites. If a single conjugation site is desired, consider site-specific conjugation strategies. - Reduce the molar equivalents of this compound to favor single conjugation. |
| No reaction or very slow reaction | 1. Inactive this compound: The reagent has completely hydrolyzed prior to use. | - Use a fresh vial of this compound. - Confirm the identity and purity of the starting material if possible. |
| 2. Poor solubility of reactants: The biomolecule or this compound is not fully dissolved. | - Try a different anhydrous solvent (e.g., switch from DMF to DMSO, which has a higher dissolving power for some compounds).[1][4] - Gentle warming and sonication may aid dissolution. |
Experimental Protocols
General Protocol for this compound Conjugation to a Peptide
This is a general guideline; optimal conditions may vary depending on the specific peptide.
Materials:
-
Peptide with a free amine group (lyophilized powder)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous glassware and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas or in a desiccator.
-
Dissolution of Peptide: Dissolve the lyophilized peptide in anhydrous DMF (or NMP) to a concentration of 1-10 mg/mL under an inert atmosphere.
-
Addition of Base: Add 10 molar equivalents of DIPEA to the peptide solution. Stir for 5 minutes at room temperature.
-
Addition of this compound: In a separate vial, dissolve 1.5 to 3 molar equivalents of this compound in a small volume of anhydrous DMF (or NMP). Add this solution to the stirring peptide solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-18 hours under an inert atmosphere. The optimal time should be determined empirically.[5][6][7]
-
Quenching (Optional): The reaction can be quenched by the addition of a small amount of water or an amine-containing buffer like Tris.
-
Purification: Purify the DOTAGA-conjugated peptide from excess reagents and byproducts using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.
Protocol for Monitoring Conjugation by RP-HPLC
Instrumentation:
-
HPLC system with a C18 column and a UV detector.
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: At various time points during the conjugation reaction, take a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Injection: Inject the diluted sample onto the HPLC system.
-
Gradient Elution: Run a linear gradient from low to high percentage of Solvent B over 20-30 minutes. For example, 5% to 95% Solvent B.
-
Detection: Monitor the elution profile at a wavelength where the peptide or protein absorbs (typically 220 nm or 280 nm).
-
Analysis: The unconjugated biomolecule will elute at a specific retention time. The more hydrophobic DOTAGA-conjugated product will typically have a longer retention time. The hydrolyzed DOTAGA-diacid, if detectable by UV, will be a more polar species and elute earlier. By comparing the peak areas over time, you can monitor the disappearance of the starting material and the appearance of the product.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting low radiolabeling efficiency with DOTAGA-anhydride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low radiolabeling efficiency with DOTAGA-anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My radiolabeling yield with this compound is consistently low. What are the most common causes?
Low radiolabeling efficiency is a common issue that can stem from several factors. The most critical parameters to investigate are the reaction pH, temperature, incubation time, the quality of the this compound conjugate, and the presence of metal contaminants. A systematic evaluation of each of these factors is the best approach to identify and resolve the issue.
Q2: How does pH affect the radiolabeling efficiency of DOTAGA-conjugates?
The pH of the reaction mixture is a critical factor for successful radiolabeling. The optimal pH range can vary depending on the radiometal being used. For instance, with Gallium-68 (⁶⁸Ga), labeling is pH-dependent; no incorporation is observed at a pH of 1, while complex formation begins at pH 2.5 and is complete at pH 5.[1] For many DOTA-peptides, the optimal kinetics are achieved between pH 4 and 4.5.[2] At pH values below 4, the reaction kinetics can slow down significantly.[2] Conversely, at a pH above 5, there is a risk of forming radionuclide hydroxides, which can also reduce labeling efficiency.[2]
Q3: What is the optimal temperature and incubation time for radiolabeling?
Temperature and time are interdependent parameters that provide the necessary kinetic energy for the reaction.[3] For many ⁶⁸Ga-DOTAGA conjugates, heating at 95°C for 5 minutes is sufficient to achieve quantitative yields.[4] However, optimal conditions can vary. For example, labeling with ⁹⁰Y and ¹⁷⁷Lu may be complete after 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C.[2] It is crucial to carefully evaluate and set the temperature and time for your specific peptide and radionuclide combination.[5]
Q4: Could the quality of my this compound or peptide conjugate be the problem?
Yes, the integrity of the this compound and the resulting conjugate is essential. This compound is sensitive to moisture and can hydrolyze, which would prevent it from reacting with your biomolecule.[6] It is recommended to store this compound at -25°C.[7] After conjugation, it is important to purify the DOTAGA-peptide and confirm its identity and purity, for instance by HPLC and mass spectrometry. Incomplete conjugation or degradation of the peptide can lead to poor labeling outcomes.
Q5: How do metal contaminants affect my radiolabeling reaction?
Trace metal impurities can significantly hamper radiolabeling by competing with the intended radiometal for the chelator.[3][8] These contaminants can be introduced from various sources, including the radionuclide eluate, glassware, and reagents.[3][9] Common competing metal ions for ⁶⁸Ga include Fe³⁺, Al³⁺, Ti⁴⁺, and stable Ga³⁺.[8] The presence of Zn²⁺ in generator eluates can also compromise the radiolabeling of DOTA-based radiopharmaceuticals.[8] Using metal-free water and reagents, and pre-purifying the radionuclide eluate can help mitigate this issue.[9]
Data Summary Tables
Table 1: Recommended Radiolabeling Parameters for DOTAGA-Conjugates with Various Radiometals
| Radiometal | pH Range | Temperature (°C) | Time (min) | Key Considerations |
| Gallium-68 (⁶⁸Ga) | 3.5 - 4.5 | 95 | 5 | Optimal pH is crucial; kinetics are slow below pH 3.5.[1][4] |
| Lutetium-177 (¹⁷⁷Lu) | ~5.5 | 95 | 30 | A slightly higher pH is often used compared to ⁶⁸Ga.[4] |
| Yttrium-90 (⁹⁰Y) | 4.0 - 4.5 | 80 | 20 | Reaction kinetics are highly dependent on pH.[2][5] |
| Indium-111 (¹¹¹In) | 4.0 - 4.5 | 100 | 30 | May require higher temperatures for complete incorporation.[2] |
Table 2: Effect of Common Metal Contaminants on ⁶⁸Ga-Labeling
| Contaminant Ion | Potential Source | Impact on Labeling | Mitigation Strategy |
| Fe³⁺, Al³⁺, Ti⁴⁺ | Generator eluate, reagents | High competition with ⁶⁸Ga, reducing radiochemical yield.[8] | Use of high-purity reagents; generator eluate pre-purification. |
| Stable Gallium (natGa³⁺) | Generator eluate | Directly competes with ⁶⁸Ga, lowering specific activity.[8] | Fractionation of the generator eluate.[10] |
| Zinc (Zn²⁺) | Generator components, eluent | Competes for DOTA-based chelators.[8] | Use of cation-exchange cartridges for purification.[4] |
| Lead (Pb²⁺) | Generator eluate | Can interfere with labeling of some DOTA-based compounds.[8] | Ensure GMP-grade generator and reagents. |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTAGA-Peptide with ⁶⁸Ga
This protocol is a general guideline and may require optimization for specific peptides.
-
Preparation :
-
Prepare all solutions using metal-free water and reagents.[9]
-
Dissolve the DOTAGA-conjugated peptide in a suitable buffer (e.g., 0.1 M NH₄OAc) to a known concentration.
-
-
Radionuclide Elution :
-
Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
To increase the ⁶⁸Ga concentration, the eluate can be retained on a strong cation exchange cartridge and then eluted with a small volume of 5 M NaCl solution.[4]
-
-
Reaction Setup :
-
Incubation :
-
Heat the reaction vial at 95°C for 5 minutes in a dry heating block.[4]
-
-
Quality Control :
Protocol 2: Quality Control by Radio-TLC
-
Stationary Phase : Use ITLC-SG strips.
-
Mobile Phase : A common mobile phase for ⁶⁸Ga-DOTAGA peptides is a 1:1 mixture of 10% ammonium acetate and methanol.
-
Procedure :
-
Spot a small amount (~1 µL) of the reaction mixture onto the baseline of the TLC strip.
-
Develop the chromatogram in a chamber containing the mobile phase.
-
In this system, the radiolabeled peptide typically remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf ≈ 1).
-
-
Analysis :
-
Scan the strip using a radio-TLC scanner to quantify the radioactivity distribution and calculate the percentage of radiolabeled peptide versus free radionuclide.
-
Visual Guides
Caption: A troubleshooting workflow for low radiolabeling efficiency.
Caption: The two-step process of conjugation and radiolabeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of reaction conditions for the radiolabelling of DOTA-peptides with high activities of yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DOTA-GA anhydride - www.chematech-mdt.com [chematech-mdt.com]
- 8. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 9. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH and temperature on DOTAGA-anhydride labeling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) regarding the impact of pH and temperature on DOTAGA-anhydride labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine on a biomolecule?
A: The optimal pH for the conjugation of this compound to a primary amine (e.g., lysine residue on an antibody or the N-terminus of a peptide) is a balance between having a deprotonated, nucleophilic amine and minimizing the hydrolysis of the anhydride. For reactions in aqueous buffers, a pH of 7.4 has been successfully used for antibody conjugation.[1] However, for reactions in organic solvents like DMF or NMP, the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is common to ensure the amine is deprotonated.[2][3]
Q2: What is the recommended temperature for this compound conjugation?
A: For conjugation in organic solvents, the reaction is often carried out at room temperature overnight.[2][3] For aqueous conjugations, successful labeling has been reported at 25°C.[1] It is important to note that elevated temperatures can increase the rate of hydrolysis of the anhydride, especially in aqueous solutions. Furthermore, high temperatures can negatively impact the stability of sensitive biomolecules like antibodies, potentially leading to aggregation.[4][5]
Q3: How does this compound's stability vary with pH and temperature?
A: this compound is sensitive to water and can hydrolyze rapidly. One study noted that the anhydride is rapidly hydrolyzed in less than one hour at room temperature in the presence of water.[1] The rate of hydrolysis of anhydrides generally increases with pH and temperature.[5] Therefore, it is crucial to use anhydrous solvents and reagents for reactions in organic media and to work efficiently when performing conjugations in aqueous buffers.
Q4: What are the key differences in reaction conditions between the conjugation of this compound to a biomolecule and the subsequent radiolabeling with a metal?
A: The conditions for conjugation and radiolabeling are distinct and should not be confused.
-
Conjugation: This step involves forming a stable amide bond between the this compound and an amine on the biomolecule. It is typically performed under neutral to slightly basic conditions (in aqueous solution) or with an added base (in organic solvents) at room temperature.
-
Radiolabeling: This step involves chelating a radiometal with the conjugated DOTAGA moiety. This is generally carried out at an acidic pH (typically 3.5-5.5) and at elevated temperatures (e.g., 95°C) to facilitate efficient metal incorporation.[2]
Troubleshooting Guide
Problem 1: Low Conjugation Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all solvents (e.g., DMF, NMP) and reagents are anhydrous. Store this compound under inert gas and desiccated. If using aqueous buffers, prepare the this compound solution immediately before use and add it to the biomolecule solution promptly. |
| Suboptimal pH | For aqueous reactions, ensure the pH of the buffer is in a range that balances amine nucleophilicity and anhydride stability (e.g., pH 7.4). For organic reactions, ensure a sufficient amount of a non-nucleophilic base like DIPEA is used to deprotonate the amine. |
| Insufficient Reaction Time | While some protocols report short reaction times, others allow the reaction to proceed overnight at room temperature, especially for sterically hindered amines. Consider extending the reaction time. |
| Low Reactivity of Amine | For sterically hindered amines, consider slightly increasing the reaction temperature (e.g., to 37°C), but monitor for any negative effects on the biomolecule's stability. Alternatively, a double coupling step, where fresh this compound is added after the initial reaction period, may improve the yield.[6] |
| Precipitation of Biomolecule | Ensure the chosen solvent system maintains the solubility of the biomolecule throughout the reaction. For proteins, the addition of a certain percentage of an organic co-solvent might be necessary, but this should be optimized to avoid denaturation. |
Problem 2: Side Reactions
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cross-linking of Biomolecules | This can occur if multiple amines on the same or different biomolecules react with the this compound. To minimize this, control the molar ratio of this compound to the biomolecule. A lower molar excess of the anhydride can reduce the likelihood of multiple conjugations. |
| Formation of Isomers or Decarboxylation | While less documented for this compound specifically, other cyclic anhydrides can undergo side reactions like isomerization or decarboxylation in aqueous media.[7] Performing the reaction in an anhydrous organic solvent can help mitigate these side reactions. |
Experimental Protocols
General Protocol for this compound Conjugation to a Peptide in Organic Solvent
-
Dissolve the N-terminally deprotected peptide in dry DMF or NMP.
-
Add this compound (typically 1.5 equivalents) and DIPEA (typically 10 equivalents) to the peptide solution.[2]
-
Stir the reaction mixture overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Remove the solvent in vacuo.
-
Purify the crude product by a suitable method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for this compound Conjugation to an Antibody in Aqueous Buffer
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Dissolve this compound in an anhydrous, water-miscible solvent like DMSO immediately before use.
-
Add the this compound solution to the antibody solution with gentle mixing. A typical molar ratio might be 10-20 fold excess of the anhydride.
-
Allow the reaction to proceed at 25°C for a defined period (e.g., 30 minutes).[1]
-
Purify the resulting immunoconjugate using a desalting column or size-exclusion chromatography to remove unreacted DOTAGA.
Visualizations
Caption: Workflow for this compound conjugation and subsequent radiolabeling.
Caption: Troubleshooting logic for low this compound conjugation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of DOTAGA-Anhydride Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of DOTAGA-anhydride labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my this compound labeling reaction is complete?
A1: Immediately after incubation, the priority is to remove the unreacted this compound and any hydrolyzed byproducts. This is crucial because the anhydride is highly reactive and can hydrolyze rapidly in aqueous solutions, which can affect the pH of your sample and potentially impact protein stability.[1] Purification should be initiated promptly to ensure the quality of your labeled protein.
Q2: Which purification method is most suitable for my DOTAGA-labeled protein?
A2: The choice of purification method depends on several factors, including the size of your protein, the scale of your preparation, and the required final purity. The most common methods are Size Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RPC), and Solid-Phase Extraction (SPE).
-
Size Exclusion Chromatography (SEC): This is a gentle method that separates molecules based on their size. It is well-suited for removing small molecules like unconjugated this compound from larger labeled proteins and can also help to identify and separate aggregates.[2][3]
-
Reversed-Phase Chromatography (RPC): RPC offers high-resolution separation based on hydrophobicity. It is very effective at separating the labeled protein from unlabeled protein and can resolve species with different degrees of labeling. However, the organic solvents and acidic mobile phases used can sometimes lead to protein denaturation.[4][5]
-
Solid-Phase Extraction (SPE): SPE is a rapid method for sample cleanup and is particularly useful for smaller-scale purifications or for desalting the sample.[6][7] C18 cartridges are often used for this purpose.[6]
Q3: How can I quantify the amount of DOTAGA conjugated to my protein?
A3: Quantifying the degree of labeling (DOL) is essential. While direct methods for DOTAGA are not explicitly detailed in the provided results, analogous methods for other labels can be adapted. One common approach is to use mass spectrometry (MS) to determine the mass shift between the unlabeled and labeled protein. Alternatively, if a radiolabel such as Gallium-68 (⁶⁸Ga) is introduced, the specific activity can be determined, which relates the amount of radioactivity to the amount of protein.[6]
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
Symptom: After purification, you find a large proportion of unlabeled protein, or the degree of labeling is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | This compound is moisture-sensitive and hydrolyzes quickly in aqueous solutions.[1] Prepare the this compound solution immediately before use. Ensure all buffers and vials are dry. |
| Incorrect pH of Labeling Buffer | The labeling reaction with primary amines (e.g., lysine residues) is pH-dependent. The optimal pH is typically between 8 and 9.[8] Verify the pH of your reaction buffer. |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the this compound.[8][9] Use non-amine-containing buffers like phosphate, bicarbonate, or HEPES. |
| Insufficient Molar Ratio of this compound | The molar excess of this compound to protein may be too low. Empirically optimize the molar ratio by performing small-scale trial reactions with varying ratios.[9] |
| Inaccessible Target Residues | The target amino acid residues (e.g., lysines) on the protein surface may be sterically hindered. Consider using a longer linker if available or exploring alternative labeling strategies. |
Problem 2: Protein Precipitation During or After Labeling
Symptom: Your protein solution becomes cloudy or forms visible precipitates during the labeling reaction or subsequent handling.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Change in Protein pI and Solubility | The conjugation of DOTAGA, a charged molecule, will alter the isoelectric point (pI) and overall surface charge of the protein, which can lead to precipitation if the buffer conditions are near the new pI.[10] This is often exacerbated by a high degree of labeling.[10] Try to perform the reaction at a lower molar ratio of this compound to protein.[10] |
| Unsuitable Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for your protein's stability, especially after modification.[8] Experiment with different buffers (e.g., HEPES, phosphate) and a range of salt concentrations (e.g., 20-500 mM NaCl) to find conditions that maintain solubility.[8] |
| Protein Instability at Reaction Temperature | Some proteins may be unstable at the temperature used for the labeling reaction. If possible, perform the labeling at a lower temperature (e.g., 4°C) for a longer duration. |
| High Protein Concentration | High concentrations of protein can be more prone to aggregation and precipitation, especially during modification. If possible, perform the labeling at a lower protein concentration. |
Problem 3: Multiple Peaks in the Chromatogram
Symptom: Your chromatogram (SEC or RPC) shows multiple peaks, and it is unclear which corresponds to the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Protein Aggregates | Aggregates will typically elute earlier than the monomeric protein in Size Exclusion Chromatography (SEC).[2] If you suspect aggregation, you can collect the different fractions and analyze them by SDS-PAGE. |
| Heterogeneous Labeling | The labeling reaction can result in a mixture of protein species with different numbers of DOTAGA molecules attached. In Reversed-Phase Chromatography (RPC), these species may resolve into separate peaks. Mass spectrometry can be used to identify the different species in each peak. |
| Unreacted Protein and Reagents | One peak may correspond to the unlabeled protein, and another to the free DOTAGA. Comparing the chromatogram to a control run of the unlabeled protein can help identify the peak corresponding to the starting material. |
| Column or System Contamination | Ghost peaks can arise from contamination in the HPLC system or from late-eluting components from a previous injection. To diagnose this, run a blank gradient (injecting only the mobile phase). If peaks are still present, a thorough column and system wash is required. |
Quantitative Data Summary
The following tables provide a summary of typical parameters and expected outcomes for the purification of DOTAGA-labeled proteins. These values are illustrative and may vary depending on the specific protein and experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Principle | Typical Protein Recovery | Typical Purity | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by size | > 90% | Good | Gentle, preserves protein structure, removes aggregates.[2][3] | Lower resolution for species of similar size. |
| Reversed-Phase Chromatography (RPC) | Separation by hydrophobicity | 70-90% | Excellent | High resolution, can separate differently labeled species.[4] | Can cause protein denaturation, requires organic solvents.[5] |
| Solid-Phase Extraction (SPE) | Adsorption/desorption | > 85% | Moderate | Fast, good for sample cleanup and desalting.[7] | Lower resolution compared to HPLC methods. |
Table 2: Influence of Molar Ratio on Labeling Outcome
| Molar Ratio (DOTAGA:Protein) | Expected Degree of Labeling (DOL) | Potential for Aggregation | Recommended Use |
| 1:1 to 5:1 | Low to Moderate | Low | When a low number of labels per protein is desired. |
| 5:1 to 20:1 | Moderate to High | Moderate | General purpose labeling. |
| > 20:1 | High | High | May lead to decreased protein activity and solubility issues.[10] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 or similar, chosen based on the molecular weight of your protein) with at least two column volumes of a filtered and degassed buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Preparation: After the labeling reaction, centrifuge the sample at 10,000 x g for 10 minutes to remove any precipitated protein. Filter the supernatant through a 0.22 µm filter.
-
Injection: Inject the clarified sample onto the column. The injection volume should ideally be less than 5% of the total column volume to ensure optimal resolution.[2]
-
Elution: Elute the protein with the equilibration buffer at a flow rate appropriate for the column. Monitor the elution profile using UV absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The labeled protein monomer should elute after the void volume (which may contain aggregates) but before the smaller, unconjugated DOTAGA molecules.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the presence and purity of the labeled protein.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
-
Column and Solvents: Use a wide-pore C4 or C18 reversed-phase column suitable for protein separations. The mobile phases are typically:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[11]
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Acidify the protein sample by adding a small amount of TFA to match the mobile phase conditions. Centrifuge and filter the sample as described for SEC.
-
Injection and Gradient Elution: Inject the sample and elute using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.[12] The optimal gradient will need to be determined empirically.
-
Fraction Collection: Collect fractions for the peaks of interest. The labeled protein is expected to be more hydrophobic and thus elute at a higher concentration of acetonitrile than the unlabeled protein.
-
Analysis and Solvent Removal: Analyze the fractions as needed. The collected fractions will contain organic solvent and TFA, which may need to be removed by lyophilization or buffer exchange, depending on the downstream application.
Visualizations
Caption: Experimental workflow for this compound protein labeling and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ualberta.ca [ualberta.ca]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Aggregation Issues with DOTAGA-Conjugated Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the conjugation of DOTAGA chelators to antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when conjugating antibodies with DOTAGA?
A1: Antibody aggregation during DOTAGA conjugation can be triggered by several factors:
-
Physicochemical Stress: The conjugation process itself can introduce stress. This includes changes in pH, the introduction of organic co-solvents (like DMSO or DMF) to dissolve the activated DOTAGA-NHS ester, and the conjugation chemistry itself. These factors can lead to partial unfolding of the antibody, exposing hydrophobic patches that promote self-association.[1][2][3]
-
Increased Hydrophobicity: Although DOTAGA is relatively hydrophilic compared to other chelators, its conjugation, along with the linker, can increase the overall surface hydrophobicity of the antibody. This is a known driver of aggregation in antibody-drug conjugates (ADCs).[2][4]
-
High Chelator-to-Antibody Ratio (CAR): Excessive conjugation can modify a large number of surface lysines, potentially altering the antibody's surface charge distribution and leading to instability. It may also affect critical amino acids within or near the antigen-binding site, causing conformational changes.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact antibody stability. A buffer pH close to the antibody's isoelectric point (pI) can minimize electrostatic repulsion between molecules, increasing the likelihood of aggregation.[1][3]
-
High Antibody Concentration: Performing the conjugation at high antibody concentrations increases the probability of intermolecular interactions, which can lead to aggregation.
Q2: How can I detect and quantify aggregation in my DOTAGA-conjugated antibody preparation?
A2: Several analytical techniques are available to detect and quantify antibody aggregates. It is recommended to use a combination of these methods for a comprehensive assessment.
-
Size Exclusion Chromatography (SEC): This is the most common and robust method for separating and quantifying monomers, dimers, and higher molecular weight aggregates based on their hydrodynamic radius.[1]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[5]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE, under non-reducing conditions, can be used to visualize aggregates, although it may not be as quantitative as SEC.
-
Visual Inspection: A simple but crucial first step is to visually inspect the solution for any signs of precipitation or turbidity.
Q3: Can the choice of DOTAGA linker influence aggregation?
A3: Yes, the linker connecting DOTAGA to the antibody can influence aggregation. Hydrophobic linkers can increase the propensity for aggregation. Whenever possible, opting for a more hydrophilic linker is advisable to minimize this risk.
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity Observed During or After Conjugation
| Possible Cause | Recommended Solution |
| High Molar Excess of DOTAGA-NHS Ester | Reduce the molar excess of the DOTAGA-NHS ester. A high excess can lead to extensive and uncontrolled modification, promoting aggregation. Start with a 5-10 fold molar excess and optimize from there. |
| Suboptimal Buffer pH | Ensure the conjugation buffer pH is approximately 1-2 units above the pKa of the lysine amine groups (typically pH 8.0-9.0) to facilitate the reaction, but avoid pH values close to the antibody's pI. Perform buffer exchange to a suitable conjugation buffer like phosphate-buffered saline (PBS) at pH 7.5-8.5.[6] |
| Organic Co-solvent Shock | Add the DOTAGA-NHS ester stock solution (in DMSO or DMF) to the antibody solution slowly and with gentle stirring to avoid localized high concentrations of the organic solvent, which can denature the antibody. Keep the final concentration of the organic solvent to a minimum, ideally below 5% (v/v). |
| High Antibody Concentration | Reduce the antibody concentration during the conjugation reaction to 1-5 mg/mL. While higher concentrations can improve reaction kinetics, they also increase the risk of aggregation. |
Issue 2: High Levels of Soluble Aggregates Detected by SEC or DLS
| Possible Cause | Recommended Solution |
| Conformational Instability | Include stabilizing excipients in the conjugation and storage buffers. Sugars like sucrose or trehalose (50-250 mM) and amino acids like arginine (50-200 mM) can help stabilize the antibody's native structure.[6][7] |
| Increased Hydrophobicity | Consider adding a non-ionic surfactant, such as Polysorbate 20 or Polysorbate 80 (0.01-0.1%), to the buffer to reduce hydrophobic interactions between conjugated antibody molecules. |
| Suboptimal Storage Buffer | After conjugation and purification, formulate the DOTAGA-conjugated antibody in an optimized storage buffer. This typically involves a buffer system that maintains a pH where the antibody is most stable (e.g., histidine or acetate buffer at pH 5.0-6.5) and includes stabilizing excipients. |
| Residual Unreacted Reagents or Aggregates | Ensure efficient purification of the conjugate after the reaction. Size exclusion chromatography is effective at removing both excess DOTAGA-NHS ester and aggregates formed during the reaction. Hydrophobic interaction chromatography (HIC) can also be used to remove aggregates.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for DOTAGA-NHS Ester Conjugation with a Monoclonal Antibody
-
Antibody Preparation:
-
Perform a buffer exchange of the antibody into a conjugation buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0). This removes any interfering substances like Tris or sodium azide.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
DOTAGA-NHS Ester Preparation:
-
Dissolve the DOTAGA-NHS ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM) immediately before use.
-
-
Conjugation Reaction:
-
Calculate the volume of the DOTAGA-NHS ester stock solution needed to achieve the desired molar excess (start with a 10-fold molar excess).
-
Slowly add the DOTAGA-NHS ester stock solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted DOTAGA-NHS ester and purify the conjugate using a desalting column or size exclusion chromatography (SEC) equilibrated with the desired storage buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Assess the degree of conjugation (chelator-to-antibody ratio) using appropriate methods.
-
Analyze the aggregation state of the final product using SEC and/or DLS.
-
Protocol 2: Buffer Screening to Optimize Formulation and Minimize Aggregation
-
Prepare a range of formulation buffers:
-
Buffer Systems: 20 mM Histidine (pH 5.5, 6.0, 6.5), 20 mM Acetate (pH 4.5, 5.0, 5.5), 20 mM Citrate (pH 5.5, 6.0, 6.5).
-
Excipients: Screen for the effect of adding stabilizers such as sucrose (250 mM), arginine (100 mM), and Polysorbate 80 (0.02%).
-
-
Buffer Exchange:
-
Using a high-throughput method like a 96-well filter plate, exchange the purified DOTAGA-conjugated antibody into each of the prepared formulation buffers.
-
-
Stress Conditions and Analysis:
-
Incubate the samples under accelerated stress conditions (e.g., 40°C for 1-4 weeks).
-
At various time points, analyze the samples for aggregation using SEC and DLS.
-
-
Data Analysis:
-
Compare the percentage of monomer and high molecular weight species across the different formulations to identify the optimal buffer system and excipient combination that minimizes aggregation.
-
Quantitative Data Summary
Table 1: Common Stabilizing Excipients and Their Recommended Concentration Ranges
| Excipient Class | Example | Recommended Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 50-250 mM | Stabilize protein structure through preferential exclusion.[7] |
| Amino Acids | Arginine, Glycine | 50-200 mM | Suppress protein-protein interactions and can inhibit aggregation.[6] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Reduce surface tension and prevent aggregation at interfaces and due to hydrophobic interactions. |
| Buffers | Histidine, Acetate, Citrate | 10-50 mM | Maintain optimal pH for antibody stability.[3][6] |
Visualizations
Caption: Signaling pathway of DOTAGA-conjugated antibody aggregation.
Caption: Troubleshooting workflow for antibody aggregation.
References
- 1. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 3. Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Radiolysis in High-Activity Labeling with DOTAGA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with high-activity radiolabeling of DOTAGA conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize radiolysis and ensure the highest radiochemical purity of your compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your high-activity labeling experiments with DOTAGA.
Question: My radiochemical purity (RCP) is lower than expected after labeling. What are the potential causes and how can I troubleshoot this?
Answer: Low radiochemical purity is a common issue in high-activity radiolabeling, often caused by radiolysis, the decomposition of molecules by ionizing radiation. Here’s a step-by-step troubleshooting approach:
-
Confirm Radiolysis: The presence of unexpected peaks in your radio-HPLC chromatogram is a primary indicator of radiolytic byproducts.[1]
-
Evaluate Radioactivity Concentration: High concentrations of radioactivity increase the absorbed radiation dose in your reaction vial, leading to greater radiolysis.[2][3]
-
Troubleshooting Step: Try reducing the radioactivity concentration by increasing the reaction volume. For example, one study showed that diluting a [¹⁷⁷Lu]Lu-PSMA-617 preparation from 780 MBq in 1 mL to 780 MBq in 5 mL significantly improved the RCP after 24 hours.[3]
-
-
Introduce or Optimize Radical Scavengers (Quenchers): Free radicals generated during radiolysis are a major cause of molecular damage. The addition of radical scavengers can effectively mitigate this.[3][4][5][6]
-
Troubleshooting Step: Add a suitable scavenger to your labeling reaction. Commonly used and effective scavengers include ascorbic acid, gentisic acid, and ethanol.[3][5][6][7] Often, a combination of scavengers provides the best protection.[2][4] See the FAQ section and the tables below for more details on specific scavengers and their recommended concentrations.
-
-
Optimize Labeling Temperature and Time: While higher temperatures can accelerate the chelation kinetics of DOTAGA, prolonged heating at high activities can also contribute to degradation.[8][9]
-
Check the pH of the Reaction Mixture: The pH of the labeling buffer is critical for efficient chelation and can influence stability.
Frequently Asked Questions (FAQs)
1. What is radiolysis and why is it a problem in high-activity labeling?
Radiolysis is the dissociation of molecules caused by ionizing radiation. In high-activity radiolabeling, the radioactive isotope emits particles (e.g., beta particles from ¹⁷⁷Lu) or photons that interact with the solvent (usually water) and the labeled compound itself. This generates highly reactive species, such as free radicals, which can degrade the DOTAGA-conjugate, leading to reduced radiochemical purity and potentially altered biological activity of the final product.[2][7]
2. What are radical scavengers (quenchers) and how do they work?
Radical scavengers, also known as quenchers or antioxidants, are compounds that readily react with and neutralize free radicals.[3][6] By adding them to the labeling reaction, they "scavenge" the harmful radicals before they can damage the radiolabeled DOTAGA-peptide, thus preserving its integrity.[4][5]
3. Which radical scavengers are most effective for labeling with DOTAGA?
Several scavengers have proven effective. The choice may depend on the specific radionuclide, peptide, and desired final formulation. Commonly used and effective scavengers include:
-
Ascorbic Acid (Vitamin C): A very effective scavenger, often used in combination with other agents.[3]
-
Gentisic Acid (2,5-dihydroxybenzoic acid): Another widely used and effective antioxidant in radiopharmaceutical formulations.[3][6]
-
Ethanol: A well-established radical scavenger that is suitable for human use.[3][6][7]
-
Methionine: Can be particularly useful for protecting peptides containing oxidation-sensitive amino acids.[2][3]
Often, a combination of scavengers, such as ascorbic acid and gentisic acid, provides superior protection against radiolysis.[2][3][4]
4. How does the concentration of the DOTAGA-peptide affect radiolysis?
The concentration of the peptide itself can influence the extent of radiolysis.[2] While a sufficient concentration is needed for efficient labeling, excessively high concentrations are not always better and may not be cost-effective. The key is to find the optimal ratio of peptide to radionuclide that ensures high labeling efficiency while minimizing the impact of radiolysis.
5. Can the choice of radionuclide influence the severity of radiolysis?
Yes, the type of radionuclide and its decay characteristics (e.g., type and energy of emissions) can affect the degree of radiolysis.[2] Different radionuclides will generate different densities of ionizing events, leading to varying levels of radical formation. Therefore, the strategies to minimize radiolysis may need to be adjusted based on the radionuclide being used.
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of various quenchers and the impact of radioactivity concentration on radiochemical purity (RCP).
Table 1: Effectiveness of Different Quenchers on Radiochemical Purity (RCP)
| Radiopharmaceutical | Quencher(s) | Concentration | Time Point | RCP (%) | Reference |
| [¹⁷⁷Lu]Lu-AMBA | Ascorbic Acid | 6.6 mg/mL | 24 h | 83.6 ± 1.1 | [3] |
| [¹⁷⁷Lu]Lu-AMBA | Gentisic Acid | 6.6 mg/mL | 24 h | 72.1 ± 4.6 | [3] |
| [¹⁷⁷Lu]Lu-AMBA | Cysteine | 6.6 mg/mL | 24 h | 71.6 ± 1.7 | [3] |
| [¹⁷⁷Lu]Lu-AMBA | Methionine | 6.6 mg/mL | 24 h | 55.2 ± 2.5 | [3] |
| [¹⁷⁷Lu]Lu-AMBA | Ethanol | 6.6 mg/mL | 24 h | 52.5 ± 2.8 | [3] |
| [¹⁷⁷Lu]Lu-AMBA | None (Control) | - | 24 h | 9.1 ± 2.3 | [3] |
| [¹⁷⁷Lu]Lu-PSMA-617 | 10% Ethanol | - | 24 h | 90.3 ± 2.2 | [3] |
| [¹⁷⁷Lu]Lu-PSMA-617 | 10 mM Methionine | - | 24 h | 89.2 ± 2.0 | [3] |
| [¹⁷⁷Lu]Lu-PSMA-617 | Gentisic Acid + Ascorbic Acid | 3.5 mM each | 24 h | 73.8 ± 3.1 | [3] |
| [⁶⁸Ga]Ga-NOTA-sdAb | 20% Ethanol + 5 mg Ascorbic Acid | - | 3 h | Stable | [11] |
Table 2: Impact of Radioactivity Concentration on Radiochemical Purity (RCP)
| Radiopharmaceutical | Activity Concentration | Volume | Time Point | RCP (%) | Reference |
| [¹⁷⁷Lu]Lu-PSMA-617 | 780 MBq/mL | 1 mL | 24 h | 16.8 ± 3.3 | [3] |
| [¹⁷⁷Lu]Lu-PSMA-617 | 156 MBq/mL | 5 mL | 24 h | 40.1 ± 2.7 | [3] |
| [¹⁸F]FDG | 14.8 GBq/mL (no ethanol) | - | 10 h | < 86 | [3] |
| [¹⁸F]FDG | 14.8 GBq/mL (0.3% ethanol) | - | 10 h | > 94 | [3] |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTAGA-Peptide with ¹⁷⁷Lu
This protocol provides a general framework for the radiolabeling of a DOTAGA-conjugated peptide with Lutetium-177. Optimization will be required for specific peptides.
Materials:
-
DOTAGA-conjugated peptide
-
[¹⁷⁷Lu]LuCl₃ solution
-
Sodium acetate buffer (0.4 M, pH 5.0)[12]
-
Radical scavengers (e.g., 2,5-dihydroxybenzoic acid, sodium L-ascorbate)[12]
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
Radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, combine the DOTAGA-peptide, sodium acetate buffer, and the chosen radical scavengers (e.g., 4 mg of 2,5-dihydroxybenzoic acid and 20 mg of sodium L-ascorbate).[12]
-
Add the desired amount of [¹⁷⁷Lu]LuCl₃ to the vial.
-
Gently mix the contents.
-
Heat the reaction mixture at 80°C for 30 minutes.[12]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using a validated radio-HPLC method to determine the radiochemical purity.
Protocol 2: Quality Control of Radiolabeled DOTAGA-Peptide by Radio-HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is the gold standard for determining the radiochemical purity of a radiolabeled compound.
Equipment and Reagents:
-
HPLC system with a gradient pump, UV detector, and a radioactivity detector.
-
Appropriate HPLC column (e.g., C18 reverse-phase).
-
Mobile phases (e.g., Solvent A: water with 0.1% TFA; Solvent B: acetonitrile with 0.1% TFA).
-
Sample of the radiolabeled DOTAGA-peptide.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a small, defined volume of the radiolabeled product onto the column.
-
Run a gradient elution program to separate the intact radiolabeled peptide from impurities, free radionuclide, and radiolytic byproducts.
-
Monitor the eluate with both the UV detector (to identify the unlabeled peptide) and the radioactivity detector.
-
Integrate the peaks in the radio-chromatogram to calculate the percentage of radioactivity associated with the desired product peak. This value represents the radiochemical purity.
Visualizations
References
- 1. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of quenchers to reduce radiolysis of (111)In- or (177)Lu-labelled methionine-containing regulatory peptides. Maintaining radiochemical purity as measured by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ethanol effects on 68Ga-radiolabelling efficacy and radiolysis in automated synthesis utilizing NaCl post-processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity with DOTAGA-Anhydride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DOTAGA-anhydride for biomolecule conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a bifunctional chelating agent. It is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that contains a reactive anhydride group.[1][2] This anhydride allows for covalent attachment to biomolecules, such as antibodies and peptides.[3][4] The primary purpose of using this compound is to attach a chelator to a biomolecule, which can then be radiolabeled with various metal radionuclides for applications in medical imaging (PET, SPECT) and radionuclide therapy.[1][3] The DOTAGA structure provides stable complexation for a wide range of radiometals.[1]
Q2: What makes this compound a good choice for bioconjugation?
This compound is often described as a highly reactive building block, which can be advantageous when dealing with biomolecules that show poor reactivity with other conjugation chemistries.[1] For instance, it can effectively counteract the poor reactivity of aromatic amines.[1] The use of the anhydride for conjugation preserves the four carboxylic acid groups of the DOTA macrocycle, which are essential for optimal metal chelation.[1]
Q3: What is the primary reactive group on biomolecules that this compound targets?
This compound primarily reacts with primary amine groups (-NH₂) present on biomolecules.[1] This typically occurs on the side chain of lysine residues or the N-terminus of proteins and peptides.
Q4: Is this compound stable in aqueous solutions?
No, this compound is sensitive to water and can undergo rapid hydrolysis.[1] It has been reported to hydrolyze in less than one hour at room temperature.[1] This instability in aqueous environments is a critical factor to consider during experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of biomolecules with this compound.
Problem 1: Low Conjugation Efficiency or No Reaction
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | This compound is highly susceptible to hydrolysis. Prepare the this compound solution in a dry, polar, aprotic solvent like DMF or NMP immediately before adding it to the reaction mixture.[5][6] Minimize the exposure of the stock reagent and the reaction mixture to moisture. |
| Incorrect pH of Reaction Buffer | The reaction of the anhydride with primary amines is pH-dependent. The optimal pH is typically slightly basic, in the range of 7.4 to 8.5.[1][7] A low pH can protonate the amine groups, reducing their nucleophilicity, while a very high pH can accelerate the hydrolysis of the anhydride. Prepare your biomolecule in a suitable buffer such as PBS (pH 7.4) or borate buffer (pH 8.5).[1][7] |
| Inactive Biomolecule | Ensure the biomolecule has available primary amine groups for conjugation. If the amine groups are sterically hindered or have been modified, the reaction efficiency will be low. Consider performing a quality control check on your biomolecule. |
| Insufficient Molar Excess of this compound | A molar excess of this compound is typically required to drive the reaction to completion. The optimal ratio depends on the biomolecule and the desired degree of labeling. Ratios from 1.5 to 25 equivalents have been reported.[4][5][7] Start with a modest excess (e.g., 5-10 fold) and optimize as needed. |
| Low Reaction Temperature | While some conjugations proceed at room temperature (25°C), others may benefit from a slightly elevated temperature (e.g., 37°C) to increase the reaction rate.[1][7] However, be mindful of the thermal stability of your biomolecule. |
Problem 2: Poor Reproducibility of Conjugation Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Reagent Quality | The quality of this compound can vary between batches and can degrade over time, especially with improper storage. Store the reagent under nitrogen at -80°C.[3] Always use high-purity, dry solvents for preparing stock solutions. |
| Variability in Reaction Time | Reaction times can range from 30 minutes to overnight.[1][5][6] Standardize the reaction time for your specific protocol to ensure consistent results. Monitor the reaction progress if possible. |
| Inconsistent Purification | The method of purification can impact the final conjugate. Ensure your purification method (e.g., size exclusion chromatography, dialysis) is consistent and effectively removes unreacted this compound and byproducts. |
Experimental Protocols
Protocol 1: General Antibody Conjugation with this compound
This protocol is a general guideline and may require optimization for specific antibodies.
-
Antibody Preparation:
-
Dialyze the antibody (e.g., Trastuzumab) against a suitable reaction buffer, such as 0.1 M PBS at pH 7.4.
-
Adjust the antibody concentration to a working range (e.g., 1-5 mg/mL).
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a dry, polar, aprotic solvent like anhydrous DMF or NMP to a known concentration (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the antibody solution. A common starting point is a 10-fold molar excess.
-
Incubate the reaction mixture for 30 minutes to 1 hour at 25°C with gentle mixing.[1]
-
-
Purification:
-
Remove unreacted this compound and byproducts by size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against an appropriate buffer.
-
-
Characterization:
-
Determine the degree of conjugation (number of DOTAGA molecules per antibody) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radionuclide and measuring the specific activity. A mean degree of conjugation of 2.6 macrocycles per antibody has been reported for Trastuzumab under similar conditions.[1]
-
Protocol 2: Solid-Phase Peptide Conjugation with this compound
This protocol is adapted for peptides synthesized on a solid support.[4][6]
-
Peptide Synthesis:
-
Synthesize the peptide on a suitable resin using standard Fmoc solid-phase peptide synthesis.
-
After the final amino acid coupling, remove the N-terminal Fmoc protecting group.
-
-
Conjugation Reaction:
-
Swell the resin-bound peptide in a dry, polar, aprotic solvent like NMP or DMF.
-
Prepare a solution of this compound (1.5 equivalents) and a non-nucleophilic base such as DIPEA (10 equivalents) in NMP or DMF.[4][5][6]
-
Add the this compound/DIPEA solution to the resin and shake for 18 hours to overnight at room temperature.[4][5][6]
-
-
Washing:
-
Wash the resin thoroughly with NMP and DCM to remove excess reagents.
-
-
Cleavage and Deprotection:
-
Cleave the peptide-DOTAGA conjugate from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
-
Purification:
-
Purify the crude peptide conjugate using preparative RP-HPLC.
-
Quantitative Data Summary
Table 1: Reported Reaction Conditions and Outcomes for this compound Conjugation
| Biomolecule | Molar Excess of this compound | Solvent/Buffer | pH | Temperature (°C) | Time | Outcome | Reference |
| Trastuzumab | Not specified | PBS | 7.4 | 25 | 30 min | 2.6 macrocycles/antibody | [1] |
| Peptide on Resin | 1.5 eq | NMP | N/A (DIPEA base) | RT | 18 h | Almost quantitative yield | [4][6] |
| Peptide on Resin | 1.5 eq | DMF | N/A (DIPEA base) | RT | Overnight | Not specified | [5] |
| OTSA101 Antibody | 3 eq (p-SCN-Bn-DOTAGA) | Borate Buffer | 8.5 | 37 | 16 h | 2.1 chelates/antibody | [7] |
Table 2: Comparison of Labeling Efficiency for Different Chelates with OTSA101 Antibody
| Chelate | Labeling Efficiency (Relative to DOTA) | Radiochemical Purity | Reference |
| p-SCN-Bn-DOTA | 1.0 | 96.8 ± 4.2% | [7] |
| p-SCN-Bn-DOTAGA | 1.8 | 98.8 ± 1.2% | [7] |
| DO3A-NHS-ester | 1.8 | 97.8 ± 1.8% | [7][8] |
Visualizations
Caption: General workflow for biomolecule conjugation with this compound.
Caption: Troubleshooting logic for low this compound conjugation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a valuable building block for the preparation of DOTA-like chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: DOTAGA-anhydride vs. DOTA-NHS Ester for Antibody Labeling
For researchers, scientists, and drug development professionals, the effective labeling of antibodies is a critical step in the development of targeted diagnostics and therapeutics. The choice of bifunctional chelator can significantly impact conjugation efficiency, radiolabeling yield, and the ultimate performance of the antibody conjugate. This guide provides an objective comparison of two popular DOTA-based chelators, DOTAGA-anhydride and DOTA-NHS ester, for antibody labeling, supported by experimental data.
This comparison delves into the key performance metrics of these two chelating agents, offering insights into their respective advantages and disadvantages. We present a summary of quantitative data from a head-to-head comparison of a DOTAGA derivative with a DOTA-NHS ester derivative, detailed experimental protocols, and visual workflows to aid in the selection of the optimal reagent for your specific application.
At a Glance: Key Performance Metrics
A direct comparative study on the antibody OTSA101 provides valuable insights into the performance of a DOTAGA derivative (p-SCN-Bn-DOTAGA) versus a DOTA-NHS ester derivative (DO3A-NHS-ester) for labeling with Actinium-225. While this study does not use this compound, the data for the DOTAGA derivative offers a strong indication of the potential performance of the DOTAGA backbone in antibody conjugation.
| Performance Metric | DOTAGA Derivative (p-SCN-Bn-DOTAGA) | DOTA-NHS Ester Derivative (DO3A-NHS-ester) | DOTA Derivative (p-SCN-Bn-DOTA) | Reference |
| Maximum Labeling Efficiency | 58.2 ± 14.5% | 53.6 ± 7.3% | 30.5 ± 11.0% | [1][2] |
| Impact on Binding Affinity (Kd) | Smallest impact on binding affinity | [1][2][3] | ||
| Radiochemical Purity | 98.8 ± 1.2% | 97.8 ± 1.8% | 96.8 ± 4.2% | [1] |
| Stability in Serum | Similar stability to other chelates at 37°C and 4°C | Similar stability to other chelates at 37°C and 4°C | Similar stability to other chelates at 37°C and 4°C | [1][3] |
Reaction Mechanisms and Workflow
The fundamental difference between this compound and DOTA-NHS ester lies in their reactive groups, which dictate the conjugation chemistry.
This compound reacts with primary amines (e.g., lysine residues on an antibody) through the opening of the anhydride ring, forming a stable amide bond. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH.
DOTA-NHS ester also reacts with primary amines via nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester is a good leaving group, facilitating the formation of a stable amide bond between the DOTA chelator and the antibody.
Below are graphical representations of the antibody labeling workflows for both this compound and DOTA-NHS ester.
Experimental Protocols
Below are representative protocols for antibody conjugation using this compound and DOTA-NHS ester. These should be optimized for specific antibodies and applications.
Protocol 1: Antibody Conjugation with this compound
This protocol is a general guideline based on the reactivity of anhydrides with amines.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Purification column (e.g., Sephadex G-50 or equivalent size-exclusion column)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to PBS or a similar non-amine-containing buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the antibody solution.
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature with gentle agitation, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-DOTAGA conjugate from excess, unreacted chelator using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Protocol 2: Antibody Conjugation with DOTA-NHS ester
This protocol is a standard method for labeling antibodies with NHS ester-functionalized molecules.[4][5]
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DOTA-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-8.5
-
Purification column (e.g., Sephadex G-50 or equivalent size-exclusion column)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation:
-
Ensure the antibody buffer is free of primary amines. If necessary, perform a buffer exchange into the reaction buffer.
-
Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.
-
-
DOTA-NHS ester Preparation:
-
Dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DOTA-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Quenching:
-
Purification:
-
Separate the antibody-DOTA conjugate from unreacted chelator and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Monitor the elution profile and collect the fractions containing the conjugated antibody.
-
Conclusion
Both this compound and DOTA-NHS ester are effective bifunctional chelators for antibody labeling. The available data on a DOTAGA derivative suggests it may offer advantages in terms of higher labeling efficiency and a lower impact on antibody binding affinity compared to a standard DOTA derivative.[1][2][3] this compound presents a convenient and reactive functional group for conjugation to primary amines. DOTA-NHS ester is a widely used and well-established reagent with a straightforward and reliable conjugation protocol.
The choice between these two chelators will depend on the specific requirements of the application, including the desired labeling efficiency, the sensitivity of the antibody to modifications, and the desired pharmacokinetic properties of the final conjugate. Researchers are encouraged to empirically evaluate both chelators to determine the optimal choice for their specific antibody and intended use.
References
- 1. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. furthlab.xyz [furthlab.xyz]
A Head-to-Head Comparison of DOTAGA, DOTA, and DO3A Chelators for Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of radiopharmaceuticals for imaging and therapy. The macrocyclic chelators DOTA, DOTAGA, and DO3A are widely utilized for their ability to form stable complexes with a variety of radiometals. This guide provides an objective, data-driven comparison of these three chelators, focusing on their performance in conjugation, radiolabeling, stability, and in vivo biodistribution.
This comparison guide synthesizes experimental data from peer-reviewed studies to highlight the key differences between 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), 2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid (DOTAGA), and 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A). The information presented here is intended to assist in making informed decisions for the design and development of novel radiopharmaceutical agents.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the quantitative data from head-to-head and comparative studies of DOTA, DOTAGA, and DO3A.
Table 1: Antibody Conjugation and Impact on Binding Affinity
This table presents data from a study by Sudo et al. (2023), which directly compared the three chelators conjugated to the anti-FZD10 antibody OTSA101.[1][2]
| Parameter | DOTA-OTSA101 | DOTAGA-OTSA101 | DO3A-OTSA101 | Intact OTSA101 |
| Chelator-to-Antibody Ratio | ~2.1 | ~2.1 | ~2.0 | N/A |
| Dissociation Constant (Kd, nmol/L) | 0.54 | 0.28 | 0.42 | 0.15 |
Data suggests that DOTAGA conjugation has the smallest impact on the binding affinity of the OTSA101 antibody.[1][2]
Table 2: Radiolabeling Performance with Actinium-225 (²²⁵Ac)
The following data, also from Sudo et al. (2023), compares the radiolabeling efficiency and specific activity of the OTSA101 conjugates with ²²⁵Ac.[1][2]
| Parameter | ²²⁵Ac-DOTA-OTSA101 | ²²⁵Ac-DOTAGA-OTSA101 | ²²⁵Ac-DO3A-OTSA101 |
| Maximum Labeling Efficiency (%) | 30.5 ± 11.0 | 58.2 ± 14.5 | 53.6 ± 7.3 |
| Specific Activity (kBq/µg) at 60 min | 0.5 ± 0.3 | 0.7 ± 0.1 | 0.7 ± 0.0 |
| Radiochemical Purity (%) | 96.8 ± 4.2 | 98.8 ± 1.2 | 97.8 ± 1.8 |
DOTAGA and DO3A demonstrated significantly higher labeling efficiencies with ²²⁵Ac compared to DOTA.[1][2]
Table 3: In Vitro Stability in Murine Serum
The stability of the ²²⁵Ac-labeled antibody conjugates was assessed in murine serum at 37°C over 7 days.[2]
| Time Point | % Intact ²²⁵Ac-DOTA-OTSA101 | % Intact ²²⁵Ac-DOTAGA-OTSA101 | % Intact ²²⁵Ac-DO3A-OTSA101 |
| 7 days | >96% | >96% | >96% |
All three chelators formed highly stable complexes with ²²⁵Ac, with over 96% of the radioisotope remaining bound to the antibody after 7 days in murine serum.[2]
Table 4: Comparative Biodistribution of ²²⁵Ac-labeled OTSA101 in Tumor-Bearing Mice (%ID/g)
The biodistribution of the three radiolabeled antibodies was evaluated in a synovial sarcoma mouse model.
| Organ | ²²⁵Ac-DOTA-OTSA101 (Day 4) | ²²⁵Ac-DOTAGA-OTSA101 (Day 4) | ²²⁵Ac-DO3A-OTSA101 (Day 4) |
| Tumor | 32.8 ± 7.3 | 30.4 ± 17.7 | 29.9 ± 16.5 |
| Blood | 10.3 ± 1.5 | 9.7 ± 3.9 | 6.7 ± 3.1* |
| Liver | 4.9 ± 0.7 | 4.6 ± 1.4 | 4.1 ± 1.7 |
| Kidney | 4.3 ± 0.5 | 4.1 ± 1.2 | 3.6 ± 1.4 |
| Bone | 2.5 ± 0.2 | 2.2 ± 0.6 | 1.9 ± 0.7 |
*The blood level of ²²⁵Ac-DO3A-OTSA101 on day 4 was significantly lower than that of the DOTA and DOTAGA conjugates.
Table 5: Comparative Biodistribution of ¹⁷⁷Lu-labeled FAPi agents in Patients (%ID/g)
This table presents data from a study by Zboromyrska et al. (2021) comparing ¹⁷⁷Lu-DOTA.SA.FAPi and ¹⁷⁷Lu-DOTAGA.(SA.FAPi)₂ in cancer patients.[1][3]
| Organ | [¹⁷⁷Lu]Lu-DOTA.SA.FAPi | [¹⁷⁷Lu]Lu-DOTAGA.(SA.FAPi)₂ |
| Kidneys (Absorbed Dose Gy/GBq) | 0.618 ± 0.015 | Higher than DOTA |
| Colon (Absorbed Dose Gy/GBq) | Right: 0.472, Left: 0.430 | Right: 1.160, Left: 2.870 |
| Whole-body Effective Half-life (h) | 23.1 | 46.2 |
| Tumor Lesion Effective Half-life (h) | 14.0 | 86.6 |
[¹⁷⁷Lu]Lu-DOTAGA.(SA.FAPi)₂ demonstrated significantly longer whole-body and tumor lesion effective half-lives compared to [¹⁷⁷Lu]Lu-DOTA.SA.FAPi.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Protocol 1: Antibody-Chelator Conjugation
This protocol is based on the methodology described by Sudo et al. (2023).
-
Antibody Preparation: The anti-FZD10 antibody OTSA101 is prepared at a concentration of 5 mg/mL in a suitable buffer (e.g., 50 mmol/L borate buffer, pH 8.5).
-
Chelator Reaction: The bifunctional chelators (p-SCN-Bn-DOTA, p-SCN-Bn-DOTAGA, or DO3A-NHS-ester) are added to the antibody solution at specific molar excesses (e.g., 2.5 for DOTA, 3 for DOTAGA, and 25 for DO3A).
-
Incubation: The reaction mixture is incubated for 16 hours at 37°C.
-
Purification: The resulting immunoconjugates are purified using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with an appropriate buffer (e.g., 0.1 mol/L acetate buffer, pH 6.0).
-
Characterization: The conjugation ratio (chelator/antibody) is determined, for example, by a radiolabeling assay with a diagnostic radionuclide like ¹¹¹In and analysis by radio-thin layer chromatography (radio-TLC).
Protocol 2: Radiolabeling with Actinium-225
This protocol is a generalized procedure based on the study by Sudo et al. (2023).
-
Reagent Preparation: The chelate-conjugated antibody (e.g., 20 µg) is prepared in a suitable buffer (e.g., 0.1 mol/L acetate buffer, pH 6.0).
-
Radionuclide Addition: A solution of ²²⁵Ac (e.g., 20 kBq) is added to the antibody conjugate solution.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Quality Control: The radiolabeling efficiency and radiochemical purity are determined by radio-TLC.
-
Specific Activity Calculation: The specific activity is calculated by dividing the total radioactivity incorporated by the mass of the antibody.
Protocol 3: In Vitro Serum Stability Assay
This protocol outlines the steps for assessing the stability of the radiolabeled conjugate in serum.[2]
-
Incubation: The purified radiolabeled antibody conjugate is incubated in murine or human serum at 37°C.
-
Time Points: Aliquots of the serum mixture are taken at various time points (e.g., 1, 24, 48, 72, 168 hours).
-
Analysis: The percentage of intact radiolabeled antibody at each time point is determined by radio-TLC or other suitable radio-chromatographic methods. The stability is assessed by quantifying the amount of radioactivity that remains associated with the antibody versus the amount that has dissociated.
Protocol 4: Biodistribution Studies in Animal Models
This protocol provides a general workflow for evaluating the in vivo behavior of the radiolabeled conjugates.[3][4]
-
Animal Model: Tumor-bearing mice (e.g., synovial sarcoma mouse model SYO-1) are used.
-
Injection: A known amount of the radiolabeled antibody conjugate is injected intravenously into the mice.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, and 7 days), cohorts of mice are euthanized.
-
Organ Harvesting: Tissues of interest (tumor, blood, liver, kidneys, spleen, bone, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Workflow and Comparisons
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.
Caption: Experimental workflow for the conjugation of chelators to an antibody and subsequent radiolabeling.
Caption: Logical comparison of the performance of DOTA, DOTAGA, and DO3A across key metrics.
Discussion and Conclusion
The choice between DOTA, DOTAGA, and DO3A depends on the specific application, the radiometal used, and the desired pharmacokinetic profile of the final radiopharmaceutical.
-
DOTA remains a gold standard due to its well-established chemistry and ability to form stable complexes with a wide range of radiometals. However, as the data with ²²⁵Ac suggests, it may exhibit lower radiolabeling efficiency compared to its derivatives under certain conditions.[1][2]
-
DOTAGA , with its additional carboxylic acid group, offers a potential advantage in preserving the binding affinity of the targeting molecule after conjugation, as demonstrated with the OTSA101 antibody.[1][2] Furthermore, studies with ¹⁷⁷Lu-labeled FAPi agents suggest that DOTAGA can lead to longer tumor retention, which is highly desirable for therapeutic applications.[1][3]
-
DO3A , which has one of the four carboxylate arms of DOTA modified for conjugation, also shows high radiolabeling efficiency.[1][2] The faster blood clearance observed with the ²²⁵Ac-DO3A-OTSA101 conjugate could be advantageous for reducing non-target tissue irradiation.
References
- 1. First-In-Human Results on the Biodistribution, Pharmacokinetics, and Dosimetry of [177Lu]Lu-DOTA.SA.FAPi and [177Lu]Lu-DOTAGA.(SA.FAPi)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-In-Human Results on the Biodistribution, Pharmacokinetics, and Dosimetry of [177Lu]Lu-DOTA.SA.FAPi and [177Lu]Lu-DOTAGA.(SA.FAPi)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring Fibroblast-Activation Protein Targeting for Theranostics: A Comparative Preclinical Evaluation of the 68Ga- and 177Lu-Labeled Monomeric and Dimeric Fibroblast-Activation Protein Inhibitors DOTA.SA.FAPi and DOTAGA.(SA.FAPi)2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of DOTAGA and Other Chelates
For researchers, scientists, and drug development professionals in the field of radiopharmaceuticals and MRI contrast agents, the choice of a chelator is paramount to the in vivo stability and overall performance of the final compound. The chelator's ability to securely bind a metal ion and prevent its release in a biological environment is critical for both efficacy and safety. This guide provides an objective comparison of the in vivo stability of DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) with other commonly used chelates such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid), supported by experimental data.
Key Performance Metrics: A Head-to-Head Comparison
The in vivo stability of a chelate is determined by a combination of thermodynamic and kinetic factors. Thermodynamic stability refers to the strength of the bond between the metal ion and the chelator, often expressed as the stability constant (log K). Kinetic inertness, on the other hand, describes the rate at which the metal ion dissociates from the chelate, which is often a more critical predictor of in vivo stability.
| Chelate | Metal Ion | log K (Thermodynamic Stability) | Dissociation Half-life (t1/2) (Kinetic Inertness) | Key In Vivo Performance Characteristics |
| DOTAGA | 225Ac | - | Similar to DOTA in serum | High labeling efficiency; high tumor-to-bone marrow ratio.[1] |
| 68Ga | Lower than DOTA | - | Favorable pharmacokinetics, low unspecific uptake, and high tumor accumulation. | |
| DOTA | Gd3+ | ~22.1 - 25.6 | ~13 hours (in 1 N HCl) | Gold standard for many radiometals, forming highly stable complexes.[2] |
| Ga3+ | ~26.05 | ~12.2 days (at pH 0) | High kinetic inertness.[3] | |
| 225Ac | - | Similar to DOTAGA in serum | Lower labeling efficiency compared to DOTAGA.[1] | |
| DTPA | Gd3+ | ~22 | - | Linear chelate, generally less kinetically inert than macrocyclic chelators like DOTA and DOTAGA. |
| DO3A | 225Ac | - | Similar to DOTA and DOTAGA in serum | Higher labeling efficiency than DOTA.[1] |
Understanding Chelate Stability: Key Factors
The in vivo stability of a metal-chelate complex is a critical factor influencing its safety and efficacy. Several interconnected factors contribute to this stability, with kinetic inertness often being more predictive of in vivo performance than thermodynamic stability alone. Transchelation, the transfer of the metal ion to other biological molecules, is a primary concern that can be minimized by selecting a chelator with high kinetic inertness.
Experimental Protocols
Objective comparison of chelator performance relies on standardized and well-documented experimental protocols. Below are methodologies for key experiments cited in this guide.
In Vitro Serum Stability Assay
This assay evaluates the stability of a radiolabeled chelate in the presence of serum proteins, which can potentially sequester the radiometal.
Protocol:
-
Preparation of Serum: Collect fresh murine or human serum.
-
Incubation: Add the radiolabeled chelate to the serum at a defined concentration. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.
-
Analysis: Analyze the aliquots using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to separate the intact radiolabeled chelate from any released radiometal or protein-bound radiometal.
-
Quantification: Quantify the percentage of radioactivity corresponding to the intact radiolabeled chelate at each time point to determine its stability. A recent study showed that for 225Ac-labeled DOTA-OTSA101, DOTAGA-OTSA101, and DO3A-OTSA101, more than 96% of the 225Ac remained bound to the antibodies in murine serum at 37°C for 7 days.[1]
In Vivo Biodistribution Study
This study assesses the distribution, accumulation, and clearance of a radiolabeled chelate in a living organism, providing insights into its in vivo stability and targeting efficacy.
Protocol:
-
Animal Model: Utilize an appropriate animal model, such as tumor-bearing mice for oncology applications.
-
Administration: Administer a precise amount of the radiolabeled chelate intravenously (i.v.) into a cohort of animals.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a subset of the animals.
-
Tissue Collection: Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for a quantitative comparison of the uptake and retention of different radiolabeled chelates. For example, in a comparison of 225Ac-labeled antibodies, the maximum tumor uptake was similar for DOTA, DOTAGA, and DO3A conjugates, but differences were observed in blood levels at later time points.[1]
Conclusion
The selection of an optimal chelator is a critical decision in the development of radiopharmaceuticals and MRI contrast agents. While DOTA has long been a gold standard due to its high stability with a wide range of metal ions, derivatives like DOTAGA offer potential advantages.[2] Experimental evidence suggests that DOTAGA can provide comparable or even superior in vivo performance, including higher labeling efficiencies and improved pharmacokinetic profiles in certain applications.[1] A thorough evaluation of thermodynamic stability, kinetic inertness, and in vivo biodistribution, as outlined in this guide, is essential for making an informed choice that will ultimately lead to safer and more effective imaging and therapeutic agents.
References
- 1. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
DOTAGA Conjugation: A Superior Method for Preserving Antibody Affinity in Bioconjugate Development
For researchers, scientists, and drug development professionals, the choice of a chelator for antibody conjugation is a critical decision that can significantly impact the efficacy of the final bioconjugate. This guide provides a comparative analysis of how 1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid (DOTAGA) conjugation affects antibody affinity, with supporting experimental data and detailed protocols.
A primary concern during the development of antibody-drug conjugates (ADCs) and radioimmunoconjugates is the potential for the conjugation process to negatively alter the antibody's binding affinity for its target antigen. The introduction of a chelator and its subsequent payload can sterically hinder the antigen-binding site or induce conformational changes in the antibody, leading to reduced efficacy. Recent studies have highlighted DOTAGA as a promising chelator that minimizes this loss of affinity compared to other commonly used agents.
Comparative Affinity Data
Experimental evidence demonstrates that while some decrease in affinity is often unavoidable after conjugation, the choice of chelator plays a significant role in the degree of this reduction. DOTAGA has consistently shown a favorable profile in maintaining high binding affinity.
Case Study 1: Anti-FZD10 Antibody (OTSA101)
A study directly comparing the impact of different chelators on the affinity of the anti-Frizzled Homolog 10 (FZD10) antibody, OTSA101, revealed that DOTAGA conjugation had the smallest impact on binding affinity. The dissociation constants (Kd) were determined by ELISA, with a lower Kd value indicating higher affinity.
| Antibody Form | Dissociation Constant (Kd) (nmol/L) |
| Intact OTSA101 | 0.15 |
| DOTAGA-OTSA101 | 0.28 |
| DO3A-OTSA101 | 0.42 |
| DOTA-OTSA101 | 0.54 |
These results clearly indicate that while all tested chelators led to a slight decrease in affinity compared to the unconjugated antibody, DOTAGA-OTSA101 retained the highest affinity among the conjugated forms[1].
Case Study 2: Trastuzumab (Anti-HER2 Antibody)
Trastuzumab, an antibody targeting the HER2 receptor, is widely used in cancer therapy. Studies on DOTAGA-conjugated trastuzumab have also shown excellent retention of binding affinity.
| Antibody Form | Dissociation Constant (Kd) (nM) |
| Unconjugated Trastuzumab | ~5 |
| DOTAGA-Trastuzumab | 5.5 ± 0.6 |
The affinity of DOTAGA-trastuzumab was determined to be 5.5 ± 0.6 nM through in vitro saturation assays[2][3][4]. This value is remarkably close to the reported affinity of unconjugated trastuzumab, which is approximately 5 nM, indicating a minimal impact of DOTAGA conjugation on its binding to the HER2 receptor[5].
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these techniques, detailed experimental protocols for antibody conjugation and affinity measurement are provided below.
DOTAGA-Antibody Conjugation Protocol (Example with Trastuzumab)
This protocol is based on the conjugation of DOTAGA-anhydride to trastuzumab[2][3][4].
-
Antibody Preparation: Prepare a solution of trastuzumab in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Conjugation Reaction:
-
Add this compound to the antibody solution. A typical molar ratio is a 20-fold excess of the chelator to the antibody.
-
Incubate the reaction mixture at 25°C for 30 minutes with gentle mixing.
-
-
Purification:
-
Remove the excess, unconjugated this compound using a purification method such as size-exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.
-
The purified DOTAGA-conjugated antibody can then be concentrated and stored under appropriate conditions.
-
-
Characterization: Determine the average number of DOTAGA molecules conjugated per antibody molecule using techniques like mass spectrometry.
Antibody Affinity Measurement Protocols
This protocol provides a general framework for determining the dissociation constant (Kd) of an antibody-antigen interaction.
-
Plate Coating:
-
Coat the wells of a high-binding 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing: Repeat the washing step.
-
Antibody Incubation:
-
Prepare a series of dilutions of the antibody (both conjugated and unconjugated forms) in blocking buffer.
-
Add 100 µL of each antibody dilution to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection:
-
Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.
-
Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Plot the absorbance versus the antibody concentration and fit the data to a saturation binding curve to determine the Kd.
-
This method is used to determine the affinity of a radiolabeled ligand (in this case, the radiolabeled antibody) to its receptor on cells.
-
Cell Preparation: Culture cells that express the target antigen to an appropriate density in a multi-well plate.
-
Binding Reaction:
-
Prepare a series of dilutions of the radiolabeled conjugated antibody.
-
To determine non-specific binding, a parallel set of reactions is prepared containing a high concentration of the corresponding unlabeled antibody.
-
Add the radiolabeled antibody dilutions to the cells and incubate at 4°C for a sufficient time to reach equilibrium.
-
-
Washing:
-
Remove the unbound radiolabeled antibody by washing the cells multiple times with ice-cold wash buffer.
-
-
Detection:
-
Lyse the cells and measure the amount of bound radioactivity using a gamma counter or a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding versus the concentration of the radiolabeled antibody and use non-linear regression to fit the data to a one-site binding model to determine the Kd and the maximum number of binding sites (Bmax).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the impact of chelator conjugation on antibody affinity.
Caption: Workflow for comparing antibody affinity before and after conjugation.
Conclusion
The selection of an appropriate chelator is paramount in the design of antibody-based therapeutics and diagnostics. The data presented here strongly suggest that DOTAGA is an excellent choice for conjugating antibodies, as it has a minimal impact on their binding affinity. This preservation of function is crucial for the development of highly effective and specific targeted therapies. The provided experimental protocols offer a foundation for researchers to implement and validate these findings in their own laboratories.
References
- 1. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 2. mdpi.com [mdpi.com]
- 3. Binding Affinity of Trastuzumab and Pertuzumab Monoclonal Antibodies to Extracellular HER2 Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 5. eurofins-viracorbiopharma.com [eurofins-viracorbiopharma.com]
A Comparative Analysis of Radiochemical Yield with DOTAGA Chelators in Radiopharmaceutical Development
For Immediate Release
A deep dive into the performance of DOTAGA chelators against established alternatives like DOTA and NOTA reveals key differences in radiochemical yield and labeling conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform the selection of chelators for novel radiopharmaceuticals.
The development of radiopharmaceuticals for targeted diagnosis and therapy relies heavily on the selection of an appropriate bifunctional chelator. This crucial component securely holds a radioisotope while being conjugated to a targeting vector, such as a peptide or antibody. The efficiency of this radiolabeling process, measured as radiochemical yield (RCY), is a critical parameter influencing the final product's specific activity and overall viability. This guide presents a comparative analysis of the radiochemical yields achieved with DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid) and compares its performance with the widely used chelators DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).
Data Presentation: A Side-by-Side Look at Radiochemical Yields
The following table summarizes quantitative data from various studies, offering a clear comparison of the radiochemical yields obtained with DOTAGA, DOTA, and NOTA when labeling with Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). These radioisotopes are commonly employed in Positron Emission Tomography (PET) imaging and targeted radionuclide therapy, respectively.
| Chelator | Radioisotope | Targeting Vector | Precursor Amount | Reaction Temperature (°C) | Reaction Time (min) | pH | Radiochemical Yield (%) | Reference |
| DOTAGA | ⁶⁸Ga | (SA.FAPi)₂ | - | - | - | - | 68 ± 8 | [1] |
| DOTAGA | ¹⁷⁷Lu | (SA.FAPi)₂ | - | - | - | - | >95 | [1] |
| DOTAGA | ¹⁷⁷Lu | PSMA-targeting derivative (S-isomer) | - | 50 | - | - | Faster complex formation than R-isomer | [2] |
| DOTAGA | ²²⁵Ac | OTSA101 Antibody | - | - | 60 | - | Labeling efficiency 1.8-fold higher than DOTA | [3][4] |
| DOTA | ⁶⁸Ga | DOTA-[Thi⁸, Met(O₂)¹¹]SP | 28 nmol | 95 | 15 | 3.5-4.0 | 93 ± 2 | [5] |
| DOTA | ⁶⁸Ga | DOTA.SA.FAPi | - | - | - | - | 57 ± 9 | [1] |
| DOTA | ¹⁷⁷Lu | DOTA.SA.FAPi | - | - | - | - | >95 | [1] |
| DOTA | ⁶⁸Ga | A1 sdAb | 100 µg/mL | 60 | 15 | 3 | >95 | [6] |
| DOTA | ⁶⁸Ga | DOTA-MGS5 | 10-20 µg | 95 | 10 | 3.8-4.0 | ≥95 | [7] |
| DOTA | ¹⁷⁷Lu | DOTATOC | - | - | - | - | 98.3 ± 0.6 (manual) | [8] |
| NOTA | ⁶⁸Ga | A1 sdAb | 100 µg/mL | Room Temperature | 5 | 4 | >98 | [6] |
| NOTA | ⁶⁸Ga | PSMA-targeting derivative | 12.5 µg | - | - | ~4 | >95 | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for the radiolabeling of peptides with ⁶⁸Ga and ¹⁷⁷Lu using DOTAGA, DOTA, and NOTA chelators, based on published literature.
Protocol 1: ⁶⁸Ga-Labeling of a DOTAGA-Conjugated Peptide
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of the DOTAGA-conjugated peptide in sterile water.
-
Prepare a 1 M sodium acetate buffer solution and adjust the pH to 4.0-4.5.
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
-
Radiolabeling Procedure:
-
In a sterile, low-protein-binding microcentrifuge tube, add 10-50 µg of the DOTAGA-conjugated peptide stock solution.
-
Add a sufficient volume of 1 M sodium acetate buffer to achieve a final pH of 4.0-4.5 in the reaction mixture.
-
Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL, containing the desired amount of radioactivity) to the peptide/buffer mixture.
-
Gently vortex the reaction mixture.
-
Incubate the reaction vial in a heating block at 80-95°C for 5-15 minutes. Some DOTAGA conjugates have shown efficient labeling at room temperature, which should be optimized for each specific molecule.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
Protocol 2: ¹⁷⁷Lu-Labeling of a DOTA-Conjugated Peptide[7][10][11]
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of the DOTA-conjugated peptide in sterile water.
-
Prepare an ascorbate or acetate buffer (0.1 M, pH 4.5-5.0) to prevent radiolysis.
-
Obtain a sterile solution of ¹⁷⁷LuCl₃.
-
-
Radiolabeling Procedure:
-
In a sterile reaction vial, combine 50-100 µg of the DOTA-conjugated peptide with the reaction buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.
-
Ensure the final pH of the reaction mixture is between 4.5 and 5.0.
-
Incubate the vial in a heating block at 80-95°C for 20-30 minutes.
-
-
Purification and Quality Control:
-
After cooling, the product can be purified using a C18 Sep-Pak cartridge to remove uncomplexed ¹⁷⁷Lu.
-
Determine the radiochemical purity using radio-HPLC or radio-TLC.
-
Protocol 3: ⁶⁸Ga-Labeling of a NOTA-Conjugated Peptide[6]
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of the NOTA-conjugated peptide in sterile water.
-
Prepare a 1 M sodium acetate buffer and adjust the pH to 4.0.
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.
-
-
Radiolabeling Procedure:
-
In a sterile microcentrifuge tube, add 50-100 µg of the NOTA-conjugated peptide.
-
Add the sodium acetate buffer to maintain a pH of 4.0.
-
Add the ⁶⁸GaCl₃ eluate to the mixture.
-
Vortex gently.
-
Incubate at room temperature for 5 minutes.
-
-
Quality Control:
-
Assess the radiochemical purity via radio-ITLC or radio-HPLC.
-
Mandatory Visualization
To better illustrate the processes and pathways discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the radiolabeling of a peptide-chelator conjugate.
Many radiopharmaceuticals target specific cellular pathways implicated in disease. For instance, those targeting the Prostate-Specific Membrane Antigen (PSMA) interfere with signaling cascades that promote cancer cell survival and proliferation.
Caption: A simplified diagram of the PSMA-mediated signaling pathway in prostate cancer.[10]
Discussion
The data indicates that DOTAGA is a versatile chelator, demonstrating high radiochemical yields with both ⁶⁸Ga and ¹⁷⁷Lu.[1] Notably, studies have shown that DOTAGA can achieve higher labeling efficiency for certain radionuclides, such as ²²⁵Ac, compared to DOTA.[3][4] Furthermore, the stereochemistry of DOTAGA can influence the rate of complex formation, as seen with the (S)-isomer of a ¹⁷⁷Lu-labeled PSMA agent forming a complex faster than the (R)-isomer.[2]
DOTA remains a robust and widely used chelator, consistently achieving high radiochemical yields, although it often requires heating to 95°C for efficient labeling.[5][7] In contrast, NOTA demonstrates a significant advantage in its ability to be radiolabeled with ⁶⁸Ga at room temperature with very short reaction times, achieving excellent radiochemical purity.[6] This can be a considerable advantage in a clinical setting by simplifying and shortening the production process.
The choice of chelator will ultimately depend on the specific application, the radionuclide being used, and the nature of the targeting molecule. Factors such as the required specific activity, the desired labeling conditions (e.g., temperature), and the stability of the final radiometal complex in vivo must all be carefully considered. This guide provides a foundational dataset to aid researchers in making these critical decisions during the development of novel radiopharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinetic Inertness of DOTAGA Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic inertness of a metal-ligand complex is a critical parameter in the development of radiopharmaceuticals and MRI contrast agents. It dictates the in vivo stability of the agent and, consequently, its safety and efficacy. Insufficient kinetic inertness can lead to the release of toxic free metal ions, which can accumulate in tissues and cause adverse effects. This guide provides a comparative assessment of the kinetic inertness of metal complexes with 1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid (DOTAGA), a versatile bifunctional chelator, against other commonly used chelators like DOTA.
Executive Summary
DOTAGA is a derivative of the widely used DOTA chelator, featuring a glutaric acid moiety that provides a reactive site for conjugation to biomolecules while maintaining a fully substituted macrocyclic framework for metal coordination. While thermodynamic stability is an important factor, kinetic inertness—the resistance of the complex to dissociation—is often a more relevant predictor of in vivo stability. This guide synthesizes available experimental data to compare the kinetic inertness of DOTAGA-metal complexes with established alternatives.
Studies suggest that while DOTAGA offers advantages in terms of conjugation chemistry and in some cases, improved labeling efficiency, its kinetic inertness can vary depending on the metal ion. For instance, while DOTAGA forms stable complexes with lanthanides like lutetium (Lu), some evidence suggests that for other metals, such as copper (Cu), its in vivo stability might be lower compared to other chelators like NODAGA. This guide will delve into the available quantitative data and experimental protocols to provide a clearer understanding of these differences.
Comparative Kinetic Inertness Data
The kinetic inertness of a metal complex is typically evaluated by measuring its dissociation rate under challenging conditions, such as in strongly acidic solutions or in the presence of competing metal ions (transchelation). The data is often presented as a dissociation rate constant (k_d) or a dissociation half-life (t_1/2).
Unfortunately, direct quantitative kinetic inertness data for many DOTAGA-metal complexes is not extensively available in the public domain. However, we can draw comparisons from related studies and data available for the parent chelator, DOTA.
| Chelator | Metal Ion | Condition | Dissociation Half-life (t_1/2) | Dissociation Rate Constant (k_d) | Reference |
| DOTA | Gd(III) | 0.1 M HCl, 25°C | ~2 hours | 8.4 x 10⁻⁶ M⁻¹s⁻¹ (acid-catalyzed) | [1] |
| DOTA | Ga(III) | pH 0 | ~12.2 days | - | |
| DOTA | Ga(III) | pH 10 | ~6.2 hours | - | |
| DOTAGA | Cu(II) | In vivo | Poor kinetic stability observed | Not Quantified | [2] |
| DOTA | Lu(III) | - | High stability reported | - | |
| DOTAGA | Lu(III) | - | High stability reported | [3] |
Note: The table highlights the current gap in publicly available, direct quantitative kinetic data for DOTAGA complexes with Gd(III), Lu(III), and Cu(II) under standardized conditions that would allow for a direct head-to-head comparison with DOTA. The information for Cu(II)-DOTAGA is qualitative, based on in vivo observations.
Experimental Protocols
To assess the kinetic inertness of DOTAGA metal complexes, several established experimental protocols can be employed. These methods are designed to challenge the stability of the complex and quantify the rate of metal dissociation.
Acid-Assisted Dissociation Kinetics
This method is a common approach to evaluate the kinetic inertness of highly stable macrocyclic complexes. The dissociation of the complex is accelerated in a strongly acidic medium, and the rate of dissociation is monitored over time.
Protocol:
-
Complex Preparation: Prepare the DOTAGA-metal complex (e.g., Gd-DOTAGA) at a known concentration in an aqueous solution.
-
Initiation of Dissociation: Initiate the dissociation by adding a strong acid, such as hydrochloric acid (HCl), to the complex solution to achieve a final acid concentration of, for example, 2 M.
-
Sample Collection: At various time points, take aliquots of the reaction mixture.
-
Analysis: Quantify the amount of intact complex remaining in each aliquot. A common analytical technique is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This allows for the separation of the intact complex from the free metal ion and sensitive detection.
-
Data Analysis: Plot the percentage of intact complex as a function of time. Fit the data to a first-order kinetic model to determine the dissociation rate constant (k_d) and the dissociation half-life (t_1/2).
Serum Stability Studies
To assess the stability of radiolabeled DOTAGA complexes in a biologically relevant matrix, in vitro serum stability studies are performed. This experiment evaluates the propensity of the radiometal to dissociate from the chelator and bind to serum proteins.
Protocol:
-
Radiolabeling: Prepare the radiolabeled DOTAGA-conjugate (e.g., ¹⁷⁷Lu-DOTAGA-peptide) with high radiochemical purity.
-
Incubation: Incubate the radiolabeled complex in fresh human or animal serum at 37°C.
-
Sample Collection: Collect aliquots of the serum mixture at various time points (e.g., 1, 4, 24, 48 hours).
-
Protein Precipitation: To separate the intact radiolabeled complex from any protein-bound radiometal, precipitate the serum proteins by adding an equal volume of ice-cold acetonitrile. Centrifuge the mixture to pellet the proteins.
-
Analysis: Analyze the supernatant, which contains the intact complex and any small molecule metabolites, using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin Layer Chromatography (radio-TLC).
-
Data Analysis: Calculate the percentage of intact radiolabeled complex at each time point by integrating the corresponding peak in the radiochromatogram.
Discussion and Conclusion
The choice of a bifunctional chelator is a critical decision in the design of metal-based imaging and therapeutic agents. While DOTAGA offers a convenient platform for conjugating targeting vectors, a thorough assessment of its kinetic inertness with the specific metal ion of interest is paramount.
The available data, although limited, suggests that the kinetic inertness of DOTAGA complexes may be metal-dependent. The observation of poor in vivo stability for a ⁶¹Cu-DOTAGA conjugate highlights the need for careful evaluation, particularly when working with transition metals that can adopt different coordination geometries. For lanthanides like Gd(III) and Lu(III), it is generally expected that DOTAGA will form highly inert complexes similar to DOTA due to the preservation of the 12-membered macrocyclic ring and the octadentate coordination environment. However, the presence of the glutaric acid arm could potentially introduce subtle conformational changes that may influence the dissociation kinetics.
Researchers and drug development professionals are strongly encouraged to perform rigorous kinetic inertness studies, such as acid-assisted dissociation and serum stability assays, as part of the preclinical characterization of any new DOTAGA-based agent. The experimental protocols provided in this guide offer a starting point for these essential evaluations. The generation of more comprehensive and directly comparable quantitative data on the kinetic inertness of DOTAGA-metal complexes will be crucial for making informed decisions in the development of next-generation radiopharmaceuticals and MRI contrast agents.
References
DOTAGA vs. DOTA: A Performance Benchmark for Theranostic Applications
For Researchers, Scientists, and Drug Development Professionals
The development of radiopharmaceuticals for theranostic applications, which combines diagnostic imaging and targeted radionuclide therapy, hinges on the selection of an optimal chelator. The chelator's role is to stably bind a radioisotope to a targeting molecule, such as a peptide or antibody, ensuring its delivery to the target tissue while minimizing off-target accumulation. For years, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been the gold standard. However, its analogue, DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid), is emerging as a promising alternative, offering several potential advantages in radiopharmaceutical development. This guide provides an objective comparison of DOTAGA and DOTA, supported by experimental data, to aid researchers in making informed decisions for their theranostic projects.
Key Performance Metrics: A Head-to-Head Comparison
Experimental data from various studies highlight the nuanced differences between DOTAGA and DOTA in key performance areas critical for the development of effective and safe radiopharmaceuticals.
Radiolabeling Efficiency and Specific Activity
The efficiency and speed of radiolabeling are crucial, especially when working with short-lived isotopes like Gallium-68 (⁶⁸Ga). DOTAGA has demonstrated superior labeling kinetics in certain contexts. For instance, in a head-to-head comparison for the labeling of an anti-FZD10 antibody (OTSA101) with Actinium-225 (²²⁵Ac), DOTAGA-conjugated OTSA101 showed a 1.8-fold higher labeling efficiency than its DOTA counterpart.[1][2][3] This can be attributed to the glutaric acid moiety of DOTAGA, which may reduce steric hindrance and improve the accessibility of the coordination cage for the radiometal.
| Chelator | Targeting Molecule | Radioisotope | Radiolabeling Efficiency | Specific Activity | Reference |
| DOTAGA | anti-FZD10 Ab | ²²⁵Ac | 58.2 ± 14.5% | 0.7 ± 0.1 kBq/μg | [2] |
| DOTA | anti-FZD10 Ab | ²²⁵Ac | 30.5 ± 11.0% | 0.5 ± 0.3 kBq/μg | [2] |
| DOTAGA | PSMA Ligand | ⁶⁸Ga | Quantitative (>95%) | 250-300 GBq/μmol | [4][5] |
| DOTA | PSMA Ligand | ⁶⁸Ga | Quantitative (>95%) | 250-300 GBq/μmol | [4] |
| DOTAGA | PSMA Ligand | ¹⁷⁷Lu | Quantitative (>95%) | 38 GBq/μmol | [4][5] |
| DOTA | PSMA Ligand | ¹⁷⁷Lu | Quantitative (>95%) | Not specified | [4] |
Table 1: Comparison of Radiolabeling Efficiency and Specific Activity.
In Vitro and In Vivo Stability
A critical requirement for a radiopharmaceutical is the high stability of the radiometal-chelator complex in vivo to prevent the release of the free radioisotope, which can lead to non-specific radiation exposure to healthy tissues. Both DOTAGA and DOTA form highly stable complexes with a range of theranostically relevant radionuclides, including ⁶⁸Ga, ¹⁷⁷Lu, and ²²⁵Ac. Studies have shown that the in vitro stability of ²²⁵Ac-labeled DOTA- and DOTAGA-conjugated antibodies in murine serum at 37°C for 7 days is comparable, with more than 96% of the ²²⁵Ac remaining bound to the antibody.[2]
Pharmacokinetics and Tumor Uptake
The pharmacokinetic profile of a radiopharmaceutical, including its biodistribution and tumor uptake, is a key determinant of its diagnostic and therapeutic efficacy. The choice of chelator can influence these properties. In a study comparing DOTA- and DOTAGA-conjugated PSMA ligands, the DOTAGA derivatives exhibited higher hydrophilicity.[4][5] This increased hydrophilicity can lead to more favorable pharmacokinetics, such as faster clearance from non-target organs and potentially higher tumor-to-background ratios.
For example, a metabolically stable DOTAGA-conjugated PSMA ligand showed a two-fold increased specific internalization in PSMA-expressing cells compared to its DOTA counterpart.[4][5] This translated to favorable in vivo pharmacokinetics with low unspecific uptake and high tumor accumulation in preclinical models.[4][5] However, in a study with the anti-FZD10 antibody, while the tumor uptake was similar for both ²²⁵Ac-DOTA-OTSA101 and ²²⁵Ac-DOTAGA-OTSA101, the latter exhibited a more favorable tumor-to-bone marrow ratio, which is significant for reducing potential hematological toxicity.[1][2]
| Chelator | Targeting Molecule | Radioisotope | Tumor Uptake (%ID/g at 1h p.i.) | Key Biodistribution Findings | Reference |
| DOTAGA | PSMA Ligand | ⁶⁸Ga | High (data in reference) | Favorable pharmacokinetics, low unspecific uptake. | [4][5] |
| DOTA | PSMA Ligand | ⁶⁸Ga | Lower than DOTAGA conjugate | Slower clearance from non-target tissues. | [4] |
| DOTAGA | anti-FZD10 Ab | ²²⁵Ac | ~30% (at 4 days p.i.) | Higher tumor-to-bone marrow ratio. | [2] |
| DOTA | anti-FZD10 Ab | ²²⁵Ac | ~33% (at 4 days p.i.) | Higher absorbed dose in bone marrow. | [2] |
Table 2: Comparison of In Vivo Performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key steps in the preparation of a DOTAGA-based radiopharmaceutical.
Conjugation of DOTAGA to a Peptide
This protocol describes a solid-phase synthesis approach for conjugating DOTAGA to a peptide.
-
Peptide Synthesis: The peptide is synthesized on a solid support resin using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocol.[4]
-
Chelator Coupling:
-
Following the final amino acid coupling and Fmoc deprotection, the resin-bound peptide is washed and dried.
-
DOTAGA-anhydride (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA) (10 equivalents) are dissolved in N-methyl-2-pyrrolidone (NMP) and added to the resin.[4]
-
The reaction mixture is shaken for 18 hours at room temperature.[4]
-
The resin is then washed with NMP and dichloromethane (DCM) and dried.[4]
-
-
Cleavage and Deprotection: The DOTAGA-peptide conjugate is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[4]
-
Purification: The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for the solid-phase synthesis of a DOTAGA-peptide conjugate.
Radiolabeling with Gallium-68
This protocol outlines a typical procedure for labeling a DOTAGA-peptide conjugate with ⁶⁸Ga.
-
⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.
-
Reaction Preparation: In a sterile reaction vial, the DOTAGA-peptide conjugate (typically 3 nmol) is dissolved in a suitable buffer, such as sodium acetate or HEPES, to maintain a pH of 3.5-4.5.[4]
-
Labeling Reaction: The ⁶⁸Ga eluate is added to the vial containing the peptide conjugate. The reaction mixture is heated at 95°C for 5-10 minutes.[4]
-
Quality Control: The radiochemical purity of the final product is determined by instant thin-layer chromatography (ITLC) or RP-HPLC.[6] The mobile phase for ITLC is typically a mixture of ammonium acetate and methanol.
Radiolabeling with Lutetium-177
This protocol describes a common method for labeling a DOTAGA-peptide conjugate with ¹⁷⁷Lu.
-
Reaction Setup: In a sterile, low-binding vial, the DOTAGA-peptide conjugate (e.g., 0.7 nmol) is mixed with a suitable buffer, such as ammonium acetate (0.1 M, pH 5.5).[4][5]
-
Radionuclide Addition: ¹⁷⁷LuCl₃ in HCl is added to the reaction mixture.
-
Incubation: The reaction is incubated at 95°C for 30 minutes.[4][5]
-
Quenching and Purification: The reaction can be quenched by adding a solution of DTPA to complex any free ¹⁷⁷Lu. The final product is often purified using a C18 Sep-Pak cartridge to remove unreacted ¹⁷⁷Lu and other impurities.
-
Quality Control: The radiochemical purity is assessed by RP-HPLC.
The Theranostic Principle with DOTAGA-based Radiopharmaceuticals
The versatility of DOTAGA to chelate both diagnostic (e.g., ⁶⁸Ga for PET imaging) and therapeutic (e.g., ¹⁷⁷Lu for targeted radionuclide therapy) isotopes makes it an ideal chelator for theranostic applications. The same DOTAGA-conjugated targeting molecule can be used for both purposes, allowing for personalized medicine where patients are first imaged to confirm tumor uptake of the radiopharmaceutical before proceeding with therapy using the same targeting agent.
Caption: The theranostic cycle using a DOTAGA-conjugated targeting molecule.
Conclusion
DOTAGA presents a compelling alternative to DOTA for the development of theranostic radiopharmaceuticals. Its potential for improved radiolabeling efficiency, favorable pharmacokinetic properties, and versatility in chelating a wide range of radiometals make it a valuable tool for researchers in the field. While both chelators form highly stable complexes, the specific advantages of DOTAGA, such as enhanced hydrophilicity and potentially higher tumor-to-background ratios, may translate to improved diagnostic accuracy and therapeutic efficacy. The choice between DOTAGA and DOTA should be made based on the specific requirements of the targeting molecule and the desired clinical application, with careful consideration of the comparative data presented in this guide.
References
- 1. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DOTAGA-anhydride: A Procedural Guide
Immediate Safety and Handling Precautions:
Before beginning any work with DOTAGA-anhydride, it is crucial to consult your institution's environmental health and safety (EHS) guidelines. The following are general precautions based on the likely properties of an anhydride compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[3] Keep the container tightly closed.[2][3] Anhydrides are known to react with water, so protection from humidity is critical.
Disposal Procedures for this compound Waste
The proper disposal of this compound and its associated waste streams is a critical step in the experimental workflow. The following step-by-step process should be followed in accordance with local and institutional regulations.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing dissolved this compound.
-
Contaminated labware (e.g., pipette tips, vials, and flasks).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate this compound waste from other chemical waste to prevent potentially hazardous reactions.[1]
Step 2: Waste Collection and Labeling
-
Use a designated, chemically compatible waste container.[4] Polypropylene or other resistant plastic containers are generally suitable.
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.[4]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4]
Step 3: On-site Neutralization (for Aqueous Solutions)
-
Caution: This step should only be performed by trained personnel in a controlled environment and in accordance with institutional EHS protocols. Anhydrides react with water to form carboxylic acids. While DOTAGA itself is a tetra-acid, the anhydride form is more reactive.
-
For dilute aqueous solutions of this compound, careful neutralization may be an option prior to disposal.
-
Slowly add a dilute base (e.g., 1M sodium hydroxide) to the solution while stirring in a fume hood.
-
Monitor the pH of the solution. The target pH for neutralization is typically between 6.0 and 8.0, but this should be confirmed with your local EHS guidelines.[5]
-
This neutralized solution may still be considered hazardous waste depending on other components and local regulations.
Step 4: Disposal of Solid and Concentrated Waste
-
Solid this compound and concentrated solutions should be disposed of as hazardous chemical waste without on-site treatment.
-
Ensure the waste container is securely sealed and properly labeled.
Step 5: Disposal of Contaminated Materials
-
Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) followed by a triple rinse with water. The rinsate should be collected as hazardous waste.
Step 6: Arranging for Waste Pickup
-
Store the labeled hazardous waste containers in a designated satellite accumulation area.[4]
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[4]
Quantitative Data and Chemical Compatibility
Due to the lack of a specific SDS for this compound, quantitative data is limited. The following table provides general guidance based on related compounds and chemical classes.
| Parameter | Guideline | Source Analogy |
| Neutralization pH Range | 6.0 - 8.0 | General Acid/Base Disposal[5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, moisture. | Acetic Anhydride[6] |
| Recommended Storage Temp. | ≤ 25°C | General Laboratory Chemical[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Logistical Information for Handling DOTAGA-anhydride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of DOTAGA-anhydride, including personal protective equipment (PPE), operational plans, and disposal guidelines.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specifications | Purpose |
| Hand Protection | Nitrile or neoprene gloves | To protect skin from contact with the chemical. |
| Eye Protection | Chemical safety goggles and a face shield | To protect eyes and face from splashes or airborne particles. |
| Body Protection | Disposable gown or a clean lab coat | To prevent contamination of clothing and skin. |
| Respiratory Protection | N95 or N100 NIOSH-approved mask or a full face-piece chemical cartridge-type respirator | To protect against inhalation of airborne particles, especially when handling the powder form. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Procedure | Guideline | Rationale |
| Receiving | Shipped on dry ice. | Indicates the need for temperature control to maintain stability. |
| Handling | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation exposure. |
| Storage (Solid) | Store at -25°C in a tightly sealed container. | To prevent degradation and maintain chemical integrity. |
| Storage (Solution) | Store stock solutions at -80°C under a nitrogen atmosphere. Use within 6 months. | To ensure the stability of the solution and prevent oxidation. |
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Method | Notes |
| Unused this compound | Dispose of as chemical waste through a licensed professional waste disposal service. | Do not dispose of in regular trash or down the drain. |
| Contaminated Materials (e.g., gloves, vials) | Collect in a designated, sealed waste container and dispose of as chemical waste. | Ensure all contaminated materials are properly segregated. |
| Empty Containers | Rinse with an appropriate solvent, collect the rinsate as chemical waste, and dispose of the container as per laboratory guidelines. | Proper rinsing minimizes residual chemical hazards. |
Safe Handling Workflow for this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
